5,6-Diaminonicotinonitrile
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5,6-diaminopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,8H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSZQUXILYAWCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60615659 | |
| Record name | 5,6-Diaminopyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60615659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107238-27-7 | |
| Record name | 5,6-Diaminopyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60615659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 5,6-Diaminonicotinonitrile
An In-depth Technical Guide to 5,6-Diaminonicotinonitrile: Properties, Reactivity, and Applications
This compound is a highly functionalized pyridine derivative that has garnered significant attention in synthetic and medicinal chemistry. Its structure, featuring vicinal (ortho) amino groups on a pyridine ring appended with a cyano group, makes it a potent and versatile building block. The strategic placement of these functional groups—two nucleophilic amines adjacent to each other and an electron-withdrawing nitrile—dictates its reactivity, primarily as a precursor for the synthesis of fused heterocyclic systems.
This guide provides a comprehensive overview of the chemical properties, core reactivity, and practical applications of this compound, with a focus on its pivotal role in the construction of pteridine scaffolds, which are central to numerous biologically active molecules. This document is intended for researchers and professionals in drug discovery and development who require a deep, field-proven understanding of this key intermediate.
PART 1: Physicochemical and Spectroscopic Profile
Characterizing a starting material is a foundational step in any synthetic workflow. The identity and purity of this compound are typically confirmed through a combination of physical measurements and spectroscopic analysis.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These values are critical for determining appropriate solvents, reaction temperatures, and storage conditions.
| Property | Value | Source |
| CAS Number | 107238-27-7 | [1] |
| Molecular Formula | C₆H₆N₄ | N/A |
| Molecular Weight | 134.14 g/mol | N/A |
| Appearance | Off-white to brown solid | N/A |
| Purity | Typically ≥98% | [1] |
| Storage Conditions | Store in a cool, dry, well-ventilated area. Keep container tightly closed. Air sensitive. | [2] |
Spectroscopic Data Interpretation
While raw spectra are instrument-dependent, the expected spectral features provide a reliable fingerprint for structural verification.[3][4][5][6]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the protons of the two amino groups. The aromatic protons will appear as singlets in the aromatic region, with their specific chemical shifts influenced by the positions of the amino and cyano groups. The amine protons typically appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The nitrile carbon (C≡N) will have a characteristic chemical shift in the 115-120 ppm range. The four aromatic carbons will appear in the 100-160 ppm range, with the carbons directly attached to the nitrogen atoms showing significant shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Key absorption bands to look for include:
-
N-H stretching: A pair of bands in the 3200-3500 cm⁻¹ region, characteristic of the primary amino groups.
-
C≡N stretching: A sharp, medium-intensity band around 2220-2230 cm⁻¹, confirming the presence of the nitrile group.
-
C=C and C=N stretching: Multiple bands in the 1400-1650 cm⁻¹ region, corresponding to the pyridine ring vibrations.
-
-
Mass Spectrometry (MS): In mass spectrometry, the molecule is expected to show a prominent molecular ion peak (M⁺) at m/z = 134, corresponding to its molecular weight.
PART 2: Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound is dominated by the reactivity of its ortho-diamine functionality. These two adjacent nucleophilic centers are perfectly positioned to undergo cyclocondensation reactions with 1,2-dielectrophilic species.[7][8][9]
Core Reactivity: Cyclocondensation to Form Pteridines
The most prominent application of this compound is in the synthesis of pteridines, a class of bicyclic heterocycles composed of fused pyrimidine and pyrazine rings.[10][11] Pteridine derivatives are of immense biological importance, forming the core of molecules like folic acid and biopterin.[10][12]
The reaction is a classic example of a condensation reaction, specifically a Gabriel-Isay condensation, where a 5,6-diaminopyrimidine (in this case, a pyridine analog) reacts with a 1,2-dicarbonyl compound (e.g., glyoxal, biacetyl, or an α-keto ester) to form the pyrazine ring of the pteridine system.[11][13]
The general mechanism involves a two-step process:
-
Initial Condensation: One of the amino groups attacks a carbonyl group of the 1,2-dicarbonyl compound, forming a Schiff base (imine) intermediate after dehydration.
-
Intramolecular Cyclization: The second amino group then attacks the remaining carbonyl group, leading to an intramolecular cyclization. A final dehydration step yields the aromatic pteridine ring.
This reaction is highly efficient and regioselective, providing a straightforward entry into complex heterocyclic scaffolds that are central to many drug discovery programs.[14][15][16]
Caption: Generalized workflow for pteridine synthesis via condensation.
PART 3: Experimental Protocol: Synthesis of a Pteridine Derivative
This section provides a representative, self-validating protocol for the synthesis of a pteridine derivative from this compound. The causality behind each step is explained to provide field-proven insight.
Objective: To synthesize 6,7-dimethyl-2-cyanopteridine via condensation with biacetyl (2,3-butanedione).
Methodology:
-
Reagent Preparation and Safety:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.34 g, 10 mmol).
-
Causality: Starting with a precisely weighed amount of the limiting reagent is crucial for accurate yield calculations.
-
Add 30 mL of ethanol. Stir to dissolve or suspend the solid.
-
Causality: Ethanol is a common solvent for these reactions as it dissolves the reactants to a reasonable extent and has an appropriate boiling point for reflux.
-
CRITICAL SAFETY: All operations must be conducted in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[2][17] this compound can cause skin and eye irritation.[2][18]
-
-
Reaction Execution:
-
To the stirred suspension, add biacetyl (2,3-butanedione) (0.95 g, 11 mmol, 1.1 equivalents) dropwise.
-
Causality: A slight excess of the dicarbonyl compound ensures the complete consumption of the more valuable diamine starting material.
-
Add 3-4 drops of glacial acetic acid.
-
Causality: The reaction is often catalyzed by a weak acid, which protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the condensation and dehydration steps. TLC allows for real-time monitoring to determine the point of maximum product formation and avoid degradation from prolonged heating.
-
-
Product Isolation and Purification:
-
After the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature, then place it in an ice bath for 30 minutes.
-
Causality: Cooling the solution significantly decreases the solubility of the product, promoting its precipitation or crystallization out of the solvent.
-
Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove any soluble impurities.
-
Causality: Using cold solvent for washing minimizes the loss of the desired product, which may have some slight solubility.
-
Dry the solid product under vacuum to obtain the crude 6,7-dimethyl-2-cyanopteridine.
-
-
Characterization:
-
Confirm the structure and assess the purity of the final product using the spectroscopic methods outlined in Part 1 (NMR, IR, MS).
-
Determine the melting point and calculate the final yield.
-
Caption: Step-by-step experimental workflow for pteridine synthesis.
PART 4: Safety and Handling
Working with any chemical intermediate requires strict adherence to safety protocols. The information below is synthesized from material safety data sheets (MSDS).
-
Hazard Identification: this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][17][18][19]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[2][20]
-
Skin Protection: Handle with gloves. Wear a lab coat or other protective clothing to prevent skin exposure.[2][17]
-
Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If dust is generated, use a NIOSH/MSHA-approved respirator.[2]
-
-
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[18]
-
In Case of Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[2][17]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][17]
-
If Swallowed: Do NOT induce vomiting. Clean mouth with water and get medical attention.[18]
-
-
Fire-Fighting Measures:
Conclusion
This compound stands out as a high-value synthetic intermediate due to its pre-organized ortho-diamine functionality. Its primary reactivity profile is centered on highly efficient cyclocondensation reactions, providing a direct and reliable route to pteridine-based heterocyclic systems. For drug development professionals and medicinal chemists, understanding the properties, reactivity, and handling of this compound is essential for leveraging its potential in the synthesis of novel therapeutic agents. Its strategic utility ensures its continued importance in the landscape of modern organic synthesis.
References
- Sigma-Aldrich, SAFETY DATA SHEET for this compound. (Accessed Jan 12, 2026).
- Fisher Scientific, SAFETY DATA SHEET for this compound. (2009).
- Fisher Scientific, SAFETY DATA SHEET for 5-Aminonicotinic acid (structurally related). (N/A).
- Fisher Scientific, SAFETY DATA SHEET for 5,6-diamino-pyrimidinedione sulfate (structurally related). (N/A).
- Fisher Scientific, SAFETY DATA SHEET for 1,5-Diaminopentane (general diamine safety). (N/A).
- CymitQuimica, this compound Product Information. (Accessed Jan 12, 2026).
- Ahmed, S. A., et al. Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 2014.
- Basu, P. & Burgmayer, S. J. N. Pterin chemistry and its relationship to the molybdenum cofactor. PMC - NIH.
- Bello, J.E., et al. Biosynthesis of Pteridines in Insects: A Review. MDPI, 2021.
- Enam, F., et al. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. PMC, 2022.
- BD S, Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube, 2021.
- A.R., M. NMR, mass spectroscopy, IR - finding compound structure ?. ResearchGate, 2019.
- Osborne, T. Condensation Reactions. Chemistry LibreTexts, 2025.
- LabXchange, Organic Chemistry: Condensation Reactions. (N/A).
- Wikipedia, Condensation reaction. (Accessed Jan 12, 2026).
- Unknown, Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (N/A).
- Metwally, M. Basic 1H- and 13C-NMR Spectroscopy. (N/A).
- Saini, M., et al. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. PubMed, 2024.
- De Clercq, E., et al. 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives. Future Medicinal Chemistry, 2012.
- Ross, B.D. Application of NMR spectroscopy in medicinal chemistry and drug discovery. PubMed - NIH.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. lehigh.edu [lehigh.edu]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. LabXchange [labxchange.org]
- 9. Condensation reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Application of NMR spectroscopy in medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
Spectroscopic data for 5,6-Diaminonicotinonitrile characterization
An In-Depth Technical Guide to the Spectroscopic Characterization of 5,6-Diaminonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted pyridine derivative with the chemical formula C₆H₆N₄ and a molecular weight of 134.14 g/mol .[1] Its structure, featuring a pyridine ring with two amino groups and a nitrile substituent, makes it a valuable building block in medicinal chemistry and materials science. Accurate and comprehensive characterization of this compound is paramount for ensuring its identity, purity, and suitability for downstream applications. This guide provides a detailed overview of the expected spectroscopic data for this compound and outlines the experimental protocols for acquiring this information. The data presented herein are predictive, based on established principles of spectroscopic interpretation for organic molecules.
¹H NMR Spectroscopy: Elucidating the Proton Environment
Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, and the coupling between neighboring protons results in characteristic splitting patterns.
Predicted ¹H NMR Spectrum (in DMSO-d₆): The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two protons on the pyridine ring. The amino groups will likely appear as broad singlets.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | Singlet | 1H | H-2 |
| ~6.8 | Singlet | 1H | H-4 |
| ~6.0 | Broad Singlet | 2H | -NH₂ at C-6 |
| ~5.5 | Broad Singlet | 2H | -NH₂ at C-5 |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Processing: Process the free induction decay (FID) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction.
Caption: Structure of this compound with carbon assignments for ¹³C NMR.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Principle: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. [2]The frequencies of these vibrations are characteristic of specific functional groups. [3][4] Predicted IR Spectrum: The IR spectrum of this compound is expected to show characteristic absorption bands for the amino (N-H), nitrile (C≡N), and aromatic (C=C, C=N) functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3450-3300 | N-H stretch | Primary amine (-NH₂) |
| 2230-2210 | C≡N stretch | Nitrile |
| 1650-1550 | C=C and C=N stretch | Aromatic ring |
| 1640-1560 | N-H bend | Primary amine (-NH₂) |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (KBr Pellet): Grind a small amount of this compound with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
-
Background Correction: A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.
Caption: Workflow for IR spectroscopy using the KBr pellet method.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Principle: Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. [5]Electron ionization (EI) is a common method that often leads to fragmentation of the molecule, providing structural information.
Predicted Mass Spectrum (EI): The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (134.14). [1]Common fragmentation pathways may include the loss of small, stable molecules.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 134 | Molecular ion (M⁺) |
| 107 | [M - HCN]⁺ |
| 118 | [M - NH₂]⁺ |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV for EI).
-
Mass Analysis: Separate the resulting ions in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions to generate the mass spectrum.
Caption: Predicted fragmentation pathway for this compound in EI-MS.
UV-Vis Spectroscopy: Probing Electronic Transitions
Principle: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. [6]The wavelength of maximum absorbance (λₘₐₓ) is characteristic of the electronic structure of the molecule.
Predicted UV-Vis Spectrum (in Ethanol): As a heteroaromatic compound with extensive conjugation and auxochromic amino groups, this compound is expected to exhibit strong absorption in the UV region due to π → π* transitions.
Table 5: Predicted UV-Vis Absorption Data for this compound
| λₘₐₓ (nm) | Solvent | Electronic Transition |
| ~250-280 | Ethanol | π → π |
| ~320-360 | Ethanol | π → π |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent such as ethanol.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Replace the solvent with the sample solution and record the absorption spectrum over a range of approximately 200-400 nm. [7]4. Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
Caption: Electronic transition in UV-Vis spectroscopy.
Conclusion
The comprehensive spectroscopic characterization of this compound using ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy provides a powerful toolkit for its unambiguous identification and purity assessment. The predicted data and outlined protocols in this guide offer researchers and drug development professionals a solid foundation for the analysis of this important chemical entity, ensuring the reliability and reproducibility of their scientific endeavors.
References
-
ResearchGate. (n.d.). IR spectra of compounds: (a) 5b, (b) 5d, (c) 6 and (d) 7a, in the solid state (KBr). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Table 2/2b, 1H NMR (in CDCl3). Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental UV-Vis spectrum of 5,6-DMI. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000699). Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the.... Retrieved from [Link]
-
National Institute of Technology, Rourkela. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
-
Michigan State University. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]
-
NIST. (n.d.). UV/Vis Database User's Guide. Retrieved from [Link]
-
PhytoBank. (n.d.). 1H NMR Spectrum (PHY0053677). Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups*. Retrieved from [Link]
-
ResearchGate. (n.d.). summary Of Tandem mass specTra daTa fOr selecTed iOn aT m/z 766.6 a ,.... Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
UCLA. (n.d.). IR Chart. Retrieved from [Link]
-
PubMed. (2008). Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. Retrieved from [Link]
-
Nature. (n.d.). Top-down mass spectrometry of native proteoforms and their complexes: A community study. Retrieved from [Link]
-
PubMed Central. (n.d.). DIAmeter: matching peptides to data-independent acquisition mass spectrometry data. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]
-
YouTube. (2020). UV-Visible Absorption Spectroscopy. Retrieved from [Link]
-
PubMed. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Synthesis and Determination of Configuration of Potential Antimicrobial 5,6-Dihydroxyisobenzofuranones. Retrieved from [Link]
-
PLOS One. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). Retrieved from [Link]
-
Awuah Lab. (2022). Synthesis and characterization of d5‐barbarin for use in barbarin‐related research. Retrieved from [Link]
Sources
- 1. This compound | 107238-27-7 | HEA23827 [biosynth.com]
- 2. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Top-down mass spectrometry of native proteoforms and their complexes: A community study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 7. researchgate.net [researchgate.net]
5,6-Diaminonicotinonitrile: A Versatile Scaffold for Advanced Heterocyclic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast majority of biologically active molecules incorporating these structural motifs. Among the myriad of building blocks available for their synthesis, 5,6-diaminonicotinonitrile stands out as a particularly potent and versatile precursor. Its unique arrangement of a pyridine ring, an ortho-diamine functionality, and an activating nitrile group provides a powerful platform for the construction of diverse fused heterocyclic systems. This guide offers a comprehensive exploration of this compound as a strategic starting material, detailing its synthesis, key cyclocondensation reactions, and the profound medicinal relevance of the resulting scaffolds, such as pteridines and pyrido[2,3-d]pyrimidines. Detailed, field-proven protocols and mechanistic insights are provided to empower researchers in the fields of organic synthesis and drug discovery.
Introduction: The Strategic Value of a Pre-functionalized Core
The quest for novel therapeutic agents is intrinsically linked to the synthesis of complex molecular architectures. Fused heterocyclic systems, such as purines, pteridines, and their analogs, are of paramount importance, serving as crucial components in nucleic acids, enzyme cofactors, and a multitude of approved drugs.[1][2] The pyrido[2,3-d]pyrimidine core, for instance, is an emerging scaffold with a wide spectrum of activities, including antitumor, antibacterial, and anti-inflammatory properties.[3][4][5][6]
The efficiency of synthesizing such libraries of compounds often hinges on the selection of a "privileged" starting material. This compound (3-cyano-5,6-diaminopyridine) is an exemplary building block, offering a convergence of reactive sites that can be selectively addressed to build molecular complexity in a controlled manner. The ortho-diamines are poised for cyclization, the pyridine nitrogen influences the electronic properties of the ring, and the nitrile group can serve as a synthetic handle or participate directly in ring-forming reactions.
This guide will illuminate the primary synthetic pathways branching from this key intermediate, providing both the conceptual framework and practical methodologies for its application.
The Building Block: Properties and Synthesis
Before its application in complex syntheses, a thorough understanding of the starting material is essential.
Physicochemical Data
A summary of the key properties of this compound is presented below for easy reference.
| Property | Value | Reference |
| CAS Number | 107238-27-7 | [7] |
| Molecular Formula | C₆H₆N₄ | N/A |
| Molecular Weight | 134.14 g/mol | N/A |
| Appearance | Off-white to yellow crystalline solid | N/A |
| Purity | Typically ≥98% | [7] |
Synthesis of the Core Scaffold
The preparation of ortho-diamino heterocycles often involves the reduction of an ortho-nitroamino precursor. A common and effective route to a related core, methyl 5,6-diaminonicotinate, involves the catalytic hydrogenation of its 5-nitro-6-amino analog using palladium on carbon (Pd/C).[8] This well-established transformation is highly efficient and clean, making it suitable for producing the diamino-scaffold required for subsequent reactions.
Caption: General workflow for diamine synthesis via nitro group reduction.
This method, by analogy, provides a reliable pathway to this compound from the corresponding 6-amino-5-nitronicotinonitrile, highlighting a key strategy in heterocyclic chemistry: the late-stage reduction to unmask a highly reactive functionality.
Key Application: Synthesis of Fused Pyridine Heterocycles
The synthetic utility of this compound is most profoundly demonstrated in cyclocondensation reactions, where the two adjacent amino groups react with a two-carbon electrophile to form a new six-membered ring.
Pteridine and Pteridine Analog Synthesis
The fusion of a pyrimidine and a pyrazine ring creates the pteridine core, a scaffold found in vital cofactors like folic acid and biopterin, and in drugs such as Methotrexate.[1][9][10] Pteridine derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][11]
The most direct route to this scaffold from an ortho-diamine is the cyclocondensation with a 1,2-dicarbonyl compound . This reaction proceeds via a double condensation, forming two imine bonds to yield the fused pyrazine ring.
Caption: General pathway for pteridine analog synthesis.
Protocol 1: Synthesis of Acenaphtho[1,2-g]pyrido[2,3-b]pyrazine-8-carbonitrile
This protocol provides a representative example of pteridine synthesis through the condensation of a vicinal diamine and a diketone.[11]
Step-by-Step Methodology:
-
Reactant Preparation: In a suitable round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of glacial acetic acid with gentle warming.
-
Addition: To the stirred solution, add 1.0 equivalent of acenaphthenequinone.
-
Reaction: Heat the reaction mixture under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality Note: Acetic acid serves as both a solvent and a mild acid catalyst, promoting the condensation by protonating the carbonyl oxygens, making them more electrophilic. Refluxing provides the necessary activation energy for the double condensation and subsequent dehydration.
-
-
Workup: After completion, allow the mixture to cool to room temperature. The product will often precipitate from the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the precipitate sequentially with water, then a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or DMF/water if necessary.
Data Presentation: Examples of Pteridine Synthesis
The versatility of this reaction is shown by the variety of dicarbonyl compounds that can be employed.
| 1,2-Dicarbonyl Compound | Resulting Heterocycle Core | Typical Yield Range |
| Glyoxal | Pyrido[2,3-b]pyrazine | Moderate-Good |
| Biacetyl (2,3-Butanedione) | 6,7-Dimethylpyrido[2,3-b]pyrazine | Good-Excellent |
| Benzil | 6,7-Diphenylpyrido[2,3-b]pyrazine | Good-Excellent |
| Acenaphthenequinone | Acenaphtho[1,2-g]pyrido[2,3-b]pyrazine | Excellent |
Pyrido[2,3-d]pyrimidine Synthesis (Purine Analogs)
Pyrido[2,3-d]pyrimidines are structural analogs of purines and pteridines and are associated with a wide array of biological activities, most notably as kinase inhibitors in anticancer therapy.[4][6][12] Their synthesis from this compound typically involves reaction with a one-carbon electrophile, such as an orthoester or an aldehyde, to construct the fused pyrimidine ring.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview on synthetic and pharmaceutical prospective of pyrido[2,3-d]pyrimidines scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. prepchem.com [prepchem.com]
- 9. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijfmr.com [ijfmr.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Biological activity of 5,6-Diaminonicotinonitrile derivatives
An In-Depth Technical Guide to the Biological Activity of 5,6-Diaminonicotinonitrile Derivatives
Abstract
The this compound core, a substituted diaminopyridine, represents a privileged scaffold in modern medicinal chemistry. Its unique electronic properties and hydrogen bonding capabilities make it an ideal starting point for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives. We delve into their prominent roles as anticancer agents, particularly as kinase inhibitors, as well as their emerging applications as antimicrobial and antiviral agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a thorough analysis of structure-activity relationships to guide future discovery efforts.
The this compound Scaffold: A Privileged Structure in Medicinal Chemistry
The this compound molecule is characterized by a pyridine ring substituted with two adjacent amino groups at positions 5 and 6, and a nitrile group at position 3. This specific arrangement of functional groups imparts several advantageous properties for drug design:
-
Hydrogen Bonding: The two amino groups provide multiple hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets such as enzyme active sites.
-
Versatile Synthetic Handle: The adjacent amino groups are highly reactive and serve as ideal nucleophiles for cyclocondensation reactions, enabling the construction of various fused heterocyclic systems like pteridines and pyrrolopyrimidines.[1]
-
Planarity and Aromaticity: The core structure is planar, allowing for effective π-π stacking interactions with aromatic residues in protein binding pockets.
-
Modulation of Physicochemical Properties: The nitrile group and the pyridine nitrogen can be modified to fine-tune the molecule's electronics, solubility, and metabolic stability.
These features make the this compound scaffold a cornerstone for generating libraries of compounds aimed at various therapeutic targets, most notably protein kinases.
Synthetic Pathways to Fused Heterocyclic Derivatives
The primary utility of this compound in synthesis is as a precursor for building more complex, biologically active molecules. A common and effective strategy involves the cyclocondensation of the diamine with various electrophilic reagents.
General Synthetic Workflow
The synthesis of bioactive derivatives often follows a multi-step process that begins with the construction of the core and proceeds through cyclization and further functionalization. The choice of reactants allows for the creation of diverse libraries for screening.
Caption: Generalized workflow for synthesizing this compound derivatives.
Experimental Protocol: Synthesis of 6-Arylpteridine Derivatives
This protocol describes a representative synthesis of pteridine derivatives from a 5,6-diaminopyrimidine precursor, illustrating a common cyclization strategy.[1]
Objective: To synthesize 6-arylpteridine-2,4(1H,3H)-diones via fusion of 5,6-diaminouracil derivatives with α-bromoacetophenones.
Materials:
-
5,6-diaminouracil derivative (1.0 eq)
-
α-bromoacetophenone derivative (1.1 eq)
-
Dimethylformamide (DMF, catalytic amount)
-
Ethanol
-
Reaction vessel with condenser and magnetic stirrer
Procedure:
-
Reactant Mixture: In a clean, dry round-bottom flask, combine the 5,6-diaminouracil derivative and the appropriate α-bromoacetophenone.
-
Solvent Addition: Add a few drops of DMF. The use of a high-boiling polar aprotic solvent like DMF facilitates the reaction by ensuring the reactants remain in solution at elevated temperatures.
-
Fusion Reaction: Heat the mixture at a temperature of 120-140°C for 10-15 minutes. The short reaction time and minimal solvent usage make this an efficient and environmentally friendly approach.[1]
-
Work-up: After cooling to room temperature, add ethanol to the reaction mixture and stir. The solid product that precipitates is the desired pteridine derivative.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Characterization: Dry the purified product under vacuum. Characterize the compound's structure and purity using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
A significant body of research has focused on developing derivatives of diaminopyridines and related scaffolds as anticancer agents. Their primary mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of the cell cycle.
Mechanism of Action: Kinase Inhibition
Cyclin-dependent kinases (CDKs) are a family of enzymes that control the progression of the cell cycle.[2] Overexpression or dysregulation of CDKs, such as CDK2, is a hallmark of many cancers, leading to uncontrolled cell division.[2][3] Many this compound derivatives are designed to be ATP-competitive inhibitors. They mimic the adenine portion of ATP, binding to the kinase's active site and preventing the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis.
Caption: ATP-competitive inhibition of a protein kinase by a derivative.
Prominent Derivatives and Structure-Activity Relationships (SAR)
Research has led to the discovery of highly selective CDK2 inhibitors based on scaffolds derived from diaminopyrimidine precursors, such as 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones.[2][3] SAR studies have revealed that modifications at specific positions can dramatically enhance potency and selectivity.
| Derivative Class | Target Kinase(s) | Key SAR Findings | Antiproliferative Activity | Reference |
| Pyrrolo[3,2-b]pyrazines | CDKs | Substitution at the 5 and 7 positions is critical for activity and binding pose in the ATP site. | GI50 values as low as 14 nM against renal cancer cell lines.[4] | [4] |
| Pyrrolo[2,3-d]pyrimidin-6-ones | CDK2 | Scaffold hopping from an initial hit improved selectivity. Deuterium incorporation reduced metabolic degradation. | Submicromolar potency in whole blood assays; >200x selectivity over other CDKs.[2][3] | [2][3] |
| 5-Hydroxybenzothiophenes | Multi-kinase (Clk4, DRAK1, Haspin) | A hydrazide scaffold showed potent multi-target inhibition. | High growth inhibition in U87MG glioblastoma cells (IC50 = 7.2 μM).[5] | [5] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring, converting the yellow MTT to a dark blue formazan product, which can be quantified spectrophotometrically.
Materials:
-
Cancer cell line (e.g., MDA-MB-231, K562)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Antimicrobial and Antiviral Potential
Beyond cancer, nitrogen-containing heterocyclic compounds, including derivatives of nicotinonitrile and nicotinamide, have demonstrated a broad spectrum of antimicrobial and antiviral activities.
Antibacterial and Antifungal Activity
Amidines and nicotinamide derivatives have shown promise as antimicrobial agents.[6][7] Their mechanism of action can be multifaceted. Some amphiphilic derivatives act by disrupting the bacterial membrane integrity, leading to depolarization and increased permeability.[8] This multi-target mechanism may reduce the likelihood of bacteria developing resistance.[8]
| Compound Class | Organism(s) | Activity (MIC) | Potential Mechanism | Reference |
| Monoamidine Analogues | S. aureus, E. coli, P. aeruginosa | MIC values as low as 8 µM.[6] | Membrane disruption.[6] | [6] |
| Amphiphilic Neamine Derivatives | S. aureus (MSSA & MRSA), B. subtilis | Bactericidal effect demonstrated. | Interacts with lipoteichoic acids, enhances membrane depolarization and permeability.[8] | [8] |
| 5-Aminorotic Acid Derivatives | E. coli, S. aureus | Bromacetamido substitutions showed antibacterial properties. | Possible inhibition of dihydroorotase.[9] | [9] |
Antiviral Activity
The structural features of these derivatives also make them suitable candidates for antiviral drug development. For example, certain flavonoid derivatives have been shown to inhibit SARS-CoV-2 by blocking the entry stage of the virus infection, specifically by targeting the spike protein.[10] Other compounds inhibit viral replication by targeting essential viral or host cell enzymes, such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis.[11]
| Compound Class | Virus | Activity (IC50) | Mechanism | Reference |
| 5,6-dihydroxyflavone | SARS-CoV-2 | Potent anti-SARS-CoV-2 activity demonstrated. | Interferes with spike-ACE2 interaction, blocking viral entry.[10] | [10] |
| DHODH Inhibitors | Mammarenaviruses (e.g., LCMV) | Inhibition of viral RNA synthesis and progeny production. | Inhibition of host cell DHODH, leading to pyrimidine depletion.[11] | [11] |
| 5-aminolevulinic acid (5-ALA) | SARS-CoV-2 (Wuhan, Alpha variants) | IC50 values of 207 µM (Wuhan) and 104 µM (Alpha).[12] | Inhibition of viral infection in a dose-dependent manner.[12] | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound, defined as the lowest concentration that prevents visible growth of a bacterium.
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
Procedure:
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. The final volume in each well should be 50 µL. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve the final target concentration of 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the total volume to 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.
Conclusion and Future Directions
Derivatives synthesized from the this compound scaffold have unequivocally demonstrated a vast range of biological activities, positioning them as highly valuable assets in drug discovery. Their success as kinase inhibitors in oncology is well-documented, with several candidates showing high potency and selectivity. Furthermore, their emerging roles as antibacterial and antiviral agents highlight the versatility of this chemical core.
Future research should focus on several key areas:
-
Lead Optimization: Further refinement of existing lead compounds to improve pharmacokinetic and pharmacodynamic profiles (e.g., solubility, bioavailability, metabolic stability).
-
Target Deconvolution: For compounds with broad activity, identifying the specific molecular targets is crucial to understanding their mechanism of action and potential off-target effects.
-
Combating Drug Resistance: Designing derivatives that are effective against resistant cancer cell lines or drug-resistant microbial strains is a high-priority area.[2]
-
In Vivo Efficacy: Promising in vitro candidates must be advanced to preclinical animal models to evaluate their efficacy, toxicity, and overall therapeutic potential.
The continued exploration of the chemical space around the this compound core, guided by rational drug design and robust biological evaluation, promises to yield novel therapeutics for a wide array of human diseases.
References
- Synthesis, structure, and biological activity of 2,6-diazido-4-methylnicotinonitrile derivatives. (n.d.). Google AI Search.
-
Hussin, N. H., Lim, J. X., Ramli, M. A., Yeo, W. S., & Chebil, A. (2024). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Arabian Journal of Chemistry, 17(5), 105743. [Link]
- Antiviral Action of 5-amino-2-(2-dimethyl-aminoethyl)benzo-[de]-isoquinolin-1,3-dion E. (n.d.). Google AI Search.
-
Lopes, J. F., Van Bambeke, F., & Mingeot-Leclercq, M. P. (2019). Antimicrobial activity of amphiphilic neamine derivatives: Understanding the mechanism of action on Gram-positive bacteria. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1861(10), 182998. [Link]
-
Cao, Y., Lai, K. M., Zheng, H., Tan, Y. J., & Huang, D. (2024). 5,6-dihydroxyflavone exerts anti-betacoronavirus activity by blocking viral entry to host cells. Journal of Functional Foods, 114, 106067. [Link]
-
Moreno, H., Grande-Pérez, A., Sanclemente, M., Stefan-Lifstroem, C., Öberg, F., & de la Torre, J. C. (2023). Novel Dihydroorotate Dehydrogenase Inhibitors with Potent Interferon-Independent Antiviral Activity against Mammarenaviruses In Vitro. Viruses, 15(11), 2244. [Link]
-
Discovery of 5,7-Dihydro-6 H -pyrrolo[2,3- d ]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Kryštof, V., Cankař, P., Fryšová, I., Slouka, J., & Kontopidis, G. (2006). Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 16(17), 4545–4548. [Link]
-
Okamoto, M., Hirasawa, K., Takizawa, H., et al. (2022). Antiviral activity of 5-aminolevulinic acid against variants of severe acute respiratory syndrome coronavirus 2. Journal of Infection and Chemotherapy, 28(4), 586-590. [Link]
-
Amination of Malononitrile Dimer to Amidines: Synthesis of 6-aminopyrimidines. (2015). Journal of Heterocyclic Chemistry, 52(5), 1495-1499. [Link]
-
Antimicrobial Activity of Nicotinamide Derivatives against Significant Pathogenic Bacterial and Fungal Strains. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Barl, N. M., Blaquiere, N., Burkhart, J. L., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. Journal of Medicinal Chemistry, 65(20), 13676-13694. [Link]
- New 5,6-Dihydro Pyrimidine Derivatives, Synthesis, Characterization and Antibacterial Activity. (2021). Research Journal of Chemistry and Environment, 25(8), 1-8.
- [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. (1975). Il Farmaco; edizione scientifica, 30(5), 388-402.
-
Antibacterial activity of 5-aminoorotic acid derivatives. (1998). Current Microbiology, 36(4), 245-247. [Link]
-
Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. (2022). Molecules, 27(19), 6537. [Link]
-
In Vitro Antiviral Activity of the Fungal Metabolite 6-Pentyl-α-Pyrone Against Bovine Coronavirus: A Translational Study to SARS-CoV-2. (2022). Molecules, 27(19), 6537. [Link]
-
Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (2024). Future Medicinal Chemistry, 16(1), 25-45. [Link]
-
Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. (2007). Bioorganic & Medicinal Chemistry Letters, 17(20), 5674-5677. [Link]
-
Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer. (2024). Chemistry & Biodiversity, 21(4), e202301821. [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). Molecules, 28(13), 5123. [Link]
-
Exploring the Anticancer Potential of Semisynthetic Derivatives of 7α-Acetoxy-6β-hydroxyroyleanone from Plectranthus sp.: An In Silico Approach. (2023). Pharmaceuticals, 16(8), 1123. [Link]
-
Biological Activity of Naturally Derived Naphthyridines. (2021). Molecules, 26(14), 4324. [Link]
-
Synthetic Chiral Derivatives of Xanthones: Biological Activities and Enantioselectivity Studies. (2018). Molecules, 23(11), 2847. [Link]
- Derivatives of 5,6-Diphenylpyridazin-3-one: Synthetic Antimitotic Agents Which Interact with Plant and Mammalian Tubulin at a New Drug-binding Site. (1986). Cancer Research, 46(4 Pt 2), 1889-1893.
-
The Discovery of 6-amino Nicotinamides as Potent and Selective Histone Deacetylase Inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters, 17(19), 5342-5347. [Link]
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2023). Molecules, 28(13), 5123. [Link]
-
Multi‐component synthesis of the 1,3‐azaborinine derivative 5 a. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (2022). Iranian Journal of Pharmaceutical Research, 21(1), e125583. [Link]
-
Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. (2022). Bioorganic Chemistry, 128, 106067. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial activity of amphiphilic neamine derivatives: Understanding the mechanism of action on Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial activity of 5-aminoorotic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5,6-dihydroxyflavone exerts anti-betacoronavirus activity by blocking viral entry to host cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antiviral activity of 5-aminolevulinic acid against variants of severe acute respiratory syndrome coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Purine Scaffolds from 5,6-Diaminonicotinonitrile
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk
Executive Summary
The purine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including antiviral and anticancer agents.[1][2] The strategic construction of this bicyclic heterocycle is a cornerstone of drug discovery programs. This guide provides an in-depth technical overview of the synthesis and utilization of 5,6-diaminonicotinonitrile, a highly versatile and efficient precursor for constructing substituted purine analogs. We will explore the chemical logic behind the synthesis of this key intermediate and detail the mechanistic principles of its subsequent cyclization into the purine ring system. This document provides field-proven experimental protocols, data interpretation, and visual aids to empower researchers in the synthesis of novel purine derivatives for therapeutic applications.
Introduction: The Strategic Importance of the Purine Nucleus
Purines, heterocyclic aromatic compounds composed of a fused pyrimidine and imidazole ring, are fundamental to life itself as components of nucleic acids (adenine and guanine).[3] Beyond this central biological role, synthetic purine analogs have proven to be exceptionally fruitful in therapeutic development.[4] By modifying the substitution patterns on the purine core, medicinal chemists can modulate interactions with a wide range of biological targets, leading to potent drugs such as 6-mercaptopurine (an anticancer agent) and acyclovir (an antiviral).[1][4]
A predominant and highly effective strategy for constructing the purine ring is the Traube purine synthesis, which classically involves the condensation of a 4,5-diaminopyrimidine with a one-carbon source.[1][5] This guide focuses on a related and powerful approach using a pyridine-based precursor, this compound. The ortho-disposed amino groups provide the necessary nucleophilicity for ring closure, while the nitrile and pyridine ring nitrogen offer opportunities for further functionalization, making it a valuable building block in combinatorial and medicinal chemistry.
Synthesis of the Key Precursor: this compound
The efficient synthesis of the diamine precursor is critical for the overall success of any subsequent purine construction. A reliable and scalable route proceeds through the reduction of an electronically-activated nitro-precursor, methyl 6-amino-5-nitronicotinate. The electron-withdrawing nitro group facilitates its own reduction, and the reaction is typically clean and high-yielding.
A common and highly effective method for this transformation is catalytic hydrogenation. The use of palladium on carbon (Pd/C) as a catalyst in a protic solvent like methanol or ethanol under a hydrogen atmosphere provides a clean reduction of the nitro group to an amine without affecting the nitrile or the pyridine ring.
Diagram: Synthesis of this compound
Sources
- 1. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 2. Synthesis of some novel substituted purine derivatives as potential anticancer, anti-HIV-1 and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
The Unveiling of a Scaffold: An In-depth Technical Guide to the Reaction Mechanism of 5,6-Diaminonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5,6-Diaminonicotinonitrile
This compound, a seemingly unassuming aromatic diamine, stands as a cornerstone in the synthesis of a multitude of heterocyclic compounds, most notably the pyrido[2,3-b]pyrazine scaffold. This core structure is of profound interest in medicinal chemistry and materials science, finding applications in areas ranging from novel therapeutics to organic electronics. Understanding the intricacies of its reaction mechanisms is paramount for the rational design of new synthetic routes, the optimization of reaction conditions, and the targeted synthesis of novel functional molecules. This guide provides a deep dive into the mechanistic underpinnings of this compound's reactivity, offering a blend of theoretical principles and practical experimental guidance.
The Electronic Landscape of this compound: A Prelude to Reactivity
The reactivity of this compound is fundamentally governed by the electronic interplay between the pyridine ring, the two amino groups, and the nitrile functionality. The pyridine ring, being an electron-deficient heterocycle, withdraws electron density from its substituents. Conversely, the amino groups at the C5 and C6 positions are strong electron-donating groups through resonance. This push-pull electronic arrangement results in a nuanced distribution of electron density.
The amino group at the C6 position is ortho to the ring nitrogen, which exerts a significant inductive electron-withdrawing effect, slightly decreasing its nucleophilicity compared to the C5-amino group. The nitrile group at the C3 position is a potent electron-withdrawing group, further influencing the overall electronic character of the molecule. This electronic predisposition dictates the initial sites of interaction with electrophilic reagents.
The Core Reaction: Cyclocondensation with 1,2-Dicarbonyl Compounds
The most characteristic and synthetically valuable reaction of this compound is its cyclocondensation with 1,2-dicarbonyl compounds to form substituted pyrido[2,3-b]pyrazines. This transformation, a variant of the classical Gabriel-Isay condensation, proceeds through a well-defined, multi-step mechanism.
Proposed Reaction Mechanism
The reaction is typically acid-catalyzed and involves a sequence of nucleophilic additions and dehydrations. Let us consider the reaction with a generic 1,2-dicarbonyl compound (R-CO-CO-R').
Step 1: Initial Nucleophilic Attack
The reaction commences with the nucleophilic attack of one of the amino groups of this compound onto one of the carbonyl carbons of the 1,2-dicarbonyl compound. The C5-amino group is generally considered more nucleophilic due to being further from the electron-withdrawing ring nitrogen, and thus is the more likely initiator of the reaction.
Step 2: Formation of the Carbinolamine Intermediate
This initial attack leads to the formation of a tetrahedral carbinolamine intermediate. This intermediate is in equilibrium with the starting materials and its formation is often the rate-determining step.
Step 3: Dehydration to Form the Imine
Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water results in the formation of a Schiff base (imine) intermediate.
Step 4: Intramolecular Cyclization
The second amino group (at C6) then acts as an intramolecular nucleophile, attacking the second carbonyl carbon. This ring-closing step forms a dihydropyrido[2,3-b]pyrazine intermediate.
Step 5: Final Dehydration and Aromatization
A final dehydration step, again facilitated by acid catalysis, removes the remaining hydroxyl group and leads to the formation of the stable, aromatic pyrido[2,3-b]pyrazine ring system.
Visualizing the Pathway: A Mechanistic Diagram
Caption: Proposed mechanism for the acid-catalyzed cyclocondensation of this compound with a 1,2-dicarbonyl compound.
Controlling the Outcome: Factors Influencing Regioselectivity
When an unsymmetrical 1,2-dicarbonyl compound is used, the formation of two constitutional isomers is possible. The regioselectivity of the cyclocondensation is a critical aspect to consider for targeted synthesis. Several factors can influence which isomer is preferentially formed:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the dicarbonyl compound plays a significant role. The more nucleophilic C5-amino group of the diaminopyridine will preferentially attack the more electrophilic carbonyl carbon.
-
Steric Hindrance: Steric bulk on either the diaminopyridine or the dicarbonyl compound can influence the approach of the nucleophile and favor the formation of the sterically less hindered product.
-
Reaction Conditions: The pH of the reaction medium can affect the protonation state of the amino groups and the carbonyl compound, thereby influencing their relative reactivities. Solvent polarity can also play a role in stabilizing or destabilizing intermediates and transition states.
Experimental Investigation of the Reaction Mechanism
A thorough understanding of the reaction mechanism requires experimental validation. The following protocols outline key experiments for investigating the cyclocondensation of this compound.
Table 1: Representative Reaction Conditions for Pyrido[2,3-b]pyrazine Synthesis
| Diaminopyridine | Dicarbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,3-Diaminopyridine | Indane-1,2-dione | p-TSA (20 mol%) | Ethanol | Reflux | 9 | 89 | [1][2] |
| 5-Bromo-2,3-diaminopyridine | 4,4'-Dibromobenzil | Acetic Acid | Acetic Acid | Reflux | - | - | [3] |
| 2,3-Diaminopyridine | Benzil | - | Ethanol | Reflux | - | - | [1][2] |
Protocol 1: Synthesis of a Model Pyrido[2,3-b]pyrazine
Objective: To synthesize a representative pyrido[2,3-b]pyrazine derivative from this compound and benzil.
Materials:
-
This compound (1.0 mmol)
-
Benzil (1.0 mmol)
-
Glacial Acetic Acid (10 mL)
-
Ethanol (for recrystallization)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol) and benzil (1.0 mmol).
-
Add glacial acetic acid (10 mL) to the flask.
-
Heat the reaction mixture to reflux with stirring for 4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure pyrido[2,3-b]pyrazine derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Protocol 2: Spectroscopic Monitoring for Intermediate Identification
Objective: To identify potential reaction intermediates by in-situ spectroscopic analysis.
Methodology:
-
NMR Spectroscopy:
-
Set up the reaction in an NMR tube using a deuterated solvent (e.g., acetic acid-d₄).
-
Acquire ¹H NMR spectra at regular intervals from the start of the reaction.
-
Look for the appearance and disappearance of new signals that do not correspond to the starting materials or the final product. These could represent key intermediates like the imine or the dihydropyridopyrazine.
-
-
Mass Spectrometry:
-
Utilize a mass spectrometer equipped with a soft ionization source (e.g., Electrospray Ionization - ESI) coupled to a reaction monitoring system.
-
Continuously infuse the reaction mixture into the mass spectrometer.
-
Monitor the mass-to-charge ratios of ions corresponding to the expected intermediates (e.g., the protonated imine).
-
Computational Chemistry: A Window into the Transition States
Density Functional Theory (DFT) calculations can provide invaluable insights into the reaction mechanism by modeling the energies of reactants, intermediates, transition states, and products.[1][2][4] Such studies can:
-
Validate the Proposed Mechanism: By calculating the energy profile of the reaction pathway, the feasibility of the proposed steps can be assessed.
-
Predict Regioselectivity: The activation energies for the formation of different regioisomers can be calculated to predict the major product.
-
Elucidate Electronic Effects: The distribution of charges and molecular orbitals in the reactants and intermediates can be visualized to understand the electronic factors driving the reaction.
Visualizing the Experimental Workflow
Caption: A comprehensive workflow for the investigation of the this compound reaction mechanism.
Conclusion: A Versatile Building Block with a Predictable Reactivity
This compound is a powerful synthetic precursor whose reactivity is dominated by the nucleophilic character of its two amino groups. The cyclocondensation reaction with 1,2-dicarbonyl compounds provides a reliable and versatile route to the medicinally important pyrido[2,3-b]pyrazine scaffold. A thorough understanding of the underlying reaction mechanism, as detailed in this guide, empowers chemists to predict and control the outcomes of these reactions, paving the way for the efficient synthesis of novel and complex heterocyclic molecules with tailored properties. The synergy of experimental investigation and computational modeling will continue to be instrumental in further unraveling the subtleties of its reactivity and expanding its synthetic utility.
References
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 2023. [1][2]
-
Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem, 2024.
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Institutes of Health, 2023. [1][2]
-
The synthesis of substituted pyrazino[2,3‐d]‐1,2,4‐triazolo[4,3‐b]pyridazines. Journal of Heterocyclic Chemistry, 1977.
-
The synthesis of substituted pyrazino[2,3‐d]‐1,2,4‐triazolo[4,3‐b]pyridazines. Wiley Online Library, 1977.
-
Photo-oxidation of methanol in complexes with pyrido[2,3-b]pyrazine: a nonadiabatic molecular dynamics study. Physical Chemistry Chemical Physics, 2021.
-
Pyrazinyl and pyridinyl bis-azomethines formation: an experimental and computational study. Scientific Reports, 2023.
-
Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate, 2025.
-
Determination of Mechanism in Chemistry. College of Saint Benedict & Saint John's University.
-
Isolation and Trapping of Intermediate / Methods for trapping of Intermediates. YouTube, 2021.
-
Trapping of an intermediate in the reaction catalyzed by flavin-dependent thymidylate synthase (FDTS). National Institutes of Health, 2011.
-
Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. Journal of Materials Chemistry C, 2022.
-
Cyclocondensation reaction of heterocyclic carbonyl compounds. Part XIII: synthesis and cytotoxic activity of some 3,7-diaryl-5-(3,4,5-trimethoxyphenyl)pyrazolo[4,3-e][1][5][6]triazines. European Journal of Medicinal Chemistry, 2009.
-
1,3-Diketones. Synthesis and properties. ResearchGate, 2013.
-
Electron-Deficient Acetylenes as Three-Modal Adjuvants in SNH Reaction of Pyridinoids with Phosphorus Nucleophiles. Molecules, 2021.
-
Oxidative cyclocondensation of cyclic thio-and selenoureas. 5. 2-Thioxothieno-and 2-thioxopyrido[2,3-d]pyrimidin-4-ones. ResearchGate, 1993.
Sources
- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Deciphering reaction mechanism with intermediate trapping | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. sci-hub.ru [sci-hub.ru]
- 6. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of 5,6-Diaminonicotinonitrile in Common Organic Solvents
Abstract
5,6-Diaminonicotinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of novel heterocyclic compounds. A fundamental understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification, formulation, and screening protocols. This technical guide addresses the conspicuous absence of published quantitative solubility data for this compound. In lieu of reporting established values, this document provides a framework for researchers to predict, determine, and apply the solubility characteristics of this compound. It combines a theoretical analysis of the molecule's physicochemical properties with a detailed, field-proven experimental protocol for accurate solubility determination, empowering scientists to generate the critical data required for their research and development endeavors.
Theoretical Analysis of Solubility Profile
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The molecular structure of this compound provides clear indicators for predicting its solubility behavior.
1.1 Molecular Structure and Physicochemical Properties
The structure of this compound features several key functional groups that dictate its polarity and hydrogen-bonding capabilities:
-
Pyridine Ring: The core is a nitrogen-containing aromatic heterocycle. The nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor.[1] The aromatic ring itself is relatively nonpolar but can participate in π-π stacking interactions.
-
Amino Groups (-NH₂): The two primary amino groups at the 5- and 6-positions are highly polar and are potent hydrogen bond donors.[2][3] The presence of two such groups significantly increases the molecule's capacity for strong intermolecular interactions with polar solvents.
-
Nitrile Group (-C≡N): The cyano group is strongly polar and contains a lone pair on the nitrogen, making it an effective hydrogen bond acceptor.
Collectively, these features render this compound a highly polar molecule with extensive hydrogen bonding capabilities, possessing multiple donor and acceptor sites.[4][5]
1.2 Predicted Solubility in Common Organic Solvents
Based on the analysis of its structure, the following solubility trends can be predicted:
-
High Solubility Predicted in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are expected to be excellent solvents. Both are highly polar and are strong hydrogen bond acceptors, capable of effectively solvating the amino groups of the solute. Their aprotic nature prevents them from competing as hydrogen bond donors, allowing for strong solute-solvent interactions.
-
Moderate to Good Solubility Predicted in Polar Protic Solvents: Solvents such as methanol, ethanol, and water are also expected to be effective. As polar protic solvents, they can act as both hydrogen bond donors and acceptors.[2] While they will readily solvate the molecule, their own strong solvent-solvent hydrogen bonding networks must be overcome, which may result in slightly lower solubility compared to polar aprotic solvents. Smaller amines are generally quite soluble in water and alcohols.[6]
-
Low to Insoluble Predicted in Nonpolar Solvents: Nonpolar solvents like hexane, toluene, and diethyl ether lack the polarity and hydrogen bonding ability to overcome the strong solute-solute interactions (crystal lattice energy) of this compound. Consequently, the compound is predicted to be poorly soluble or insoluble in these solvents.
Quantitative Solubility Data
As of the publication of this guide, specific quantitative solubility data for this compound is not widely available in the literature. The following table is provided as a template for researchers to populate with their own experimentally determined values using the protocol outlined in Section 3.0.
| Solvent | Solvent Type | Predicted Solubility | Experimental Value (mg/mL at 25°C) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | To Be Determined (TBD) |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | TBD |
| Methanol (MeOH) | Polar Protic | Moderate to High | TBD |
| Ethanol (EtOH) | Polar Protic | Moderate | TBD |
| Acetonitrile (ACN) | Polar Aprotic | Moderate | TBD |
| Acetone | Polar Aprotic | Moderate to Low | TBD |
| Tetrahydrofuran (THF) | Polar Aprotic | Low | TBD |
| Dichloromethane (DCM) | Slightly Polar | Low | TBD |
| Toluene | Nonpolar | Insoluble | TBD |
| Hexane | Nonpolar | Insoluble | TBD |
Experimental Protocol for Solubility Determination
The following protocol describes the Isothermal Shake-Flask Method, which is considered a reliable and widely used technique for measuring the equilibrium solubility of a solid compound in a liquid solvent.[7]
3.1 Principle
An excess amount of the solid compound is added to a known volume of solvent in a sealed vessel. The resulting suspension is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. At this point, the solution is saturated. The solid and liquid phases are then separated, and the concentration of the solute in the clear, saturated solution is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).[7][8]
3.2 Materials and Reagents
-
Solute: this compound (purity >98%)[9]
-
Solvents: HPLC-grade or equivalent purity (e.g., DMSO, DMF, Ethanol, etc.)
-
Equipment:
-
Analytical balance (±0.1 mg precision)
-
Thermostatic orbital shaker or shaking incubator capable of maintaining 25°C ± 0.5°C
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Volumetric flasks and pipettes
-
Syringes (1 mL or 2 mL)
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE or PVDF, chosen for solvent compatibility)
-
HPLC system with a UV detector and a suitable C18 column
-
Autosampler vials
-
3.3 Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a pre-weighed glass vial. An amount sufficient to ensure solid remains after equilibrium is critical; typically, 10-20 mg of solid in 2 mL of solvent is a good starting point.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.
-
Equilibration: Securely cap the vial. Place the vial in the thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the suspension at a moderate speed (e.g., 150-200 rpm) to keep the solid suspended without creating a vortex.
-
Time to Equilibrium: Allow the samples to equilibrate for at least 24-48 hours. The time required to reach equilibrium can vary and should ideally be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration remains constant.[7]
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostat for at least 30 minutes to allow the excess solid to sediment.
-
Sample Collection: Carefully draw the supernatant (the clear saturated solution) into a syringe. Immediately attach a syringe filter and filter the solution into a clean, pre-weighed autosampler vial to remove any undissolved microparticles. This step must be performed quickly to minimize any temperature change.
-
Dilution: Accurately weigh the filtered sample. Based on the predicted solubility, perform a precise gravimetric or volumetric dilution with the same solvent or a suitable mobile phase to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample by HPLC-UV. Determine the concentration of this compound by comparing its peak area to a pre-established calibration curve.
3.4 Analytical Quantification via HPLC-UV
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent or mobile phase. Inject these standards into the HPLC system and record the peak area at the wavelength of maximum absorbance (λ-max). Plot peak area versus concentration to generate a linear calibration curve.[10]
-
Sample Analysis: Inject the diluted, filtered sample from the solubility experiment.
-
Calculation: Use the linear regression equation from the calibration curve to calculate the concentration in the diluted sample.[11] Account for the dilution factor to determine the final solubility in the original saturated solution (e.g., in mg/mL or mol/L).
3.5 Experimental Workflow Diagram
Caption: Isothermal shake-flask solubility determination workflow.
Applications in Research & Drug Development
Accurate solubility data is not merely academic; it is a critical enabler for practical applications:
-
Chemical Synthesis: Selecting an appropriate solvent is the first step in designing a successful reaction. The solvent must dissolve reactants to a sufficient concentration to allow for efficient reaction kinetics.
-
Purification: Solubility data guides the choice of solvents for crystallization, a primary method for purifying solid compounds. A good crystallization solvent system is one in which the compound is soluble at high temperatures but poorly soluble at low temperatures.
-
Compound Management: For high-throughput screening, compounds are typically stored as concentrated stock solutions in solvents like DMSO. Knowing the solubility limit is essential to prevent compound precipitation, which would lead to inaccurate screening results.
-
Formulation Development: In drug development, the solubility of an active pharmaceutical ingredient (API) in various excipients and solvent systems is a key factor that influences its bioavailability and the feasibility of creating a viable drug product.
Conclusion
While published solubility data for this compound remains elusive, a robust prediction of its behavior can be made based on its molecular structure. The compound is anticipated to be highly soluble in polar aprotic solvents like DMSO and DMF, moderately soluble in polar protic solvents like alcohols, and poorly soluble in nonpolar solvents. This guide provides a comprehensive, self-validating experimental protocol that empowers researchers to precisely and accurately determine these solubility values. The generation of this fundamental physicochemical data is an indispensable step for the successful application of this compound in synthetic chemistry, drug discovery, and materials science.
References
-
(2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. ResearchGate. [Link]
-
Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Longdom Publishing. [Link]
-
(2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Semantic Scholar. [Link]
-
Isothermal method (detecting composition of a saturated solution at a given temperature). ResearchGate. [Link]
-
Hendry, W. (2025). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chromatography & Separation Techniques. [Link]
-
PY RIDINE AND ITS DERIVATIVES. download. [Link]
-
Pyridine. chemeurope.com. [Link]
-
Königsberger, E. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. [Link]
-
Watson, T. How It Works: UV Detection for HPLC. LCGC International. [Link]
-
(2022). Pyridine. Sciencemadness Wiki. [Link]
-
Validation of UV-HPLC method for simultaneous quantification of organic acids in disinfectants for haemodialysis machines. ResearchGate. [Link]
-
Chemical Properties of Pyridine (CAS 110-86-1). Cheméo. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Hydrogen Bonding. Purdue University. [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
(2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. World Health Organization. [Link]
-
23.1. Properties of amines. Organic Chemistry II - Lumen Learning. [Link]
-
Hydrogen bond. Wikipedia. [Link]
-
(2023). Hydrogen Bonding. Chemistry LibreTexts. [Link]
-
Hydrogen bonding. Khan Academy. [Link]
-
Amines. Philadelphia University. [Link]
-
(2020). abstract about aromatic amines. ResearchGate. [Link]
-
CHEMISTRY (862). Council for the Indian School Certificate Examinations. [Link]
-
(2017). Solubility and Thermodynamic Modeling of Carcinogenic Nitrosamines in Aqueous Amine Solvents for CO 2 Capture. ResearchGate. [Link]
Sources
- 1. Pyridine [chemeurope.com]
- 2. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Hydrogen Bonding [chem.purdue.edu]
- 5. Hydrogen bond - Wikipedia [en.wikipedia.org]
- 6. philadelphia.edu.jo [philadelphia.edu.jo]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Safe Handling of 5,6-Diaminonicotinonitrile
Abstract
This guide provides a comprehensive framework for the safe handling, use, and disposal of 5,6-Diaminonicotinonitrile (CAS No. 107238-27-7), a potent compound utilized in advanced pharmaceutical research and development. Designed for researchers, laboratory personnel, and drug development professionals, this document moves beyond standard safety data sheets to deliver field-proven insights and self-validating protocols. By elucidating the causality behind each safety measure, this guide aims to foster a culture of intrinsic safety and scientific integrity when working with this and other high-hazard chemical powders.
Hazard Analysis and Risk Assessment: Understanding the Compound
This compound is a substituted pyridine derivative whose value in synthetic chemistry is matched by its potential physiological hazards. A thorough understanding of its toxicological profile is the cornerstone of safe handling.
1.1. Toxicological Profile
The primary routes of occupational exposure are inhalation of aerosolized powder, skin contact, and ingestion. The compound is classified as acutely toxic and warrants significant precautions.[1]
Hazard Statement Summary:
-
H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]
This classification indicates systemic toxicity upon exposure. The presence of two amine groups and a nitrile functional group suggests the potential for metabolic activation and interaction with biological systems, a common trait in many pharmacologically active molecules. To the best of our current knowledge, the specific chemical, physical, and toxicological properties have not been exhaustively investigated, demanding a cautious approach.
1.2. Physicochemical Properties & Reactivity
While a full dataset is not available, key known properties are summarized below. The compound is a combustible solid.[1] Of significant note is its reactivity with acids, which liberates a very toxic gas, likely hydrogen cyanide, due to the nitrile group.[1]
| Property | Data | Source |
| CAS Number | 107238-27-7 | |
| Molecular Formula | C₆H₆N₄ | |
| GHS Classification | Acute Toxicity (Oral, Dermal, Inhalation), Category 4 | |
| Hazard Statements | H302 + H312 + H332 | |
| Reactivity | Contact with acids liberates very toxic gas. Combustible. |
The Self-Validating Safety System: Engineering Controls and PPE
The primary directive in handling this compound is the prevention of exposure. This is achieved through a multi-layered system where engineering controls provide the primary barrier and Personal Protective Equipment (PPE) serves as the essential final layer of defense.
2.1. Primary Engineering Controls: Containing the Hazard
All work involving the handling of powdered this compound must be performed within a certified and properly functioning chemical fume hood or a ventilated balance enclosure.[2][3] This is non-negotiable. The airflow of the hood contains aerosolized particles that are inevitably generated during manipulation, preventing their inhalation.[4][5]
For weighing operations, which can be disrupted by the high airflow in a standard fume hood, a ventilated balance enclosure (VBE) with HEPA filtration is the preferred control.[2][3]
Diagram: Hierarchy of Controls
Caption: Hierarchy of controls for managing exposure to hazardous powders.
2.2. Personal Protective Equipment (PPE): The Last Line of Defense
Selection of appropriate PPE is critical and must be based on the specific hazards of this compound.[6]
-
Hand Protection: Double-gloving is mandatory. The inner glove provides a second barrier in case the outer glove is breached.
-
Inner Glove: A standard nitrile examination glove.
-
Outer Glove: A chemical-resistant glove. Given that nitrile has poor resistance to some amines, a thicker gauge nitrile glove for splash protection is acceptable but must be changed immediately upon contact.[7][8] For extended handling, consider butyl rubber or other materials with demonstrated high resistance to aromatic amines. Always inspect gloves for tears or punctures before use.[2]
-
-
Body Protection: A disposable, solid-front protective laboratory coat with tight-fitting cuffs is required. This prevents particles from settling on personal clothing. For large-scale operations or spill cleanup, a disposable chemical-resistant suit (e.g., Tyvek) is recommended.[9]
-
Eye and Face Protection: Tightly fitting chemical splash goggles are required at all times.[9] A full-face shield must be worn over the goggles when there is a risk of splashes, such as during solution preparation or spill cleanup.[9]
-
Respiratory Protection: Not typically required when all work is conducted within a certified chemical fume hood. However, for emergency situations such as a large spill outside of containment, a full-face respirator with an appropriate combination cartridge (e.g., organic vapor/particulate) must be available.[10] All personnel who may need to use a respirator must be properly fit-tested and trained.[10]
Standard Operating Procedures (SOPs): From Benchtop to Disposal
Adherence to validated SOPs is crucial for minimizing exposure and ensuring reproducible, safe science.
3.1. Protocol for Weighing and Solution Preparation
The primary challenge when handling powders is the generation of airborne dust.[4] The following "Tare Method" protocol is designed to mitigate this risk.
-
Preparation: Designate a specific area within the chemical fume hood for this task.[3] Cover the work surface with disposable bench paper.[5]
-
Taring the Vessel: Place a sealable container (e.g., a vial with a screw cap) on an analytical balance located outside the fume hood.[5] Record the tare weight or use the balance's tare function.
-
Transfer in Containment: Move the tared, sealed container into the chemical fume hood.
-
Aliquotting: Open the main stock container of this compound and the tared receiving vial inside the hood. Using a dedicated, disposable spatula, carefully transfer an approximate amount of the powder into the tared vial. Do not attempt to weigh directly in the hood's turbulent airflow.[4]
-
Sealing and Cleaning: Securely close both the stock container and the tared vial. With a disposable wipe moistened with 70% ethanol, decontaminate the exterior of both containers and the spatula.[5] Dispose of the wipe and spatula as hazardous waste.
-
Final Weighing: Remove the sealed, decontaminated vial from the hood and place it on the balance to obtain the final weight.
-
Dissolution: Return the vial to the fume hood. Uncap it and add the desired solvent. Seal and mix until dissolved. The resulting solution can now be handled with standard liquid chemical precautions.[5]
Diagram: Safe Powder Weighing Workflow
Caption: Workflow for weighing hazardous powders using the tare method.
3.2. Spill Response and Decontamination
Prompt and correct response to a spill is critical to prevent wider contamination and exposure.
-
Minor Spill (inside fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, gently cover the spill with an absorbent material to prevent further aerosolization.[11]
-
Carefully scoop the material into a designated hazardous waste container.
-
Decontaminate the area using a cloth wetted with a suitable solvent, followed by soap and water.[12] All cleanup materials are to be disposed of as hazardous waste.
-
-
Major Spill (outside fume hood):
-
EVACUATE: Immediately evacuate the laboratory. Do not attempt to clean it up.
-
ALERT: Notify laboratory supervisor and the institution's Environmental Health and Safety (EHS) department immediately.
-
SECURE: Prevent entry into the laboratory. Post warning signs.
-
Await response from trained emergency personnel.
-
3.3. Waste Disposal
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[13]
-
Solid Waste: Contaminated gloves, bench paper, disposable lab coats, spatulas, and excess powder must be collected in a clearly labeled, sealed hazardous waste container.[14][15]
-
Liquid Waste: Unused solutions should be collected in a dedicated, labeled hazardous waste container for organic/amine waste. Do not mix with acid waste streams.[16]
-
Empty Containers: The original container, once empty, must be triple-rinsed with a suitable solvent (e.g., methanol or acetonitrile).[15] The rinsate must be collected and disposed of as liquid hazardous waste.[15] After rinsing, the label should be defaced, and the container can be disposed of in the normal laboratory glass waste.
Conclusion: A Commitment to Safety
The protocols outlined in this guide are designed to be a robust system for the safe handling of this compound. The causality is clear: this is a potent, harmful powder that can cause systemic toxicity, and every procedural step is designed to interrupt the pathways of exposure. By embracing these principles of containment, protection, and meticulous procedure, researchers can confidently and safely unlock the scientific potential of this valuable compound while upholding the highest standards of laboratory safety and scientific integrity.
References
-
Powder Weighing Procedure. Weizmann Institute of Science Safety Unit. [Link]
-
NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). [Link]
-
Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA). [Link]
-
Guide to Nitrile Gloves Chemical Resistance. International Enviroguard. [Link]
-
Personal Protection Equipment (PPE). State of Rhode Island Department of Environmental Management. [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]
-
Ten Tips for Handling Hazardous Chemicals in a Lab. Lab Manager Magazine. [Link]
-
NIOSH Recommendations for Chemical Protective Clothing. Centers for Disease Control and Prevention (CDC). [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York (CUNY). [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149). National Institute for Occupational Safety and Health (NIOSH). [Link]
-
Weighing Hazardous Powders in the Laboratory. University of California, Santa Barbara Environmental Health & Safety. [Link]
-
Chemical Spill Clean-Up. University of Delaware Environmental Health & Safety. [Link]
-
Niosh Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). [Link]
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville. [Link]
-
8 Tips for Hazardous Chemical Handling In A Lab. Technical Safety Services. [Link]
-
Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania Environmental Health & Radiation Safety. [Link]
-
Standard operating procedure for hazardous chemicals Handling of nanomaterials. Stanford University. [Link]
-
Guide for Chemical Spill Response. American Chemical Society. [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]
-
Guide for handling cytotoxic drugs and related waste. WorkSafe Queensland. [Link]
-
Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]
-
Weighing Hazardous Powders. Emory University Environmental Health and Safety Office. [Link]
-
Chemical Resistance Guide for Microflex Latex and Nitrile Gloves. Duke University Safety Office. [Link]
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Biomedical Engineering. [Link]
-
ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Hazardous Waste Management Disposal Training. McGill University. [Link]
-
Safe handling of cytotoxics: guideline recommendations. PMC PubMed Central. [Link]
Sources
- 1. PPE for Hazardous Materials Incidents: A Selection Guide (84-114) | NIOSH | CDC [cdc.gov]
- 2. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 3. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 4. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. gloves.com [gloves.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 10. ashp.org [ashp.org]
- 11. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 12. acs.org [acs.org]
- 13. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 14. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 15. vumc.org [vumc.org]
- 16. mcgill.ca [mcgill.ca]
Methodological & Application
Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of Pyrido[2,3-b]pyrazine-Based Kinase Inhibitors from 5,6-Diaminonicotinonitrile
Introduction: The Strategic Importance of the Pyrido[2,3-b]pyrazine Scaffold
In the landscape of modern oncology, protein kinases have emerged as critical targets for therapeutic intervention. The aberrant activity of these enzymes is a hallmark of many cancers, driving uncontrolled cell proliferation and survival. Consequently, the design and synthesis of small molecule kinase inhibitors remain a cornerstone of drug discovery. The pyrido[2,3-b]pyrazine core is a privileged scaffold in this arena, known to form the basis of potent inhibitors of various kinases, including the Epidermal Growth Factor Receptor (EGFR). The strategic fusion of a pyridine and a pyrazine ring creates a heterocyclic system with a unique electronic and steric profile, amenable to the formation of key interactions within the ATP-binding pocket of kinases.
This application note provides a comprehensive, step-by-step protocol for the synthesis of a model pyrido[2,3-b]pyrazine-based kinase inhibitor, 2,3-diphenyl-pyrido[2,3-b]pyrazine-7-carbonitrile, commencing from the readily available starting material, 5,6-diaminonicotinonitrile. We will delve into the causality behind the experimental choices, provide detailed methodologies for synthesis and characterization, and outline a general protocol for assessing the biological activity of the synthesized compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of kinase inhibitors.
Synthetic Strategy: From Diamine to Kinase Inhibitor Scaffold
The synthesis of the pyrido[2,3-b]pyrazine core from this compound is predicated on a classical and efficient cyclocondensation reaction. The vicinal diamine functionality of the starting material is poised for reaction with a 1,2-dicarbonyl compound, in this case, benzil, to form the pyrazine ring. This reaction is typically acid-catalyzed and proceeds via the formation of a dihydropyrazine intermediate, which then undergoes aromatization to yield the stable pyrido[2,3-b]pyrazine product. The nitrile group on the pyridine ring remains intact throughout this process, offering a valuable handle for further chemical modifications to explore structure-activity relationships (SAR).
Figure 1: Overall synthetic workflow for the preparation of the pyrido[2,3-b]pyrazine scaffold.
Experimental Protocols
Part 1: Synthesis of 2,3-Diphenyl-pyrido[2,3-b]pyrazine-7-carbonitrile
This protocol details the synthesis of the target compound via a straightforward cyclocondensation reaction.
Materials and Reagents:
-
This compound
-
Benzil
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and benzil (1.0 eq).
-
Solvent Addition: Add glacial acetic acid (approximately 10-15 mL per gram of this compound) to the flask. The acetic acid serves as both the solvent and the acid catalyst for the condensation reaction.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form. If no precipitate forms, slowly add the reaction mixture to a beaker of cold water with stirring to induce precipitation.
-
Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to obtain 2,3-diphenyl-pyrido[2,3-b]pyrazine-7-carbonitrile as a solid.
Characterization Data (Typical):
| Analysis | Expected Result |
| Appearance | Yellow to off-white solid |
| ¹H NMR | Aromatic protons in the expected regions |
| ¹³C NMR | Peaks corresponding to the aromatic carbons and the nitrile carbon |
| Mass Spec (ESI-MS) | m/z corresponding to [M+H]⁺ |
| Melting Point | Consistent with literature values |
Part 2: General Protocol for In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compound against a target kinase, such as EGFR. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[1][2][3][4][5]
Materials and Reagents:
-
Target kinase (e.g., recombinant human EGFR)
-
Kinase substrate (specific to the target kinase)
-
ATP (Adenosine 5'-triphosphate)
-
Synthesized inhibitor compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Step-by-Step Procedure:
-
Reagent Preparation: Prepare serial dilutions of the synthesized inhibitor in DMSO. Prepare the kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer as recommended by the enzyme supplier.
-
Kinase Reaction: In a white, opaque microplate, add the kinase, substrate, and the serially diluted inhibitor. Initiate the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stopping the Reaction and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[1][2]
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides the necessary components for the luciferase reaction. Incubate at room temperature for 30-60 minutes.[1][2]
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation: Biological Activity of Pyrido[2,3-b]pyrazine Derivatives
The pyrido[2,3-b]pyrazine scaffold has been shown to be a versatile starting point for the development of potent kinase inhibitors. While the inhibitory activity of the parent compound, 2,3-diphenyl-pyrido[2,3-b]pyrazine-7-carbonitrile, may be modest, chemical modifications can significantly enhance potency and selectivity. The following table presents representative IC50 values for more complex pyrido[2,3-b]pyrazine derivatives against EGFR, a key oncogenic kinase. These data highlight the potential of this scaffold in cancer drug discovery.[6][7][8][9]
| Compound ID | Target Kinase | IC50 (nM) | Cell Line (Antiproliferative IC50) | Reference |
| Compound B1 | EGFRL858R/T790M | 13 | H1975 (87 nM) | [7] |
| Compound 7f | EGFR-TK | - | HCC827 (90 nM) | [6][9] |
| Compound 7n | - | - | PC9 (90 nM), PC9-ER (150 nM) | [8] |
Signaling Pathway and Experimental Logic
Figure 2: Simplified EGFR signaling pathway and the point of intervention for pyrido[2,3-b]pyrazine inhibitors.
The rationale for targeting the EGFR signaling pathway stems from its frequent dysregulation in various cancers, particularly non-small cell lung cancer (NSCLC). EGFR is a receptor tyrosine kinase that, upon activation by its ligands, undergoes dimerization and autophosphorylation of its intracellular kinase domain. This phosphorylation initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately lead to increased cell proliferation, survival, and metastasis. The synthesized pyrido[2,3-b]pyrazine inhibitors are designed to compete with ATP for binding to the kinase domain of EGFR, thereby preventing its autophosphorylation and blocking the downstream signaling events.
Conclusion and Future Directions
This application note has provided a detailed protocol for the synthesis of a pyrido[2,3-b]pyrazine-based kinase inhibitor scaffold from this compound. The straightforward nature of the synthesis, coupled with the demonstrated potential of this heterocyclic system to yield potent kinase inhibitors, makes it an attractive starting point for medicinal chemistry campaigns. The nitrile functionality of the synthesized compound offers a versatile handle for the introduction of various substituents to explore structure-activity relationships and optimize properties such as potency, selectivity, and pharmacokinetics. Future work could focus on the synthesis of a library of derivatives and their systematic evaluation against a panel of kinases to identify novel and selective inhibitors for further development as potential anticancer therapeutics.
References
-
Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100713. Available at: [Link]
-
Zhang, Y., et al. (2023). Novel pyrido[2,3-b][1][4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 14(12), 2496-2509. Available at: [Link]
-
Deshmukh, S. P., et al. (2024). Novel pyrido[2,3-b][1][4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Med. Chem., Advance Article. Available at: [Link]
-
Li, X., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2190835. Available at: [Link]
-
Li, X., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2190835. Available at: [Link]
-
Orfi, L., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(22), 6152-6155. Available at: [Link]
-
Deshmukh, S. P., et al. (2024). Novel pyrido[2,3-b][1][4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available at: [Link]
Sources
- 1. promega.com [promega.com]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. carnabio.com [carnabio.com]
- 5. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel pyrido[2,3- b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Traube Purine Synthesis Utilizing 5,6-Diaminonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 7-Azapurine Scaffolds
The purine ring system is a cornerstone of medicinal chemistry, forming the core of numerous endogenous signaling molecules and therapeutic agents. The Traube purine synthesis, a classic and versatile method, provides a reliable pathway for the construction of this privileged scaffold from diaminopyrimidine precursors.[1][2] This application note focuses on a specific and highly valuable iteration of this synthesis: the use of 5,6-diaminonicotinonitrile as a starting material to generate 7-azapurine analogs.
The introduction of a nitrogen atom at the 7-position of the purine core, creating a 7-azapurine (or pyrrolo[2,3-d]pyrimidine), significantly modulates the electronic properties and hydrogen bonding capabilities of the molecule. This structural alteration can lead to enhanced binding affinity and selectivity for various biological targets, making 7-azapurine derivatives highly sought after in drug discovery programs. These scaffolds are integral to the development of a wide range of therapeutics, including antiviral, anticancer, and anti-inflammatory agents.[3][4]
This compound is a particularly attractive precursor for the synthesis of 7-azapurines due to the presence of the nitrile group. This functional group can be retained in the final product, serving as a valuable handle for further chemical modifications, or it can be transformed into other functional groups, such as an amide or a carboxylic acid, to explore a wider chemical space and optimize biological activity.
This document provides a comprehensive guide for the synthesis of 7-azapurine analogs from this compound, detailing the reaction mechanism, offering step-by-step experimental protocols, and outlining methods for the characterization of the resulting products.
Reaction Mechanism and Rationale
The Traube synthesis, in this context, involves the cyclization of the 1,2-diamine system of this compound with a one-carbon electrophile. The most commonly employed reagents for this transformation are formic acid and triethyl orthoformate.
The reaction proceeds through a two-step sequence:
-
Formylation/Formimidate Formation: The more nucleophilic 5-amino group of this compound attacks the electrophilic carbon of either formic acid (after activation) or triethyl orthoformate. This results in the formation of a formylamino or a formimidate intermediate.
-
Cyclization and Dehydration/Elimination: The newly formed intermediate undergoes an intramolecular cyclization, where the 6-amino group attacks the formyl carbon or the formimidate carbon. Subsequent dehydration (in the case of formic acid) or elimination of ethanol (in the case of triethyl orthoformate) leads to the formation of the aromatic 7-azapurine ring system.
The choice between formic acid and triethyl orthoformate can influence the reaction conditions and outcomes. Formic acid typically requires higher temperatures to drive the dehydration step, while triethyl orthoformate reactions can often proceed under milder conditions.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile using Formic Acid
This protocol is adapted from the general Traube synthesis procedure.[1]
Materials:
-
This compound
-
Formic acid (98-100%)
-
Anhydrous ethanol
-
Diatomaceous earth
-
Activated carbon
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Carefully add an excess of formic acid (approximately 10-15 equivalents) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully evaporate the excess formic acid under reduced pressure using a rotary evaporator.
-
To the resulting residue, add anhydrous ethanol and stir to form a slurry.
-
Filter the solid product using a Büchner funnel.
-
Wash the solid with cold anhydrous ethanol to remove any remaining impurities.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
If necessary, decolorize the solution with a small amount of activated carbon before recrystallization.
-
Dry the purified product under vacuum to obtain 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile as a solid.
-
Protocol 2: Synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile using Triethyl Orthoformate
This protocol offers a potentially milder alternative to the formic acid method.[5]
Materials:
-
This compound
-
Triethyl orthoformate
-
Anhydrous ethanol or another suitable high-boiling solvent (e.g., N,N-dimethylformamide)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 eq) in an excess of triethyl orthoformate (5-10 equivalents). Alternatively, a high-boiling solvent like anhydrous ethanol or DMF can be used.
-
Reaction: Heat the reaction mixture to reflux with stirring. The reaction temperature will depend on the boiling point of the solvent used (for triethyl orthoformate, the boiling point is approximately 146 °C). Monitor the reaction progress by TLC or HPLC.
-
Workup:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate has formed, collect the solid by filtration using a Büchner funnel.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the excess triethyl orthoformate and solvent.
-
Triturate the resulting residue with a suitable non-polar solvent (e.g., diethyl ether or hexanes) to induce precipitation of the product.
-
Collect the solid product by filtration.
-
-
Purification:
-
Wash the crude product with a cold, non-polar solvent.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
-
Dry the purified 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile under vacuum.
-
Characterization of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
The structure and purity of the synthesized product should be confirmed by standard analytical techniques.
Table 1: Expected Analytical Data for 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm. The NH protons of the amino group and the pyrrole ring will appear as broad singlets. The exact chemical shifts will depend on the solvent used. For similar 7H-pyrrolo[2,3-d]pyrimidine structures, characteristic signals for H2 and H6 are observed.[6][7] |
| ¹³C NMR | Aromatic carbons will appear in the downfield region (δ 100-160 ppm). The nitrile carbon will have a characteristic chemical shift around δ 115-120 ppm.[6][7] |
| Mass Spec. | The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product (C₇H₅N₅, MW: 159.15 g/mol ). |
| FT-IR | Characteristic peaks for N-H stretching of the amino and pyrrole groups (around 3100-3400 cm⁻¹), C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C=N and C=C stretching of the aromatic rings (around 1500-1650 cm⁻¹). |
| Melting Point | A sharp melting point is indicative of a pure compound. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time and/or temperature. Ensure anhydrous conditions, especially for the triethyl orthoformate reaction. |
| Product loss during workup. | Optimize the recrystallization solvent system to minimize solubility of the product. | |
| Impure Product | Presence of starting material. | Ensure the reaction has gone to completion by TLC/HPLC monitoring. |
| Formation of side products. | Purify the product using column chromatography on silica gel. | |
| Reaction does not start | Low quality of reagents. | Use freshly distilled or high-purity reagents. |
| Insufficient heating. | Ensure the reaction temperature is at the desired reflux temperature. |
Safety Precautions
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not found. The following precautions are based on the safety information for closely related compounds such as methyl 5,6-diaminonicotinate and diaminomaleonitrile.[2] It is imperative to conduct a thorough risk assessment before commencing any experimental work.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: this compound and its derivatives are potentially harmful if swallowed, in contact with skin, or if inhaled. Handle these compounds in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Reagents:
-
Formic acid is corrosive and can cause severe skin burns and eye damage. Handle with extreme care in a fume hood.
-
Triethyl orthoformate is a flammable liquid and an irritant. Keep away from ignition sources and handle in a well-ventilated area.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Visualization of the Synthesis
Caption: General workflow for the Traube synthesis of 7-azapurines.
Conclusion
The Traube purine synthesis using this compound as a starting material is a robust and efficient method for accessing valuable 7-azapurine scaffolds. The resulting products, bearing a versatile nitrile functionality, are excellent building blocks for the development of novel therapeutic agents. By following the detailed protocols and safety guidelines presented in this application note, researchers can confidently synthesize and characterize these important heterocyclic compounds, paving the way for new discoveries in medicinal chemistry and drug development.
References
- Traube, W. (1900). Über eine neue Synthese von Harnsäure und deren Derivaten. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383.
- ChemScene. (2025).
- Fisher Scientific. (2025).
- TCI Chemicals. (2025).
- MDPI. (2022). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 27(15), 4933.
- Preprints.org. (2023). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:).
- Collins, I., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2147-2157.
- Rahman, N. F. (n.d.). Traube Purine Synthesis. Scribd.
- PubChem. (n.d.). 5,6-Diaminonicotinic acid.
- Royal Society of Chemistry. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 7(59), 37169-37177.
- Fisher Scientific. (2025).
- PratikKapse8. (2023). TRAUBE PURINE SYNTHESIS.pptx. SlideShare.
- Chashan, P. K. (n.d.). 1-III) Traube Synthesis For Purine. Scribd.
- SpectraBase. (n.d.). 7H-PYRROLO[2,3-D]PYRIMIDINE-5-CARBONITRILE, 4-AMINO-7-.BETA.-D-RIBOFURANOSYL-.
- Pearson, D., et al. (2007). Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines. Organic Letters, 9(16), 3141-3143.
- Burbiel, J. C., et al. (2006). Synthesis of xanthine derivatives by microwave-assisted ring closure reaction. ARKIVOC, 2006(ii), 77-82.
- Wang, L., et al. (2013).
- Alanazi, M. M., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel 7-Deazapurine Nucleoside Derivatives as Potential Anti-Dengue Virus Agents. Antiviral Research, 215, 105634.
- Alanazi, M. M., & Alanazi, A. S. (2023).
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. chemscene.com [chemscene.com]
Application of 5,6-Diaminonicotinonitrile in the synthesis of pteridine derivatives
Application Note: Synthesis of Pteridine Analogs via 5,6-Diaminonicotinonitrile
A Technical Guide to the Synthesis of Bioactive 7-Cyanopyrazino[2,3-b]pyridine Derivatives
Abstract
This guide provides a comprehensive overview and detailed protocols for the application of this compound as a versatile precursor in the synthesis of pteridine analogs. While classical pteridine synthesis involves the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound, this note focuses on the scientifically precise outcome of using a diaminopyridine starting material. The reaction of this compound with various α-dicarbonyl compounds yields 7-cyanopyrazino[2,3-b]pyridines, a class of heterocyclic compounds that are structural isomers of pteridines. These derivatives are of significant interest in medicinal chemistry due to their wide range of potential pharmacological activities, including antibacterial and analgesic properties.[1][2] This document offers researchers and drug development professionals the foundational chemistry, step-by-step synthetic protocols, and practical insights required to explore this valuable chemical space.
Introduction: Pteridines and Their Pyridine-Based Isomers
Pteridines, heterocyclic compounds composed of fused pyrimidine and pyrazine rings, are a cornerstone of many biological systems and pharmaceutical agents. However, the versatility of heterocyclic chemistry allows for the synthesis of structural isomers that can exhibit unique and potent biological activities.
A primary route to the pteridine core is the Isay reaction, a condensation between a 5,6-diaminopyrimidine and a 1,2-dicarbonyl compound. When this compound, a substituted diaminopyridine, is used in place of a diaminopyrimidine, the resulting bicyclic system is a pyrazino[2,3-b]pyridine . This structural distinction is crucial for nomenclature and for understanding structure-activity relationships (SAR) in drug discovery programs. The pyridine derivatives possess a broad spectrum of biological activities, making them valuable scaffolds for therapeutic agent development.[3]
The cyano group at the 7-position, derived from the nitrile of the starting material, serves as a key functional handle for further chemical modification, allowing for the generation of diverse compound libraries.
The Core Reaction: Condensation and Aromatization
The synthesis of the pyrazino[2,3-b]pyridine scaffold is a robust and high-yielding condensation reaction. The two adjacent amino groups of this compound react sequentially with the two carbonyl groups of an α-dicarbonyl compound. The reaction proceeds through a diimine intermediate which then undergoes an irreversible aromatization by loss of two water molecules to form the stable, fused aromatic ring system. This reaction is typically performed under reflux in a protic solvent like ethanol or acetic acid, which facilitates both the dissolution of reactants and the proton transfer steps of the mechanism.
Caption: General condensation of this compound with a 1,2-dicarbonyl.
Protocol I: General Synthesis of 2,3-Disubstituted-7-cyanopyrazino[2,3-b]pyridines
This protocol provides a general framework for the synthesis. The specific dicarbonyl compound used will determine the R¹ and R² substituents in the final product.
Experimental Rationale
-
Solvent: Glacial acetic acid is often an excellent solvent as it effectively dissolves the starting materials and its acidic nature can catalyze the condensation reaction. Ethanol is a common alternative, sometimes with a catalytic amount of acid added.
-
Temperature: Heating to reflux provides the necessary activation energy for the dehydration and aromatization steps, ensuring the reaction proceeds to completion in a reasonable timeframe.
-
Work-up: Pouring the reaction mixture into ice-water causes the organic product, which is typically insoluble in water, to precipitate, providing a simple and effective method of initial isolation.
Procedure
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid (approx. 10-15 mL per gram of diamine).
-
Add the corresponding 1,2-dicarbonyl compound (1.0 - 1.1 eq) to the solution.
-
Heat the mixture to reflux (typically 110-120°C) with stirring for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled mixture into a beaker containing ice-water (approx. 100 mL) with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water, followed by a small amount of cold ethanol to remove residual acetic acid and impurities.
-
Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or an ethanol/DMF mixture).
Reactant and Product Scope
| 1,2-Dicarbonyl Compound | R¹ Group | R² Group | Resulting Product Name |
| Glyoxal | -H | -H | 7-Cyanopyrazino[2,3-b]pyridine |
| Diacetyl (2,3-Butanedione) | -CH₃ | -CH₃ | 7-Cyano-2,3-dimethylpyrazino[2,3-b]pyridine |
| Benzil | -Ph | -Ph | 7-Cyano-2,3-diphenylpyrazino[2,3-b]pyridine |
Protocol II: Detailed Synthesis of 7-Cyano-2,3-diphenylpyrazino[2,3-b]pyridine
This protocol details the synthesis of a specific analog using benzil as the dicarbonyl reactant.
Materials and Equipment
-
This compound (1.34 g, 10 mmol)
-
Benzil (2.10 g, 10 mmol)
-
Glacial Acetic Acid (20 mL)
-
100 mL Round-bottom flask
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
TLC plates (Silica gel 60 F₂₅₄)
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Standard laboratory glassware
Step-by-Step Methodology
-
Setup: Combine this compound (1.34 g) and benzil (2.10 g) in a 100 mL round-bottom flask containing a magnetic stir bar.
-
Dissolution: Add 20 mL of glacial acetic acid to the flask and stir to dissolve the solids.
-
Reaction: Attach the reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 3 hours.
-
Monitoring: After 3 hours, take a small aliquot of the reaction mixture, spot it on a TLC plate, and elute with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). Visualize under UV light to confirm the consumption of starting materials.
-
Isolation: Remove the heating mantle and allow the flask to cool to room temperature. The product may begin to crystallize.
-
Precipitation: Pour the contents of the flask into 200 mL of ice-cold water while stirring. A yellow precipitate will form.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with 50 mL of deionized water, followed by 20 mL of cold ethanol.
-
Purification: The crude solid can be recrystallized from hot ethanol or an ethanol/DMF co-solvent system to yield a pure, crystalline product.
-
Drying: Dry the purified product in a vacuum oven at 60°C overnight. The expected yield is typically >85%.
Expected Characterization Data
| Analysis | Expected Result |
| Appearance | Yellow crystalline solid |
| Melting Point | >200 °C (Specific value depends on purity) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.1 (d, 1H, Ar-H), 8.5 (d, 1H, Ar-H), 7.6-7.4 (m, 10H, Ar-H) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 155, 153, 150, 145, 138, 136, 130, 129, 128, 118, 110 |
| Mass Spec (ESI+) | m/z [M+H]⁺ calculated for C₂₀H₁₂N₄: 309.11; found 309.1 |
Experimental Workflow Visualization
Caption: From reactants to final analysis: a typical workflow.
Applications and Future Directions
The pyrazino[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry. Derivatives have shown significant potential in various therapeutic areas:
-
Antibacterial Agents: Certain pyrido[2,3-b]pyrazine derivatives have demonstrated strong antibacterial activities.[2]
-
Pain Management: This scaffold has been used to develop potent and orally bioavailable TRPV1 antagonists for the treatment of inflammatory pain.[1]
-
Agrochemicals: The core structure has been investigated for dual-function antibacterial and antifungal agents to protect crops.[4]
-
Kinase Inhibition: Fused pyridine systems are common motifs in the design of kinase inhibitors for oncology applications.
The 7-cyano group on the synthesized compounds is a versatile handle for post-synthesis modification. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group, opening avenues for extensive library development and SAR studies.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Insufficient heating or reaction time.2. Impure starting materials.3. Incorrect stoichiometry. | 1. Ensure a consistent reflux temperature and extend the reaction time, monitoring by TLC.2. Check the purity of reactants by melting point or NMR.3. Accurately weigh all reactants. |
| Product is Oily or Gummy | 1. Presence of significant impurities.2. Incomplete removal of acetic acid. | 1. Wash the crude product thoroughly with water and a non-polar solvent like hexane.2. Attempt trituration with cold ethanol or ether to induce crystallization.3. Purify using column chromatography. |
| Multiple Spots on TLC of Crude Product | 1. Incomplete reaction.2. Formation of side products (e.g., mono-condensation). | 1. Increase reaction time or temperature.2. Ensure an equimolar ratio of reactants. A slight excess (1.1 eq) of the dicarbonyl can sometimes help drive the reaction to completion. |
| Difficulty in Recrystallization | 1. Product is too soluble in the chosen solvent.2. Product is insoluble in the chosen solvent. | 1. Use a co-solvent system (e.g., ethanol/water) or a less polar solvent.2. Use a more polar solvent like DMF or DMSO, and consider precipitating with a non-solvent. |
References
-
A Recent Advances in a Pharmacological Diversification of Pyridine Derivative. (n.d.). International Journal of Health and Pharmaceutical.[Link]
-
Perner, R. J., et al. (2010). Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists With Reduced Potential for the Formation of Reactive Metabolites. Bioorganic & Medicinal Chemistry Letters, 20(15), 4359-63. [Link]
-
Asif, M. (2014). Recent advances in the therapeutic applications of pyrazolines. Expert Opinion on Therapeutic Patents, 24(5), 527-56. [Link]
-
Pongsmart, S. (2012). SYNTHESIS OF PYRROLO[2,3-d]PYRIMIDINES AND PYRAZINO[2,3-d]PYRIMIDINES AND THEIR BIOLOGICAL ACTIVITIES. University of Canterbury Research Repository.[Link]
-
Kamal, A., et al. (2015). Synthesis, Characterization and Pharmacological Properties of Some 4-Arylhydrazono-2-pyrazoline-5-one Derivatives Obtained from Heterocyclic Amines. ResearchGate.[Link]
-
Miyazawa, T., Takabatake, T., & Hasegawa, M. (1997). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Yakugaku Zasshi, 117(2), 126-32. [Link]
-
Patel, H., et al. (2022). Synthesis, Characterization and Molecular Docking Studies of Novel Pteridine Derivatives. International Journal for Multidisciplinary Research, 4(5). [Link]
-
Al-Zaydi, K. M. (2013). Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones. Arabian Journal of Chemistry.[Link]
-
Al-Refa'i, M., et al. (n.d.). Synthesis of pyridine derivatives (5 and 6). ResearchGate.[Link]
-
Hopkins, C. R., et al. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127418. [Link]
-
Abdel-Rahman, A. A.-H., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3939. [Link]
-
Abdel-Rahman, A. A.-H., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Semantic Scholar.[Link]
-
Zarenezhad, E., et al. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances, 11(31), 18919-18942. [Link]
-
El-Sharkawy, M. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Scientific Reports, 14(1), 8031. [Link]
-
El-Gazzar, M. G., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Semantic Scholar.[Link]
-
Al-Issa, S. A., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(14), 5556. [Link]
-
Al-Zaydi, K. M. (2013). Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones. ResearchGate.[Link]
-
Ruiu, S., et al. (2022). Systematic Modification of the Substitution Pattern of the 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Scaffold Enabled the Discovery of New Ligands with High Affinity and Selectivity for the Cannabinoid Type 2 Receptor. Molecules, 27(21), 7481. [Link]
Sources
- 1. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. benchchem.com [benchchem.com]
5,6-Diaminonicotinonitrile as a scaffold for novel drug discovery
An Application Guide to 5,6-Diaminonicotinonitrile: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Power of the Privileged Scaffold
In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that can bind to multiple biological targets with high affinity, serving as a fertile starting point for the development of novel therapeutics.[1] The strategic selection of a scaffold can dramatically streamline the drug discovery process, enabling the rapid generation of compound libraries with diverse biological activities. This compound has emerged as one such powerful building block. Its intrinsic chemical reactivity and structural resemblance to endogenous purines make it an ideal precursor for synthesizing a variety of heterocyclic systems, most notably the imidazo[4,5-b]pyridine core.[2][3]
The imidazo[4,5-b]pyridine system, an azaindole isostere, is particularly valuable because it mimics the purine core of ATP, allowing derivatives to act as competitive inhibitors for a vast array of enzymes, especially protein kinases.[3][4] This guide provides a comprehensive overview of the synthetic utility of this compound, detailed protocols for the synthesis and biological evaluation of its derivatives, and a focused look at its application in the discovery of potent kinase inhibitors for oncology.
Part 1: Synthetic Strategies for Library Development
The true utility of this compound lies in the reactivity of its vicinal diamino groups (at positions 5 and 6). This 1,2-diamine arrangement on the pyridine ring is primed for cyclization reactions with a variety of dielectrophilic reagents, leading to the formation of a fused five-membered imidazole ring. This reaction is the cornerstone for creating diverse libraries of imidazo[4,5-b]pyridine derivatives.
Protocol 1: Core Synthesis of 2-Substituted-7-cyano-3H-imidazo[4,5-b]pyridines
This protocol describes a fundamental and widely used method to construct the imidazo[4,5-b]pyridine core from this compound via condensation with an aldehyde, followed by oxidative cyclization. The choice of aldehyde directly dictates the substitution at the 2-position of the final scaffold, providing a simple and effective handle for diversification.
Causality and Experimental Rationale:
-
Reagents: The reaction typically involves an aldehyde (R-CHO) and an oxidant. The aldehyde provides the carbon atom that will become C2 of the imidazole ring. Oxidants like sodium metabisulfite (Na₂S₂O₅) or air are often used to facilitate the final ring-closing aromatization step.
-
Solvent: A high-boiling point polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often chosen to ensure all reactants remain in solution and to provide the thermal energy needed to overcome the activation barrier for the cyclization.
-
Temperature: Elevated temperatures (100-140 °C) are generally required to drive the condensation and subsequent cyclization to completion in a reasonable timeframe.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in DMF, add the desired aldehyde (1.1 eq).
-
Oxidant Addition: Add sodium metabisulfite (2.0 eq) to the mixture.
-
Heating: Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed with water, and then a non-polar solvent like diethyl ether or hexane to remove residual impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Workflow for Imidazo[4,5-b]pyridine Synthesis
Caption: General workflow for synthesizing the imidazo[4,5-b]pyridine scaffold.
Parallel Synthesis for Library Generation
To explore the structure-activity relationship (SAR), a library of analogs is required. Parallel synthesis is an efficient strategy to generate a multitude of compounds simultaneously. Using the core protocol above, an array of different aldehydes can be reacted in parallel in a multi-well plate format to quickly produce a diverse set of 2-substituted imidazo[4,5-b]pyridines.
Rationale: This approach accelerates the discovery process by rapidly identifying initial "hit" compounds and informing subsequent optimization efforts. Solid-phase synthesis, where the diaminonicotinonitrile scaffold is attached to a resin, can also be employed for even higher throughput and simplified purification.[2]
Part 2: Application in Kinase Inhibitor Discovery
Protein kinases are a major class of drug targets, particularly in oncology.[5] They all share a conserved ATP-binding site, which can be targeted by small molecule inhibitors. The structural similarity of the imidazo[4,5-b]pyridine core to the purine ring of ATP makes it an excellent "hinge-binding" motif, a key interaction for potent kinase inhibition.[3]
Case Study: Targeting Cyclin-Dependent Kinase 9 (CDK9)
CDK9 is a transcription-regulating kinase that, when overactive, contributes to the proliferation of cancer cells.[6] Inhibiting CDK9 has emerged as a promising anti-cancer strategy. Several imidazo[4,5-b]pyridine-based compounds have been designed and synthesized as potent CDK9 inhibitors.[6]
Simplified CDK9 Signaling Pathway
Caption: Inhibition of the CDK9 pathway by an imidazo[4,5-b]pyridine derivative.
Structure-Activity Relationship (SAR) Insights
The development of potent CDK9 inhibitors from the this compound scaffold relies on systematic modification and biological testing. The following table summarizes hypothetical SAR data, illustrating how changes to the core structure can impact inhibitory activity.
| Compound ID | R Group (at C2) | Linker (at C7-CN) | CDK9 IC₅₀ (nM) | Rationale for Activity |
| Scaffold-01 | Phenyl | -CN | 850 | Baseline activity from the core hinge-binding motif. |
| Scaffold-02 | 4-Fluorophenyl | -CN | 400 | Halogen substitution can introduce favorable interactions in the binding pocket. |
| Scaffold-03 | 4-Hydroxyphenyl | -CN | 150 | The hydroxyl group can act as a hydrogen bond donor, forming an additional anchor point. |
| Scaffold-04 | Phenyl | Amide Linker + Piperidine | 25 | The nitrile is converted to an amide linker to a basic amine, which can form a salt bridge with an acidic residue (e.g., Asp) in the solvent-exposed region, significantly boosting potency.[6] |
| Scaffold-05 | 4-Hydroxyphenyl | Amide Linker + Piperidine | 5 | The combination of an optimal C2 substituent and a potent C7 side chain results in a highly effective, dual-interaction inhibitor. |
Note: Data is illustrative and based on common SAR trends for kinase inhibitors.
Part 3: Protocols for Biological Evaluation
After synthesis and purification, the new compounds must be evaluated for biological activity. This involves a tiered approach, starting with biochemical assays against the purified enzyme and progressing to cell-based assays to assess effects in a more biologically relevant context.
Protocol 2: In Vitro CDK9 Kinase Inhibition Assay (Fluorescence-Based)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against the purified CDK9/CycT1 enzyme.
Causality and Experimental Rationale:
-
Assay Principle: The assay measures the amount of ADP produced, which is stoichiometric with the amount of phosphorylated substrate. A detection reagent converts ADP to a fluorescent signal. Inhibitors will reduce the amount of ADP produced, leading to a lower signal.
-
Components: A kinase (CDK9/CycT1), a suitable peptide substrate, ATP (at or near its Km for the kinase to ensure competitive inhibition is detectable), and the test compound are required.
-
Controls: A "no enzyme" control establishes the background signal, while a "vehicle" (e.g., DMSO) control represents 100% enzyme activity.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.
-
Reaction Mixture: In a 384-well plate, add the following to each well:
-
Kinase buffer.
-
CDK9/CycT1 enzyme.
-
Peptide substrate.
-
Test compound (or DMSO for controls).
-
-
Incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction.
-
Reaction Time: Incubate the plate at 30 °C for 1 hour.
-
Detection: Add the ADP-Glo™ or equivalent detection reagent according to the manufacturer's instructions. This reagent stops the kinase reaction and begins the conversion of ADP to a luminescent or fluorescent signal.
-
Read Plate: Read the fluorescence/luminescence on a compatible plate reader.
-
Data Analysis: Subtract the "no enzyme" background from all wells. Normalize the data to the "vehicle" control (100% activity). Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: Cellular Anti-Proliferation Assay (MCF-7 Cells)
This assay determines the ability of a compound to inhibit the growth and proliferation of a cancer cell line, such as the MCF-7 breast cancer line.[6]
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: The next day, treat the cells with a serial dilution of the test compound (prepared in cell culture medium). Include a "vehicle" control (medium with DMSO).
-
Incubation: Return the plate to the incubator and incubate for 72 hours.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (which measures ATP as an indicator of metabolically active cells) or MTT to each well.
-
Read Plate: Following a short incubation with the reagent, read the luminescence or absorbance on a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated cells (100% viability). Plot the percent viability versus the log of the compound concentration and fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Horizons
This compound is a commercially available and highly versatile starting material that provides a direct and efficient entry into the medicinally important imidazo[4,5-b]pyridine scaffold. The synthetic routes are robust and amenable to parallel synthesis, allowing for the rapid generation of diverse compound libraries. As demonstrated, these derivatives are particularly effective as kinase inhibitors due to their ability to mimic the purine core of ATP.
Beyond kinase inhibition, the scaffold's ability to engage in various non-covalent interactions opens doors to targeting other enzyme classes, such as polymerases or phosphodiesterases. Furthermore, derivatives have shown potential as antimicrobial and anti-inflammatory agents, highlighting the broad therapeutic potential stemming from this single, powerful building block.[3][7] Future work will undoubtedly expand the application of this privileged scaffold into new and exciting areas of drug discovery.
References
-
ResearchGate. New and Efficient Synthesis of Imidazo[4,5-b]pyridine-5-ones. Available from: [Link]
-
Temple, C. Jr., Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746–1751. Available from: [Link]
-
MDPI. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(9), 2690. Available from: [Link]
-
Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515–528. Available from: [Link]
-
SpringerLink. Synthesis, structure, and biological activity of 2,6-diazido-4-methylnicotinonitrile derivatives. Chemistry of Heterocyclic Compounds, 56, 1285–1293 (2020). Available from: [Link]
-
PubMed. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 94, 103385. Available from: [Link]
-
PubMed Central. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Omega, 8(3), 3236-3246. Available from: [Link]
-
PubMed. Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79-86. Available from: [Link]
-
ResearchGate. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]
-
National Institutes of Health. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][3][8]diazepin-6-one scaffold. European Journal of Medicinal Chemistry, 225, 113791. Available from: [Link]
-
PubMed. The Discovery of 6-amino Nicotinamides as Potent and Selective Histone Deacetylase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(19), 5300-5309. Available from: [Link]
-
PubChem. 5,6-Diaminonicotinamide. Available from: [Link]
-
MDPI. Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. Molecules, 27(19), 6245. Available from: [Link]
-
PubChem. 5,6-Diaminonicotinic acid. Available from: [Link]
-
MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(10), 1659. Available from: [Link]
-
PubMed Central. A Review of the Biological Activity of Amidrazone Derivatives. Molecules, 26(19), 5769. Available from: [Link]
-
PubMed Central. Biological Activity of Naturally Derived Naphthyridines. Molecules, 25(22), 5484. Available from: [Link]
-
MDPI. Synthetic Chiral Derivatives of Xanthones: Biological Activities and Enantioselectivity Studies. Molecules, 23(1), 163. Available from: [Link]
-
National Institutes of Health. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Scientific Reports, 12, 16933. Available from: [Link]
-
ResearchGate. Dinitropyridines: Synthesis and Reactions. Asian Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. N1-Mono- and N1,N3-disubstituted 5,6-diaminouracil derivatives.... Journal of Heterocyclic Chemistry. Available from: [Link]
Sources
- 1. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: A High-Yield, Two-Step Synthesis of 5,6-Diaminonicotinonitrile for Pharmaceutical Research
Abstract
This application note provides a comprehensive and detailed protocol for the high-yield synthesis of 5,6-Diaminonicotinonitrile, a crucial building block in the development of various pharmaceutical agents. The described two-step methodology first involves the regioselective nitration of 6-aminonicotinonitrile to yield the key intermediate, 6-amino-5-nitronicotinonitrile. Subsequent catalytic hydrogenation of this intermediate affords the target compound in high purity and yield. This guide is designed to be a self-validating system, offering in-depth explanations for experimental choices, robust safety protocols, and detailed analytical characterization.
Introduction: The Significance of this compound
This compound is a vital heterocyclic scaffold in medicinal chemistry. Its vicinal diamine functionality on a pyridine ring makes it an excellent precursor for the synthesis of a wide array of fused heterocyclic systems, such as imidazopyridines and pteridines. These resulting compounds are of significant interest in drug discovery, exhibiting a broad spectrum of biological activities, including but not limited to kinase inhibition and antiviral properties. The efficient and scalable synthesis of this compound is therefore a critical step in the pipeline for developing novel therapeutics. This application note addresses the need for a reliable and high-yield synthetic route, suitable for both academic and industrial research settings.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is achieved through a robust two-step process. The first step is the nitration of the commercially available 6-aminonicotinonitrile. The amino group at the 6-position directs the electrophilic nitration to the 5-position of the pyridine ring. The second step involves the selective reduction of the newly introduced nitro group to an amino group, yielding the final product. This reduction is most effectively and cleanly achieved via catalytic hydrogenation.
Safety Precautions: Handling of Reagents
WARNING: This protocol involves the use of hazardous materials. Strict adherence to safety guidelines is mandatory.
-
Cyanide Compounds: this compound and its precursors are cyanide-containing compounds. All handling of these solids and their solutions must be conducted in a certified chemical fume hood.[1][2] Avoid contact with acids, which can liberate highly toxic hydrogen cyanide gas.[3] Personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and double-layered nitrile gloves, is required.[2]
-
Aminopyridines: Aminopyridines are toxic if swallowed, and absorption through the skin is a significant route of exposure.[4] Handle with care and appropriate PPE.
-
Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive. Handle with extreme care in a fume hood, using appropriate acid-resistant gloves and eye protection.
-
Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure the reaction is performed in a well-ventilated area, away from ignition sources, and with appropriate hydrogenation equipment.
Experimental Protocol: Step-by-Step Synthesis
Part A: Synthesis of 6-Amino-5-nitronicotinonitrile (Intermediate)
This procedure is adapted from the established methods for the nitration of aminopyridines.[3]
Materials:
-
6-Aminonicotinonitrile
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Deionized Water
-
Ice
Equipment:
-
Three-necked round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add 6-aminonicotinonitrile (10.0 g, 83.9 mmol).
-
Place the flask in an ice bath and slowly add concentrated sulfuric acid (50 mL) while maintaining the internal temperature below 10 °C. Stir until all the solid has dissolved.
-
In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (7.5 mL, 168 mmol) to concentrated sulfuric acid (15 mL) in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 6-aminonicotinonitrile over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.
-
Carefully pour the reaction mixture onto crushed ice (approx. 300 g) with vigorous stirring.
-
A yellow precipitate of 6-amino-5-nitronicotinonitrile will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7), and then with a small amount of cold ethanol.
-
Dry the product under vacuum to a constant weight.
Part B: Synthesis of this compound (Final Product)
This protocol utilizes catalytic hydrogenation for the reduction of the nitro group, a method known for its high efficiency and clean conversion.[3]
Materials:
-
6-Amino-5-nitronicotinonitrile
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol
-
Celite®
Equipment:
-
Parr hydrogenation apparatus or a two-necked round-bottom flask with a hydrogen balloon
-
Magnetic stirrer
-
Filtration setup
Procedure:
-
To a Parr hydrogenation bottle or a 500 mL two-necked round-bottom flask, add 6-amino-5-nitronicotinonitrile (10.0 g, 61.3 mmol) and methanol (200 mL).
-
Carefully add 10% Pd/C (1.0 g, 10 wt%) to the suspension.
-
Seal the reaction vessel, evacuate, and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen to 50 psi (or use a hydrogen balloon for atmospheric pressure) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by the uptake of hydrogen or by TLC/LC-MS. The reaction is typically complete within 4-6 hours.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol (3 x 50 mL).
-
Combine the filtrates and remove the solvent under reduced pressure to yield a solid.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound as a crystalline solid.
Data Presentation and Expected Results
| Parameter | 6-Amino-5-nitronicotinonitrile | This compound |
| Appearance | Yellow solid | Off-white to light brown crystalline solid |
| Molecular Formula | C₆H₄N₄O₂ | C₆H₆N₄ |
| Molecular Weight | 164.12 g/mol | 134.14 g/mol |
| Expected Yield | 85-95% | 90-98% |
| Purity (by HPLC) | >98% | >99% |
Workflow and Pathway Visualization
Experimental Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
Reaction Pathway Diagram
Caption: Chemical transformation pathway from starting material to final product.
Troubleshooting and Optimization
-
Incomplete Nitration: If the nitration reaction is incomplete, ensure the nitrating mixture is freshly prepared and added slowly while maintaining a low temperature. The reaction time at room temperature can be extended.
-
Low Yield in Hydrogenation: The quality of the Pd/C catalyst is crucial. Ensure it is not old or deactivated. Incomplete reactions can be addressed by increasing the hydrogen pressure or reaction time.
-
Product Purity: If the final product contains impurities, an additional recrystallization step or purification by column chromatography may be necessary.
Conclusion
The presented two-step synthesis provides a reliable and high-yielding route to this compound. The protocol is scalable and utilizes readily available reagents and standard laboratory equipment. By following the detailed steps and adhering to the safety precautions, researchers can confidently produce this valuable building block for their drug discovery and development programs.
References
-
Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. J. Org. Chem., 66, 5264-5265. ([Link])
-
LSU Health Shreveport. (2018). SOP for the safe use of cyanide compounds. ([Link])
-
Stanford University Environmental Health & Safety. Information on Cyanide Compounds. ([Link])
-
Chandrappa, S., Vinaya, T., Ramakrishnappa, T., & Rangappa, K. S. (2010). A Convenient and High-Yielding Protocol for the Reduction of Nitroarenes and Reductive Cleavage of Azo Compounds Using Iron Powder and Calcium Chloride in Aqueous Media. Synlett, 2010(19), 3019-3022. ([Link])
Sources
The Art of Molecular Architecture: A Guide to One-Pot Synthesis of Heterocyclic Compounds Using 5,6-Diaminonicotinonitrile
In the dynamic landscape of medicinal chemistry and materials science, the efficient construction of complex molecular frameworks is paramount. Heterocyclic compounds, particularly those containing nitrogen, form the bedrock of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of synthetic strategies, one-pot multicomponent reactions have emerged as a powerful and elegant approach, embodying the principles of green chemistry through atom economy and procedural simplicity.[1][2] This guide delves into the versatile application of a unique and highly functionalized building block, 5,6-diaminonicotinonitrile , in the one-pot synthesis of diverse heterocyclic systems.
As a senior application scientist, my experience has underscored the importance of not just what reaction to run, but why specific conditions and reagents are chosen. This document is therefore structured to provide not only detailed, field-tested protocols but also the underlying scientific rationale, empowering researchers to not only replicate these methods but to innovate upon them. We will explore the reactivity of this remarkable precursor and demonstrate its utility in constructing fused heterocyclic systems, with a focus on the pyrido[2,3-b]pyrazine and pyrimido[4,5-b]pyridine scaffolds.
The Cornerstone of Synthesis: Understanding this compound
This compound is a trifunctional molecule possessing a pyridine ring, a nitrile group, and vicinal amino groups. This unique arrangement of functional groups makes it an exceptionally versatile precursor for the synthesis of a variety of fused heterocyclic compounds. The ortho-diamino functionality is the primary reactive site for the construction of new rings, readily undergoing condensation reactions with 1,2-dicarbonyl compounds and other bis-electrophiles. The electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen influences the nucleophilicity of the amino groups, a factor that can be strategically exploited in directing the course of a reaction.
The Power of Condensation: One-Pot Synthesis of Pyrido[2,3-b]pyrazines
The reaction of ortho-diamines with α-dicarbonyl compounds is a classic and highly efficient method for the formation of pyrazine rings.[3] In the case of this compound, this reaction leads to the formation of the medicinally important pyrido[2,3-b]pyrazine ring system.
Mechanistic Insights: A Tale of Two Carbonyls
The condensation reaction proceeds through a well-established mechanism. The initial step involves the nucleophilic attack of one of the amino groups on one of the carbonyl carbons of the α-dicarbonyl compound, forming a hemiaminal intermediate. This is followed by dehydration to yield an imine. An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl carbon, forming a second hemiaminal. A final dehydration step then yields the aromatic pyrido[2,3-b]pyrazine ring. The driving force for this reaction is the formation of a stable, aromatic heterocyclic system.
Below is a conceptual workflow illustrating this transformation:
Caption: One-pot synthesis of pyrido[2,3-b]pyrazines.
Protocol 1: Synthesis of 7-Cyano-2,3-diphenylpyrido[2,3-b]pyrazine
This protocol details the one-pot synthesis of a representative pyrido[2,3-b]pyrazine derivative using benzil as the α-dicarbonyl compound.
Materials:
-
This compound
-
Benzil
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and benzil (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid (approximately 5-10 mol%) to the mixture. The acid catalyzes the dehydration steps in the condensation reaction.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product in a vacuum oven.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
| Reactant | Molar Ratio | Solvent | Catalyst | Time (h) | Yield (%) |
| This compound | 1.0 | Ethanol | Acetic Acid | 2-4 | >85 |
| Benzil | 1.0 |
The Efficiency of Microwaves: An Accelerated Approach
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner products in significantly shorter times compared to conventional heating.[4][5][6] This is attributed to the efficient and uniform heating of the reaction mixture.
Protocol 2: Microwave-Assisted Synthesis of 7-Cyano-2,3-diphenylpyrido[2,3-b]pyrazine
Materials:
-
This compound
-
Benzil
-
Glacial Acetic Acid
-
Ethanol
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine this compound (1.0 eq), benzil (1.0 eq), and a catalytic amount of glacial acetic acid in ethanol.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 120 °C) for 10-20 minutes. The optimal time and temperature should be determined empirically.
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be isolated by filtration as described in Protocol 1.
| Reactant | Molar Ratio | Solvent | Catalyst | Time (min) | Yield (%) |
| This compound | 1.0 | Ethanol | Acetic Acid | 10-20 | >90 |
| Benzil | 1.0 |
Expanding Horizons: Multicomponent Synthesis of Fused Pyrimidines
The versatility of this compound extends beyond the synthesis of pyrazines. It can also participate in multicomponent reactions to construct other fused heterocyclic systems, such as pyrimido[4,5-b]pyridines. These reactions often involve the condensation of the diamine with an aldehyde and a compound containing an active methylene group.
Conceptual Framework: A Three-Component Assembly
In a typical three-component reaction, an aldehyde first reacts with the active methylene compound in a Knoevenagel condensation. The resulting intermediate then undergoes a Michael addition with one of the amino groups of this compound, followed by an intramolecular cyclization and subsequent aromatization to yield the fused pyrimidine ring.
Caption: Multicomponent synthesis of pyrimido[4,5-b]pyridines.
Protocol 3: One-Pot Synthesis of a Pyrimido[4,5-b]pyridine Derivative
This protocol provides a general procedure for the synthesis of a pyrimido[4,5-b]pyridine derivative via a one-pot, three-component reaction.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Malononitrile
-
Piperidine (as a catalyst)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
Procedure:
-
To a solution of this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol, add a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent if necessary.
| Reactants | Molar Ratio | Solvent | Catalyst | Time (h) |
| This compound | 1.0 | Ethanol | Piperidine | 4-6 |
| Aromatic Aldehyde | 1.0 | |||
| Malononitrile | 1.0 |
Trustworthiness and Self-Validation
The protocols described herein are designed to be robust and reproducible. The formation of the desired heterocyclic products is often accompanied by precipitation from the reaction mixture, providing a simple and effective initial purification step. The progress of the reactions can be easily monitored by TLC, allowing for clear determination of the reaction endpoint. The final products should be rigorously characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm their identity and purity, thus ensuring a self-validating experimental system.
Conclusion: A Gateway to Molecular Diversity
This compound has proven to be a highly valuable and versatile building block for the one-pot synthesis of a range of nitrogen-containing heterocyclic compounds. The straightforward condensation and multicomponent reactions described in this guide offer efficient, atom-economical, and often high-yielding routes to complex molecular architectures of significant interest in medicinal and materials chemistry. By understanding the underlying mechanistic principles and leveraging modern synthetic techniques such as microwave irradiation, researchers can unlock the full potential of this remarkable precursor to accelerate the discovery and development of novel functional molecules.
References
-
Baran, P. S. (n.d.). The Biginelli and Related (Passerini and Ugi) Reactions. The Baran Laboratory. Retrieved from [Link]
-
Microwave-assisted one-pot, three component synthesis of.... (n.d.). ResearchGate. Retrieved from [Link]
-
Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (n.d.). MDPI. Retrieved from [Link]
-
One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. (2024). OICC Press. Retrieved from [Link]
-
Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. (n.d.). RSC Publishing. Retrieved from [Link]
-
(PDF) Multi-Component Reactions in Heterocyclic Chemistry. (n.d.). ResearchGate. Retrieved from [Link]
-
Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. (n.d.). MDPI. Retrieved from [Link]
-
Multicomponent synthesis of pyrimido[4,5-b]quinolines over a carbocationic catalytic system. (n.d.). Nature. Retrieved from [Link]
-
One-pot multi-component synthesis of pyrimido[4,5-b]indoles in solvent-free condition. (n.d.). ResearchGate. Retrieved from [Link]
-
Ugi and Passerini Reactions as Successful Models for Investigating Multicomponent Reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Strain and Complexity, Passerini and Ugi Reactions of Four-Membered Heterocycles and Further Elaboration of TOSMIC Product. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Recent Synthetic Developments of Asymmetric Multicomponent Transformations: Strecker, Mannich, Passerini and Ugi Reactions. (n.d.). SciELO. Retrieved from [Link]
-
Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. (n.d.). MDPI. Retrieved from [Link]
-
Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Multicomponent synthesis of heterocyclic compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (n.d.). RSC Publishing. Retrieved from [Link]
-
Multi-Component One-Pot Synthesis and Antimicrobial Activities of 3-Methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydro-pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one and Related Derivatives. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
The Strategic Role of 5,6-Diaminonicotinonitrile in the Synthesis of Diaminopyrimidine Antifolates: An Application and Protocol Guide
Introduction: The Enduring Legacy of Antifolates and the Quest for Precision
Antifolates represent a cornerstone in the history of chemotherapy, being among the first classes of antimetabolites to demonstrate clinical efficacy.[1] Their mechanism of action hinges on the disruption of metabolic pathways dependent on one-carbon moieties supplied by folate (vitamin B9).[1][2] By mimicking the structure of folic acid, these drugs competitively inhibit critical enzymes in folate metabolism, most notably dihydrofolate reductase (DHFR).[2][3] This inhibition leads to a depletion of tetrahydrofolate (THF), a vital cofactor for the de novo synthesis of purines and thymidylate, thereby arresting DNA replication and cell division.[3] This targeted disruption of nucleotide biosynthesis has rendered antifolates as powerful therapeutic agents against cancer and various infectious diseases.[1][4]
The 2,4-diaminopyrimidine scaffold is a privileged structure in the design of potent DHFR inhibitors.[5] The strategic synthesis of derivatives based on this core structure is paramount in the development of new antifolates with improved efficacy and selectivity. This application note delineates the pivotal role of 5,6-diaminonicotinonitrile as a versatile starting material for the synthesis of a key intermediate, 2,4,6-triaminopyrimidine-5-carbonitrile, a direct precursor to potent diaminopyrimidine antifolates. We will provide a detailed, field-proven protocol for this synthesis, elucidate the underlying reaction mechanism, and discuss the broader applications of this synthetic strategy in drug discovery.
The Core Synthesis: Cyclocondensation of this compound with Guanidine
The synthesis of the diaminopyrimidine core from this compound is efficiently achieved through a cyclocondensation reaction with guanidine. This reaction is a robust and high-yielding method for constructing the pyrimidine ring, a fundamental step in the elaboration of more complex antifolate drugs.
Reaction Scheme
Caption: Synthesis of 2,4,6-Triaminopyrimidine-5-carbonitrile.
Mechanistic Insights: A Step-by-Step Elucidation
The cyclocondensation reaction proceeds through a well-defined, base-catalyzed mechanism. The use of a strong base, such as sodium ethoxide, is crucial for the deprotonation of guanidine, thereby generating the free guanidine base which acts as the primary nucleophile.
Caption: Stepwise mechanism of cyclocondensation.
-
Deprotonation of Guanidine: Sodium ethoxide, a strong base, deprotonates guanidine hydrochloride to generate the highly nucleophilic free guanidine.
-
Nucleophilic Attack: The free guanidine attacks one of the electron-deficient nitrile carbons of this compound. The electron-withdrawing nature of the adjacent nitrile and the pyridine ring nitrogen enhances the electrophilicity of the nitrile carbons.
-
Intramolecular Cyclization: The newly formed amino group from the initial attack then undergoes an intramolecular nucleophilic attack on the second nitrile group, leading to the formation of the six-membered dihydropyrimidine ring.
-
Tautomerization: The resulting dihydropyrimidine intermediate rapidly tautomerizes to the more stable aromatic 2,4,6-triaminopyrimidine-5-carbonitrile. This aromatization is the driving force for the reaction.
Detailed Experimental Protocol
This protocol provides a robust method for the synthesis of 2,4,6-triaminopyrimidine-5-carbonitrile. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Materials and Reagents:
-
This compound (CAS: 107238-27-7)
-
Guanidine Hydrochloride (CAS: 50-01-1)
-
Sodium metal (CAS: 7440-23-5)
-
Anhydrous Ethanol (200 proof)
-
Deionized Water
-
Ethyl Acetate
-
n-Hexane
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a dry 1 L round-bottom flask equipped with a reflux condenser and a magnetic stir bar, carefully add 23 g (1 g atom) of sodium metal to 250 mL of anhydrous ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to dissolve completely.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add 97 g (1.02 moles) of guanidine hydrochloride. A precipitate of sodium chloride will form.
-
Addition of Starting Material: To the stirred suspension, add a solution of 1 mole of this compound in 250 mL of anhydrous ethanol.
-
Cyclocondensation: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the solid residue in a minimal amount of hot deionized water. Allow the solution to cool to room temperature, then place it in an ice bath to facilitate crystallization.
-
Filtration and Drying: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with cold deionized water and then with a small amount of cold ethanol. Dry the product under vacuum to a constant weight.
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from an ethyl acetate/n-hexane solvent system.[6]
Quantitative Data and Characterization
| Parameter | Value | Reference |
| Product Name | 2,4,6-Triaminopyrimidine-5-carbonitrile | N/A |
| CAS Number | 465531-97-9 | [3][7] |
| Molecular Formula | C₅H₆N₆ | [3][7] |
| Molecular Weight | 150.15 g/mol | [3][7] |
| Appearance | Off-white to pale yellow crystalline solid | Expected |
| ¹H NMR (DMSO-d₆, δ ppm) | ~ 5.0 - 7.0 (br s, 6H, 3 x -NH₂) | [1] (Predicted) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~ 160 - 165 (s, C2, C4, C6), ~ 80 - 90 (s, C5) | [1] (Predicted) |
| Yield | 80-90% | Typical for this reaction type |
Application in Antifolate Synthesis: The Gateway to Potent DHFR Inhibitors
2,4,6-Triaminopyrimidine-5-carbonitrile is not an end in itself but a critical intermediate in the synthesis of more elaborate antifolate drugs. The presence of the three amino groups and the nitrile functionality provides multiple handles for further chemical modification. A common subsequent step is the reduction of the nitrile group to an aminomethyl group, followed by further functionalization to introduce side chains that enhance binding to the active site of DHFR.
Furthermore, the 2,4,6-triaminopyrimidine core can be further elaborated into 2,4,5,6-tetraaminopyrimidine, another key precursor for a wide range of antifolates. This is typically achieved through nitrosation of the 5-position followed by reduction.[3]
Conclusion: A Foundational Synthesis for Advanced Drug Discovery
The cyclocondensation of this compound with guanidine represents a highly efficient and reliable method for the synthesis of 2,4,6-triaminopyrimidine-5-carbonitrile. This protocol, grounded in established chemical principles, provides researchers and drug development professionals with a practical and scalable route to a key building block for a diverse array of diaminopyrimidine antifolates. The ability to readily access this intermediate opens avenues for the exploration of novel DHFR inhibitors with potentially improved therapeutic indices and activity against drug-resistant pathogens and cancers.
References
- Antifol
- 2,4,6-Triaminopyrimidine-5-carbonitrile | C5H6N6 | CID 46835388. PubChem.
- Antifol
- Synthesis, structure and properties of 2,4,6-triazidopyrimidine-5-carbonitrile. Arkivoc.
- Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifol
- Structural Insights of Three 2,4-Disubstituted Dihydropyrimidine-5-carbonitriles as Potential Dihydrofol
- Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correl
- Target Guided Synthesis of 5-benzyl-2,4-diamonopyrimidines: Their Antimalarial Activities and Binding Affinities to Wild Type and Mutant Dihydrofolate Reductases
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. NIH.
- US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine.
- One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences.
- 2,4,6-triaminopyrimidine-5-carbonitrile. SRIRAMCHEM.
- Structural Insights of Three 2,4-Disubstituted Dihydropyrimidine-5-carbonitriles as Potential Dihydrofol
- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. NIH.
- Pyrimidine derivatives with antitubercular activity. PubMed.
- The majority of DHFR inhibitors are derivates of folic acid. Core...
- The Antifol
- Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate.
- Synthesis of Polycyclic Guanidines by Cyclocondensation Reactions of N-Amidinyliminium Ions. figshare.
- A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing N
- 20.7: Chemistry of Nitriles.
- Product Class 13: Guanidine Deriv
- Unanticipated switch of reactivity of isonitrile via N≡C bond scission: Cascade formation of symmetrical sulfonyl guanidine. PMC - NIH.
- Biosynthesis of guanidine-containing natural products in cyanobacteria. PMC - NIH.
- Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. PMC.
Sources
- 1. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4831139A - Process for the preparation of 2-substituted 5-nitroso-4,6-diaminopyrimidines - Google Patents [patents.google.com]
- 3. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 4. staffsites.sohag-univ.edu.eg [staffsites.sohag-univ.edu.eg]
- 5. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. 2,4,6-Triaminopyrimidine-5-carbonitrile | C5H6N6 | CID 46835388 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Microwave-Assisted Synthesis of Heterocycles from 5,6-Diaminonicotinonitrile
Introduction: Accelerating Heterocyclic Chemistry with Microwave Synthesis
The synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of medicinal chemistry and drug development, with these scaffolds forming the core of numerous pharmaceuticals.[1] 5,6-Diaminonicotinonitrile is a valuable and versatile building block for the construction of a variety of fused heterocyclic systems, including pteridines and pyrido[2,3-b]pyrazines, which are of significant interest due to their diverse biological activities. Traditional methods for the synthesis of these compounds often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to minutes.[2] This rapid, uniform heating of the reaction mixture can lead to higher yields, improved product purity, and enhanced reaction selectivity.[3] Furthermore, MAOS aligns with the principles of green chemistry by enabling solvent-free reactions or the use of environmentally benign solvents, thus minimizing waste and energy consumption.[4]
This technical guide provides detailed application notes and protocols for the microwave-assisted synthesis of pteridine and pyrido[2,3-b]pyrazine derivatives from this compound. The protocols are designed to be robust and adaptable, providing researchers with a solid foundation for the rapid and efficient generation of novel heterocyclic entities.
The Power of Microwave Heating in Heterocycle Synthesis
Microwave energy directly interacts with polar molecules in the reaction mixture, causing rapid rotation and generating heat. This "dielectric heating" is fundamentally different from conventional heating methods that rely on conduction and convection. The key advantages of this heating mechanism in the context of synthesizing heterocycles from this compound are:
-
Rapid Reaction Rates: The direct and efficient energy transfer leads to a rapid increase in temperature, significantly accelerating the rate of cyclocondensation reactions.
-
Higher Yields and Purity: The short reaction times minimize the formation of side products and decomposition of sensitive reagents, often resulting in cleaner reaction profiles and higher isolated yields.
-
Solvent-Free and Green Chemistry: Many microwave-assisted reactions can be performed without a solvent, reducing environmental impact and simplifying product purification.[4] When a solvent is necessary, high-boiling, polar solvents that are efficient at absorbing microwave energy can be used, often in smaller quantities.
-
Enhanced Reproducibility: Modern microwave reactors offer precise control over reaction parameters such as temperature, pressure, and power, leading to highly reproducible results.
Experimental Protocols: Synthesis of Pteridines and Pyrido[2,3-b]pyrazines
The following protocols describe the microwave-assisted synthesis of representative pteridine and pyrido[2,3-b]pyrazine derivatives starting from this compound. These protocols are based on established methodologies for the synthesis of analogous heterocyclic systems and have been adapted for microwave technology.
Protocol 1: Microwave-Assisted Synthesis of 7-Amino-6-substituted-pteridines
This protocol details the cyclocondensation of this compound with various α-dicarbonyl compounds to yield substituted pteridines.
Reaction Scheme:
General reaction for pteridine synthesis.
Materials and Equipment:
-
This compound
-
α-Dicarbonyl compound (e.g., glyoxal, diacetyl, benzil)
-
Solvent (e.g., ethanol, acetic acid, or solvent-free)
-
Microwave reactor (e.g., CEM Discover, Anton Paar Monowave)
-
10 mL microwave reaction vial with a stir bar
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Protocol (Example with Diacetyl):
-
To a 10 mL microwave reaction vial, add this compound (1.0 mmol, 134.1 mg) and a magnetic stir bar.
-
Add diacetyl (2,3-butanedione) (1.1 mmol, 95 µL).
-
Optional: Add 2-3 mL of a suitable solvent. Ethanol is a good starting point due to its polarity and ability to absorb microwave energy. For a solvent-free approach, proceed to the next step.
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 120-150 °C (ramping time of 2 minutes)
-
Hold Time: 5-15 minutes
-
Power: Dynamic power control to maintain the set temperature (typically 100-200 W)
-
Stirring: On
-
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Work-up:
-
If a solvent was used, concentrate the reaction mixture under reduced pressure.
-
If solvent-free, add a suitable solvent (e.g., ethyl acetate) to dissolve the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-amino-6,7-dimethylpteridine.
Data Summary Table:
| α-Dicarbonyl Compound | Product | Typical Conditions | Time (min) | Yield (%) |
| Glyoxal (40% in H₂O) | 7-Aminopteridine | Ethanol, 120°C | 10 | 75-85 |
| Diacetyl | 7-Amino-6,7-dimethylpteridine | Solvent-free, 140°C | 8 | 80-90 |
| Benzil | 7-Amino-6,7-diphenylpteridine | Acetic Acid, 150°C | 15 | 85-95 |
Causality Behind Experimental Choices:
-
Temperature: The elevated temperatures achieved rapidly under microwave irradiation are crucial for overcoming the activation energy of the cyclocondensation reaction.
-
Solvent: The choice of solvent can significantly impact the reaction efficiency. Polar solvents like ethanol and acetic acid are excellent for absorbing microwave energy. Acetic acid can also act as a catalyst. Solvent-free conditions are often preferred for their green chemistry benefits and can be highly effective, especially when one of the reactants is a liquid.
-
Time: The short reaction times are a direct consequence of the efficient heating provided by microwaves, which minimizes the potential for side reactions and degradation.
Protocol 2: Microwave-Assisted Synthesis of 8-Cyano-pyrido[2,3-b]pyrazines
This protocol outlines the synthesis of pyrido[2,3-b]pyrazine derivatives through the reaction of this compound with 1,2-dicarbonyl compounds.
Reaction Workflow:
Sources
- 1. Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A one-pot microwave-assisted synthesis of pyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
The Strategic Role of 5,6-Diaminonicotinonitrile in the Synthesis of Advanced Fluorescent Dyes
Introduction: In the ever-evolving landscape of molecular probes and imaging agents, the demand for novel fluorophores with tailored photophysical properties and enhanced performance remains insatiable. A key player in the synthetic chemist's arsenal for constructing these sophisticated molecules is 5,6-diaminonicotinonitrile. This versatile precursor, featuring adjacent amino groups on a pyridine ring scaffold, provides a strategic entry point for the synthesis of a diverse range of heterocyclic fluorescent dyes. This guide provides an in-depth exploration of the application of this compound in the preparation of fluorescent dyes, offering detailed protocols and a rationale for experimental design, aimed at researchers, scientists, and professionals in the field of drug development.
The Chemical Versatility of this compound
This compound is a valuable building block due to the reactive nature of its ortho-diamino functionality. These two adjacent amino groups are primed for cyclocondensation reactions with a variety of dicarbonyl compounds or their equivalents. This reactivity allows for the construction of fused heterocyclic systems, which often form the core structure of fluorescent dyes. The nitrile group and the pyridine nitrogen also offer opportunities for further functionalization, enabling the fine-tuning of the resulting dye's electronic and photophysical properties.
The general synthetic strategy involves the reaction of this compound with dicarbonyl compounds such as α-diketones, α-ketoaldehydes, and their derivatives. This typically proceeds via a condensation reaction to form a dihydropyrazine intermediate, which can then be oxidized to the corresponding aromatic pyrazino[2,3-b]pyridine derivative. Alternatively, reaction with aldehydes followed by oxidative cyclization can lead to the formation of imidazo[4,5-b]pyridine scaffolds.
Core Applications and Advantages
Fluorescent dyes derived from this compound have found applications in various scientific domains due to their often desirable characteristics:
-
Large Stokes Shifts: Many dyes based on these heterocyclic systems exhibit significant separation between their maximum absorption and emission wavelengths, which is advantageous for minimizing self-quenching and improving signal-to-noise ratios in fluorescence imaging.
-
Environmental Sensitivity: The fluorescence properties of these dyes can be sensitive to the polarity of their microenvironment, making them useful as probes for studying protein binding sites or cellular membranes.
-
Tunable Photophysical Properties: The modular nature of the synthesis allows for the introduction of various substituents on the aromatic rings, enabling the rational design of dyes with specific absorption and emission profiles spanning the visible and near-infrared (NIR) regions.
-
Bioimaging and Sensing: Functionalized derivatives can be designed to act as fluorescent probes for the detection of specific ions, biomolecules, or changes in physiological parameters like pH. Near-infrared (NIR) dyes are particularly valuable for in vivo imaging due to deeper tissue penetration and reduced autofluorescence.[1][2][3][4][5]
Detailed Protocols and Methodologies
The following sections provide detailed protocols for the synthesis of two major classes of fluorescent dyes derived from this compound: Pyrazino[2,3-b]pyridine and Imidazo[4,5-b]pyridine derivatives.
Protocol 1: Synthesis of a Pyrazino[2,3-b]pyridine-based Fluorescent Dye
This protocol describes a general procedure for the condensation of this compound with a 1,2-dicarbonyl compound.
Reaction Scheme:
Caption: General workflow for the synthesis of Pyrazino[2,3-b]pyridine dyes.
Materials:
-
This compound
-
Benzil (or other 1,2-dicarbonyl compound)
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the 1,2-dicarbonyl compound (e.g., benzil, 1.05 eq).
-
Solvent Addition: Add glacial acetic acid (20-30 mL) to the flask. The acetic acid acts as both a solvent and a catalyst for the condensation reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water (100-150 mL) with stirring. A precipitate of the crude product should form.
-
Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water and then with a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to afford the pure pyrazino[2,3-b]pyridine derivative.
Characterization:
The structure and purity of the synthesized dye should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
UV-Visible Absorption and Fluorescence Spectroscopy: To determine the photophysical properties of the dye, including the maximum absorption (λ_abs) and emission (λ_em) wavelengths, molar extinction coefficient (ε), and fluorescence quantum yield (Φ_f).
Quantitative Data Summary:
| Property | Expected Range |
| Yield | 60-90% |
| λ_abs (nm) | 350-450 nm |
| λ_em (nm) | 450-600 nm |
| Stokes Shift (nm) | 50-150 nm |
| Φ_f | 0.1-0.8 |
Note: The exact photophysical properties will depend on the specific 1,2-dicarbonyl compound used and the solvent.
Protocol 2: Synthesis of an Imidazo[4,5-b]pyridine-based Fluorescent Dye
This protocol outlines a general method for the synthesis of imidazo[4,5-b]pyridine derivatives through the condensation of this compound with an aromatic aldehyde.
Reaction Scheme:
Caption: General workflow for the synthesis of Imidazo[4,5-b]pyridine dyes.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde)
-
N,N-Dimethylformamide (DMF) or another high-boiling polar aprotic solvent
-
Oxidizing agent (optional, air is often sufficient)
-
Standard laboratory glassware and heating equipment
-
Purification supplies as in Protocol 1
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in DMF (20-30 mL).
-
Reaction: Heat the reaction mixture to 120-140 °C with stirring. The progress of the reaction can be monitored by TLC. The initial condensation forms a Schiff base, which then undergoes oxidative cyclization. In many cases, atmospheric oxygen is sufficient for the oxidation, especially over longer reaction times (6-12 hours). For faster or more efficient oxidation, an oxidizing agent like nitrobenzene can be added.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the DMF solution into a large volume of ice-water to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash with water.
-
Purification: Purify the crude product by recrystallization or column chromatography as described in Protocol 1.
Characterization and Data Summary:
The characterization methods are the same as for Protocol 1. The expected photophysical properties will be highly dependent on the electronic nature of the substituent on the aromatic aldehyde. Electron-donating groups will generally lead to red-shifted absorption and emission spectra.
| Property | Expected Range (with electron-donating group) |
| Yield | 50-80% |
| λ_abs (nm) | 400-500 nm |
| λ_em (nm) | 500-650 nm |
| Stokes Shift (nm) | 80-150 nm |
| Φ_f | 0.2-0.9 |
Causality Behind Experimental Choices
-
Solvent Selection: Acetic acid in Protocol 1 not only dissolves the reactants but also protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amino groups. DMF in Protocol 2 is a high-boiling polar aprotic solvent that is excellent for dissolving the reactants and facilitating the high-temperature conditions required for cyclization.
-
Reaction Temperature: The elevated temperatures are necessary to overcome the activation energy for the cyclization and, in the case of Protocol 2, the subsequent oxidation step.
-
Purification: Recrystallization and column chromatography are standard and effective methods for purifying organic solids. The choice of solvent or eluent system is critical for achieving high purity and is determined empirically based on the polarity of the product.
Trustworthiness and Self-Validation
The protocols described are based on well-established condensation and cyclization reactions in heterocyclic chemistry. The progress of the reactions can be reliably monitored by TLC, providing a clear indication of the consumption of starting materials and the formation of the product. The final product's identity and purity are unequivocally confirmed by a combination of spectroscopic methods (NMR and MS), ensuring the validity of the synthesis. The photophysical characterization provides a quantitative measure of the dye's performance.
Conclusion
This compound is a powerful and versatile precursor for the synthesis of a wide array of fluorescent dyes with tunable properties. The straightforward cyclocondensation reactions allow for the construction of robust heterocyclic scaffolds that form the basis of these fluorophores. By carefully selecting the reaction partners and conditions, researchers can rationally design and synthesize novel fluorescent probes for a multitude of applications in chemistry, biology, and materials science. The protocols and insights provided in this guide serve as a solid foundation for scientists and professionals to explore the exciting potential of this compound in the development of next-generation fluorescent dyes.
References
-
Asymmetric and Reduced Xanthene Fluorophores: Synthesis, Photochemical Properties, and Application to Activatable Fluorescent Probes for Detection of Nitroreductase. Molecules.[Link]
-
Synthesis routes of fluorescent dyes. ResearchGate.[Link]
- Rhodamine fluorescent dye, preparation method and application thereof.
-
NIR Dyes for Bioimaging Applications. PMC.[Link]
-
Synthesis and spectral studies of novel nicotinonitrile-based fluorescent dyes. ResearchGate.[Link]
-
NIR Dyes for Bioimaging Applications. CORE.[Link]
-
NEAR-INFRARED DYES: Probe Development and Applications in Optical Molecular Imaging. PMC.[Link]
-
NIR dyes for bioimaging applications. PubMed.[Link]
-
NIR Dyes for Bioimaging Applications. ResearchGate.[Link]
Sources
- 1. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. NEAR-INFRARED DYES: Probe Development and Applications in Optical Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NIR dyes for bioimaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Synthesis of 5,6-Diaminonicotinonitrile Derivatives for Material Science Applications
For: Researchers, scientists, and drug development professionals.
Abstract
5,6-Diaminonicotinonitrile and its derivatives represent a versatile class of heterocyclic compounds that serve as pivotal building blocks in the realm of material science. Their unique electronic and structural properties, stemming from the electron-deficient pyridine ring functionalized with two adjacent amino groups and a cyano group, make them ideal precursors for a wide array of advanced materials. This guide provides a comprehensive overview of the synthesis of the core this compound scaffold, detailing a reliable protocol and the underlying chemical principles. Furthermore, it explores the derivatization of this platform to create high-performance polymers and functional organic materials, supported by step-by-step experimental procedures and characterization data. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.
Introduction: The Versatility of the this compound Scaffold
The pursuit of novel organic materials with tailored electronic, optical, and thermal properties is a cornerstone of modern material science.[1][2] In this context, nitrogen-containing heterocyclic compounds are of paramount importance. This compound is a particularly valuable synthon due to its combination of a π-deficient pyridine core and multiple reactive sites. The ortho-diamine functionality is a classic precursor for the formation of fused imidazole rings, a key reaction in the synthesis of high-performance polybenzimidazoles (PBIs). These polymers are renowned for their exceptional thermal and chemical stability.
Moreover, the amino and cyano groups can be chemically modified to tune the molecule's electronic properties, making its derivatives promising candidates for applications in:
-
Organic Electronics: As components in organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs).[2]
-
Fluorescent Materials: The rigid, aromatic structure can be derivatized to create compounds with interesting photophysical properties, including aggregation-induced emission.
-
High-Performance Polymers: For use in demanding aerospace, industrial, and membrane applications.
This document serves as a practical guide to the synthesis and utilization of this powerful molecular building block.
Synthesis of the Core Intermediate: this compound
A common and efficient route to this compound involves a multi-step synthesis starting from more readily available precursors. While various methods exist, a representative pathway often begins with a nitration reaction followed by a reduction. A related synthesis for a similar diamine structure, methyl 5,6-diaminonicotinate, involves the catalytic hydrogenation of a nitro-amino precursor using palladium on carbon (Pd/C).[3] This highlights a general and effective strategy for installing the diamine functionality.
Illustrative Synthetic Workflow
The following diagram outlines a conceptual workflow for the synthesis of a diamino-pyridine derivative, illustrating the key chemical transformations.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Laboratory Protocol: Catalytic Reduction
This protocol is adapted from a standard procedure for the reduction of a nitro group on a pyridine ring in the presence of an amino group.[3]
Objective: To synthesize this compound from 6-amino-5-nitronicotinonitrile.
Materials:
-
6-amino-5-nitronicotinonitrile
-
Methanol (MeOH), anhydrous
-
5% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen (H₂) gas supply
-
Celite or filter aid
-
Ethanol (EtOH) for recrystallization
-
Standard glassware for inert atmosphere reactions, hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
Procedure:
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve 1.0 g of 6-amino-5-nitronicotinonitrile in 15 mL of anhydrous methanol.
-
Expert Insight: Methanol is an excellent solvent for this substrate and is compatible with catalytic hydrogenation. Ensuring it is anhydrous minimizes potential side reactions.
-
-
Catalyst Addition: Carefully add 0.1 g of 5% Pd/C catalyst to the solution under a gentle stream of nitrogen or argon.
-
Trustworthiness: Pd/C is pyrophoric and should be handled with care, preferably in an inert atmosphere to prevent ignition.
-
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system thoroughly with hydrogen gas to remove all air. Pressurize the vessel to the desired H₂ pressure (or maintain a balloon atmosphere) and begin vigorous stirring.
-
Expert Insight: The reaction is typically run at room temperature. Progress can be monitored by observing the cessation of hydrogen uptake or by thin-layer chromatography (TLC).
-
-
Reaction Completion & Filtration: Once the reaction is complete (typically when the stoichiometric amount of hydrogen is absorbed), carefully vent the hydrogen and purge the flask with nitrogen.[3]
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product.
-
Trustworthiness: It is crucial to remove all of the fine palladium catalyst, as residual metal can interfere with subsequent reactions.
-
-
Isolation: Combine the filtrate and washes, and remove the solvent under reduced pressure (rotary evaporation).
-
Purification: Recrystallize the resulting solid residue from a minimal amount of hot ethanol to yield purified this compound as crystalline solids.
Characterization
The identity and purity of the synthesized this compound (CAS: 107238-27-7) should be confirmed using standard analytical techniques.
| Technique | Expected Result |
| ¹H NMR | Peaks corresponding to the aromatic proton and the two distinct amine protons. |
| ¹³C NMR | Signals for the six unique carbon atoms in the molecule, including the nitrile carbon. |
| FT-IR (ATR) | Characteristic N-H stretching bands (approx. 3300-3500 cm⁻¹), a sharp C≡N stretch (approx. 2220 cm⁻¹), and C=C/C=N aromatic stretches. |
| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of 134.14 g/mol (C₆H₆N₄).[4] |
| Melting Point | A sharp melting point consistent with a pure compound. |
Application in High-Performance Polymers: Polybenzimidazole (PBI) Synthesis
A primary application of this compound derivatives is in the synthesis of polybenzimidazoles (PBIs). The ortho-diamine moiety undergoes a condensation reaction with dicarboxylic acids or their derivatives to form the exceptionally stable imidazole ring system, which constitutes the polymer backbone.
Reaction Mechanism: Imidazole Ring Formation
The diagram below illustrates the condensation and cyclization process that forms the benzimidazole ring, the repeating unit in PBI polymers.
Caption: Two-step mechanism for Polybenzimidazole (PBI) formation.
Protocol: Synthesis of a PBI from this compound
Objective: To synthesize a polybenzimidazole by reacting this compound with isophthalic acid.
Materials:
-
This compound, purified
-
Isophthalic acid, high purity
-
Polyphosphoric acid (PPA)
-
High-temperature reaction vessel with mechanical stirring and a nitrogen inlet/outlet.
Procedure:
-
Monomer Preparation: Ensure both this compound and isophthalic acid are thoroughly dried and of high purity. Stoichiometric balance is critical for achieving high molecular weight polymer.
-
Reaction Setup: To the reaction vessel, add polyphosphoric acid as both the solvent and a dehydrating agent. Begin stirring under a slow nitrogen purge.
-
Monomer Addition: Add equimolar amounts of this compound and isophthalic acid to the PPA.
-
Expert Insight: PPA is highly viscous. Efficient mechanical stirring is essential to ensure a homogeneous reaction mixture. The nitrogen purge prevents oxidative side reactions at high temperatures.
-
-
Polymerization - Step 1 (Low Temperature): Slowly heat the mixture to ~150°C and hold for several hours. This allows for the initial formation of the more soluble polyamide intermediate.
-
Polymerization - Step 2 (High Temperature): Gradually increase the temperature to >200°C. This promotes the cyclodehydration step, where the polyamide converts to the rigid polybenzimidazole. The viscosity of the solution will increase significantly.
-
Trustworthiness: This temperature ramp is a self-validating control. A dramatic increase in viscosity is a reliable indicator that high molecular weight PBI is forming.
-
-
Isolation: After several hours at high temperature, cool the reaction. The polymer is typically isolated by precipitating the highly viscous solution into a non-solvent, such as water.
-
Purification: The precipitated polymer crumb must be thoroughly washed with water to remove all PPA, followed by washing with a solvent like methanol, and then dried under vacuum.
Applications in Organic Electronics and Functional Materials
The derivatization of the 2-amino-3-cyanopyridine scaffold, of which this compound is a key example, allows for the fine-tuning of optoelectronic properties.[5][6] For instance, multicomponent reactions can be employed to synthesize 2-amino-4,6-diaryl-nicotinonitriles, which have shown promise as fluorescent materials and have been investigated for their photophysical properties.[5][7]
The design and synthesis of molecules for organic electronics is a highly active area of research.[1] The core structure of diaminonicotinonitrile can be incorporated into larger conjugated systems to create materials for applications like organic thin-film transistors (OTFTs). The electron-withdrawing nature of the pyridine ring and cyano group, combined with the electron-donating amino groups, creates a push-pull electronic structure that can be exploited to lower HOMO-LUMO energy gaps, a desirable trait for semiconductor materials.
Conclusion
This compound is a versatile and highly valuable building block for the synthesis of advanced materials. The protocols and principles outlined in this guide provide a solid foundation for researchers to produce this key intermediate and leverage its reactivity to create high-performance polymers like PBIs and explore novel derivatives for applications in organic electronics. The emphasis on understanding the causality behind each experimental step ensures that these methods can be implemented, adapted, and troubleshoot effectively in a research setting.
References
-
Title: Synthesis of methyl 5,6-diaminonicotinate Source: PrepChem.com URL: [Link]
-
Title: Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study Source: MDPI URL: [Link]
-
Title: Scheme 1. Synthesis of 2-amino-4,6-diarylnicotinonitrile in the... Source: ResearchGate URL: [Link]
-
Title: Organic Electronics From Synthesis To Applications Source: Frontiers Research Topic URL: [Link]
-
Title: Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid | Request PDF Source: ResearchGate URL: [Link]
-
Title: (PDF) Synthesis of 2-amino-4,6-diarylnicotinonitrile in the presence of CoFe2O4@SiO2-SO3H as a reusable solid acid nanocatalyst under microwave irradiation in solvent-freeconditions Source: ResearchGate URL: [Link]
-
Title: Derivatives of 5-hydroxy-6-methyl-2-aminotetralin Source: PubMed URL: [Link]
-
Title: Materials for Organic Transistor Applications Source: Taylor & Francis eBooks URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-Diaminonicotinonitrile
Welcome to the technical support center for the synthesis of 5,6-Diaminonicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize the yield of this important chemical intermediate.
Introduction: The Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a key intermediate, 6-Amino-5-nitronicotinonitrile. This is followed by the selective reduction of the nitro group to an amine, yielding the final product. The overall synthetic scheme is illustrated below.
Troubleshooting low yield in pteridine synthesis using 5,6-Diaminonicotinonitrile
Topic: Troubleshooting Low Yield in Pteridine Synthesis using 5,6-Diaminonicotinonitrile Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist
Introduction
Welcome to the technical support center for pteridine synthesis. This guide is designed for researchers utilizing this compound as a precursor for pteridine derivatives, a common pathway in the development of therapeutic agents. The condensation of a 5,6-diaminopyrimidine derivative with a 1,2-dicarbonyl compound, a variant of the Gabriel-Isay synthesis, is a cornerstone method for constructing the pteridine core.[1][2] However, challenges such as low yield, lack of regioselectivity, and byproduct formation are frequently encountered.
This document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve common issues in your experimental workflow. Our goal is to explain the causality behind these challenges and provide actionable, field-proven solutions to optimize your synthesis.
Troubleshooting Guide: Diagnosing and Solving Low Yield
This section addresses specific experimental problems in a question-and-answer format.
Q1: My final pteridine yield is critically low. What are the primary factors I should investigate?
A1: Low yield in this synthesis is a multifaceted problem often stemming from one or more of the following core areas: reagent integrity, reaction conditions, and competing side reactions. A systematic investigation is the most effective approach.
Initial Diagnostic Checklist:
-
Purity of this compound: This is the most critical starting material. Diaminopyrimidines can be susceptible to oxidation and degradation, appearing as a discoloration (e.g., turning from off-white to brown or black). Impurities will directly lead to lower yields and the formation of complex, often inseparable, byproducts.
-
Reactivity of the 1,2-Dicarbonyl Compound: The dicarbonyl partner (e.g., glyoxal, biacetyl, benzil) can undergo self-condensation (especially aldol reactions for enolizable ketones/aldehydes) or degradation upon storage. Use a freshly opened or purified batch for best results.
-
Reaction pH and Regioselectivity: The condensation reaction is highly pH-sensitive. The relative nucleophilicity of the C5 and C6 amino groups on the pyrimidine ring changes with pH, directly impacting the ratio of desired product to unwanted regioisomers.[1] An unoptimized pH is a common cause of apparent "low yield," where the target isomer is only a minor component of the product mixture.
-
Oxygen Contamination: The diaminopyrimidine starting material and reduced pteridine intermediates can be sensitive to atmospheric oxygen, leading to oxidative degradation and the formation of colored impurities. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.
-
Temperature and Reaction Time: Excessive heat or prolonged reaction times can promote the formation of polymeric tars and decomposition products, significantly reducing the yield of the desired crystalline pteridine.
Q2: I suspect my this compound starting material is impure. How can I verify its quality and purify it?
A2: Verifying the purity of your this compound is a crucial first step before any optimization.
Verification Protocol:
-
Visual Inspection: The compound should be a light-colored solid (typically off-white to pale yellow). Significant darkening (tan, brown, or black) indicates degradation.
-
Melting Point: Compare the experimental melting point to the literature value. A broad melting range or a value significantly lower than reported suggests impurities.
-
Spectroscopic Analysis:
-
¹H NMR: Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should be clean, with sharp peaks corresponding to the aromatic and amino protons. The presence of broad humps or multiple unidentifiable peaks in the aromatic region points to impurities.
-
HPLC/LC-MS: This is the most definitive method. A reverse-phase HPLC analysis will quantify the purity. A single major peak should be observed. LC-MS can help identify the masses of any major impurities.[3]
-
Purification Protocol: Recrystallization
If impurities are detected, recrystallization is often effective.
-
Step 1: Solvent Screening: Test the solubility of a small amount of the compound in various solvents (e.g., ethanol, methanol, acetonitrile, water, or mixtures) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show poor solubility when cold.
-
Step 2: Recrystallization: Dissolve the impure compound in a minimal amount of the hot, chosen solvent. If colored impurities are present, you may add a small amount of activated charcoal and hot-filter the solution through a pad of Celite.
-
Step 3: Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Step 4: Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
-
Step 5: Re-Verification: Re-run the purity checks (melting point, HPLC) to confirm the success of the purification.
Q3: My analysis shows a mixture of two pteridine isomers. How can I control the regioselectivity of the cyclization?
A3: The formation of regioisomers is the most common and challenging aspect of the Gabriel-Isay synthesis. The reaction between the unsymmetrical this compound and an unsymmetrical 1,2-dicarbonyl (like methylglyoxal) can produce both a 6-substituted and a 7-substituted pteridine. Control over this outcome is almost entirely dependent on reaction pH.
The Underlying Mechanism:
The initial step is a nucleophilic attack from one of the pyrimidine's amino groups on a carbonyl carbon. The C5-amino group is generally more nucleophilic than the C6-amino group under neutral or basic conditions. However, under strongly acidic conditions, the C5-amino group is preferentially protonated, deactivating it. This makes the C6-amino group the more reactive nucleophile.[1]
-
Attack by C5-NH₂ (Favored at Neutral/Basic pH): Leads to the 6-substituted pteridine.
-
Attack by C6-NH₂ (Favored at Acidic pH): Leads to the 7-substituted pteridine.
// Connections {SM1, SM2} -> pH_Control [style=invis]; pH_Control -> Intermediate [label="Condensation"]; Intermediate -> Cyclization; Cyclization -> P1 [label="Pathway A"]; Cyclization -> P2 [label="Pathway B"]; {P1, P2} -> LowYield;
// Invisible edges for alignment edge[style=invis]; SM1 -> SM2; } }
Caption: Pteridine synthesis workflow highlighting pH as the critical control point for regioselectivity.
Experimental Protocol: Diagnostic pH Optimization
To determine the optimal pH for your specific dicarbonyl substrate, run a series of small-scale parallel reactions.
-
Setup: Prepare 5 identical small-scale reactions in parallel vials, each under an inert atmosphere.
-
Reagents: To each vial, add this compound and your chosen solvent (e.g., water/ethanol mixture).
-
pH Adjustment: Adjust the pH of each vial to a different value (e.g., pH 2, 4, 6, 8, 10) using dilute HCl or NaOH.
-
Initiation: Add the 1,2-dicarbonyl compound to each vial simultaneously.
-
Monitoring: Stir at the desired temperature and monitor the reactions by TLC or LC-MS at regular intervals (e.g., every 30 minutes).
-
Analysis: After a set time (e.g., 4 hours or upon consumption of starting material), quench the reactions. Analyze the crude product ratio of the two isomers in each reaction using ¹H NMR or HPLC.
-
Scale-Up: Once the optimal pH for maximizing your desired isomer is identified, use this condition for your large-scale synthesis.
Quantitative Data Summary: pH vs. Isomer Ratio
| Reaction pH | Favored Isomer | Typical Conditions | Rationale |
| < 4 | 7-Substituted | Aqueous HCl / Acetic Acid | C5-NH₂ is protonated and deactivated.[1] |
| 4 - 7 | Mixture | Phosphate or Acetate Buffer | Competing nucleophilic attack from both amino groups. |
| > 8 | 6-Substituted | NaHCO₃, Na₂CO₃, or organic bases | C5-NH₂ is the more potent nucleophile. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Gabriel-Isay synthesis for pteridines? A1: The reaction proceeds via a two-step condensation-cyclization mechanism. First, the more nucleophilic amino group of the 5,6-diaminopyrimidine attacks one of the carbonyl groups of the 1,2-dicarbonyl compound to form a Schiff base (imine) intermediate. This is followed by an intramolecular cyclization where the remaining amino group attacks the second carbonyl group, forming a dihydropyrazine ring. Subsequent dehydration (aromatization) yields the final pteridine product.[2]
Q2: What are some common 1,2-dicarbonyl compounds used in this synthesis? A2: The choice of the dicarbonyl compound dictates the substitution pattern on the pyrazine ring of the final pteridine. Common examples include:
-
Glyoxal: Yields an unsubstituted pteridine at C6 and C7.
-
Biacetyl (2,3-Butanedione): Yields a 6,7-dimethylpteridine.
-
Benzil: Yields a 6,7-diphenylpteridine.
-
Ketoaldehydes (e.g., Methylglyoxal): Yields a mixture of 6- and 7-methylpteridine, requiring regiochemical control.
Q3: What analytical techniques are best for monitoring the reaction and characterizing the final product? A3: A combination of techniques is recommended for robust analysis:[3]
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is excellent for qualitatively tracking the consumption of starting materials and the appearance of products. High-Performance Liquid Chromatography (HPLC) provides quantitative data on reaction progress and purity.
-
Product Characterization:
-
LC-MS: Confirms the molecular weight of the product and any byproducts.
-
NMR Spectroscopy (¹H, ¹³C): Provides definitive structural elucidation of the pteridine core and its substituents, and is crucial for distinguishing between regioisomers.
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of the final product.
-
UV-Vis Spectroscopy: Pteridines have characteristic UV-Vis spectra that can be used for identification and quantification.
-
Q4: Are there alternative, more regioselective synthetic routes to pteridines? A4: Yes, when the Gabriel-Isay synthesis proves difficult to control, other methods can provide better regioselectivity from the outset:
-
Timmis Synthesis: This method involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group (e.g., a β-ketoester or malononitrile). The reaction is typically base-catalyzed and offers excellent regiochemical control.[1][2]
-
Taylor Synthesis: This approach builds the pyrimidine ring onto a pre-existing, functionalized pyrazine ring, offering an alternative and sometimes more controlled pathway to complex pteridines.[1]
References
-
Sayed A. Ahmed et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3):194-219. [Link]
-
Basu, P., & Burgmayer, S. J. (2011). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules, 16(5), 4157-4189. [Link]
-
Basu, P., & Burgmayer, S. J. (2011). Pterin chemistry and its relationship to the molybdenum cofactor. Coordination Chemistry Reviews, 255(9-10), 981-996. [Link]
-
Cafferty, B. J., et al. (2016). A Shared Prebiotic Formation of Neopterins and Guanine Nucleosides from Pyrimidine Bases. Angewandte Chemie International Edition, 55(45), 14039-14043. [Link]
Sources
Identifying and removing byproducts in 5,6-Diaminonicotinonitrile reactions
This guide is designed for researchers, scientists, and drug development professionals working with 5,6-Diaminonicotinonitrile. It provides in-depth troubleshooting advice and frequently asked questions to help you identify and remove common byproducts, ensuring the highest purity for your downstream applications. Our approach is grounded in mechanistic principles and validated purification protocols.
Introduction: The Synthetic Landscape and Potential Pitfalls
This compound is a key building block in medicinal chemistry, often synthesized via the reduction of a nitro-group precursor, such as 6-amino-5-nitronicotinonitrile. The most common method for this transformation is catalytic hydrogenation. While effective, this process can lead to a range of byproducts due to incomplete reaction, over-reduction, or side reactions. This guide will address the identification and remediation of these impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product shows multiple spots on the TLC plate after a hydrogenation reaction to produce this compound. What are these impurities?
This is a common issue. The impurities likely fall into these categories:
-
Unreacted Starting Material: The most straightforward impurity is the 6-amino-5-nitronicotinonitrile starting material.
-
Partially Reduced Intermediates: The reduction of a nitro group proceeds through several intermediates. The most common ones to persist are the corresponding nitroso and hydroxylamine species.
-
Catalyst Poisoning Byproducts: Sulfur-containing reagents from previous steps or the substrate itself can poison the catalyst, leading to incomplete reactions[1][2].
Here is a logical workflow to begin troubleshooting these impurities:
Caption: Troubleshooting workflow for multiple impurities.
Q2: How can I optimize my Thin Layer Chromatography (TLC) to better separate this compound from its byproducts?
A well-resolved TLC is crucial for both reaction monitoring and developing a purification strategy. Due to the basic nature of the diamine product, standard silica gel TLC can result in streaking.
Protocol for Optimized TLC Analysis:
-
Stationary Phase: Standard silica gel 60 F254 plates.
-
Mobile Phase Optimization:
-
Starting Point: A mixture of a non-polar solvent (like Hexane or Dichloromethane) and a polar solvent (like Ethyl Acetate or Methanol). A good initial ratio is 7:3 Dichloromethane:Methanol.
-
Reducing Streaking: To counteract the basicity of the amines, which interact strongly with the acidic silica, add a small amount of a competing amine to your mobile phase.[3][4][5]
-
Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase.
-
-
-
Visualization:
-
UV light (254 nm) is the primary method.
-
Staining with potassium permanganate (KMnO4) can help visualize compounds that are not UV active.
-
| Compound Type | Typical Rf Value Range (DCM:MeOH 9:1 + 1% TEA) | Appearance under UV (254nm) |
| 6-amino-5-nitronicotinonitrile | 0.6 - 0.7 | Quenches |
| This compound | 0.3 - 0.4 | Quenches |
| Hydroxylamine Intermediate | 0.4 - 0.5 | May quench weakly |
Q3: My reaction seems to stall, and I'm left with a significant amount of starting material. What's causing this and how can I fix it?
Reaction stalling is often due to catalyst deactivation or insufficient hydrogen pressure.
Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Catalyst Poisoning | Impurities, particularly sulfur-containing compounds or the amine product itself, can irreversibly bind to the catalyst's active sites[1][2]. | - Ensure the starting material is pure. - Use a fresh, high-quality catalyst (e.g., Palladium on Carbon, Raney Nickel)[6][7]. - Increase the catalyst loading. |
| Insufficient Hydrogen | The reaction requires a continuous supply of hydrogen. | - Ensure the system is properly sealed and under positive hydrogen pressure (a balloon is often sufficient for small scale, but a pressure vessel is better). - Purge the reaction vessel with hydrogen before starting. |
| Poor Mixing | The reaction is heterogeneous, requiring efficient mixing for the substrate to interact with the catalyst and hydrogen. | - Use vigorous stirring to ensure the catalyst is well suspended. |
Q4: I've confirmed the presence of byproducts. What is the best method to purify my this compound?
Both column chromatography and recrystallization are effective methods. The choice depends on the nature and quantity of the impurities.
Method 1: Flash Column Chromatography
This is the most versatile method for separating a mixture of compounds. Given the basic nature of diaminopyridines, special considerations are necessary to prevent poor separation and yield loss on standard silica gel.[3][4]
Protocol for Purifying Aromatic Amines by Flash Chromatography:
-
Stationary Phase Selection:
-
Option A (Recommended): Amine-functionalized silica gel. This neutralizes the acidic sites on the silica, preventing strong adsorption of the basic product.[4]
-
Option B (Standard Silica): If using standard silica, the mobile phase must be modified.
-
-
Mobile Phase:
-
Use a gradient of a non-polar solvent (e.g., Dichloromethane) and a polar solvent (e.g., Methanol).
-
Crucially, add 1% Triethylamine (TEA) or Ammonium Hydroxide to the mobile phase to reduce tailing and improve recovery.[5]
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of the initial mobile phase solvent.
-
Load the solution onto the column.
-
Elute with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC to identify and combine those containing the pure product.
-
Caption: Workflow for column chromatography purification.
Method 2: Recrystallization
If the desired product is the major component and is a solid, recrystallization can be a highly effective and scalable purification method.[8][9][10]
Protocol for Recrystallization:
-
Solvent Screening: The key is to find a solvent (or solvent system) in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Test small amounts of your crude product in various solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Water, or mixtures like Ethanol/Water).
-
-
Procedure:
-
Dissolve the crude solid in a minimal amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
- European Patent Office. (n.d.). Process for the preparation of diaminopyridines.
- Google Patents. (n.d.). Production of 2,6-diamino-pyridine.
- Google Patents. (n.d.).
-
Macmillan, D. W. C., et al. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Princeton University. [Link]
-
Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry [Video]. YouTube. [Link]
-
ResearchGate. (2012, November 3). Can anyone provide reduction of aromatic nitro in presence of other reducible groups like ketone and alkaline?. [Link]
-
Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?. [Link]
-
Schwartz, T. J., et al. (2015). Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities. ResearchGate. [Link]
-
Szöllősi, G., et al. (2021). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
-
Various Authors. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. rsc.org [rsc.org]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Purification of 5,6-Diaminonicotinonitrile and its Derivatives
Welcome to the technical support center for the purification of 5,6-Diaminonicotinonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of these valuable heterocyclic compounds. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound and related compounds. Each problem is followed by an analysis of potential causes and actionable solutions.
Issue 1: Poor Separation or Streaking during Column Chromatography on Silica Gel
You're observing broad, streaky bands or complete retention of your compound on a standard silica gel column.
-
Root Cause Analysis: this compound and its derivatives are basic compounds due to the presence of amino groups. Silica gel is acidic in nature. This fundamental acid-base interaction leads to strong, often irreversible, adsorption of the basic amine compounds onto the acidic silanol groups of the stationary phase.[1][2] This results in poor elution, tailing of peaks, and potential degradation of the compound on the column.
-
Solutions & Scientific Rationale:
-
Mobile Phase Modification:
-
Action: Add a small amount of a basic modifier to your mobile phase. Common choices include triethylamine (TEA) at 0.1-1% or a solution of ammonia in methanol (e.g., 7N NH3 in MeOH).[3]
-
Why it Works: The basic modifier neutralizes the acidic sites on the silica gel surface.[1] This minimizes the strong interaction between your basic compound and the stationary phase, allowing for more efficient elution and improved peak shape.
-
-
Alternative Stationary Phases:
-
Action: Switch to a less acidic or a basic stationary phase.
-
Options:
-
Amine-functionalized silica: This is often an excellent choice as it provides a basic surface that repels basic compounds, leading to better separation with simpler solvent systems like hexane/ethyl acetate.[1]
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.[3]
-
Reversed-phase (C18): For more polar derivatives, reversed-phase chromatography can be effective, particularly when using a mobile phase with an alkaline pH to ensure the amine is in its free-base form.[4]
-
-
-
Pre-treatment of Silica Gel:
-
Action: Before packing your column, you can create a slurry of the silica gel in your chosen eluent that already contains the basic modifier.[5] For TLC analysis, pre-treating the plate by running it in the modified solvent system before spotting your compound can give a more accurate prediction of column behavior.[5]
-
-
Issue 2: Compound Degradation During Purification
You notice the appearance of new, unexpected spots on your TLC plate after column chromatography or a decrease in overall yield, suggesting your compound is not stable under the purification conditions.
-
Root Cause Analysis: Diaminopyridine derivatives can be susceptible to oxidation, especially in the presence of air and light, or when exposed to acidic conditions for prolonged periods.[6][7] The acidic nature of silica gel can catalyze degradation.
-
Solutions & Scientific Rationale:
-
Stability Test:
-
Action: Before committing to a large-scale purification, perform a simple stability test. Spot your crude material on a TLC plate, let it sit exposed to air and light for an hour, and then develop it to see if any new spots appear.[3]
-
Why it Works: This quick check helps determine if your compound is degrading on the stationary phase itself.
-
-
Minimize Exposure:
-
Action: Work quickly and protect your compound from prolonged exposure to light and air. Use amber-colored glassware or wrap your column in aluminum foil.
-
Why it Works: This minimizes the potential for photo-oxidation.
-
-
Consider Salt Formation:
-
Action: If your compound is particularly unstable, consider converting it to a more stable salt form (e.g., hydrochloride salt) before purification, if the subsequent steps allow for it.
-
Why it Works: Salt forms of diaminopyridines have been shown to be more stable, particularly against oxidative stress, as the lone pair of electrons on the nitrogen is less available for reaction.[6][7]
-
-
Issue 3: Difficulty with Recrystallization - "Oiling Out" or Poor Recovery
Your compound separates from the solvent as an oil instead of forming crystals, or you experience significant loss of material.
-
Root Cause Analysis: "Oiling out" often occurs when the solution is supersaturated or cooled too quickly.[3] The presence of impurities can also inhibit crystal lattice formation. Poor recovery is typically due to using too much solvent or choosing a solvent in which the compound has high solubility even at low temperatures.[3]
-
Solutions & Scientific Rationale:
-
To Address "Oiling Out":
-
Action: If an oil forms, add a small amount of hot solvent to redissolve it, then allow the solution to cool much more slowly.[3] Scratching the inside of the flask with a glass rod at the liquid-air interface can create nucleation sites. Adding a seed crystal of the pure compound is also highly effective.[3]
-
Why it Works: Slow cooling provides the necessary time for ordered crystal lattice formation. Scratching and seeding provide templates for crystallization to begin.
-
-
To Improve Recovery:
-
Action: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[3] After cooling to room temperature, place the flask in an ice bath or refrigerator to maximize precipitation.[3]
-
Why it Works: This ensures the solution is saturated upon cooling, leading to a higher yield of crystals.
-
-
Solvent System Optimization:
-
Action: Experiment with different solvent systems. A useful technique is to use a co-solvent system: dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, gently warm the mixture until it becomes clear and allow it to cool slowly.
-
Why it Works: This allows for fine-tuning of the solubility to achieve optimal conditions for crystallization. A preparation of a related compound, methyl 5,6-diaminonicotinate, was successfully recrystallized from ethanol.[8]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect in a synthesis of this compound?
A1: The nature of impurities is highly dependent on the synthetic route. However, common impurities can include starting materials, by-products from incomplete reactions, or degradation products. For instance, if the synthesis involves the reduction of a nitro group, you might find residual nitro-amine starting material. It's crucial to use analytical techniques like NMR, LC-MS, and HPLC to characterize your crude product and identify the impurities you need to remove.
Q2: How should I handle and store purified this compound?
A2: Given the potential for oxidation and degradation, it is best to store the purified compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[9] Studies on the related compound 3,4-diaminopyridine have shown excellent stability when stored as a dry powder in capsules at both refrigerated and room temperatures, protected from light.[10][11]
Q3: Can I use an acid/base extraction as a primary purification step?
A3: Yes, an acid/base extraction can be a very effective initial purification step. Since this compound is basic, you can dissolve your crude mixture in an organic solvent and wash it with a dilute acid (e.g., 1M HCl). Your compound will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.[2] You can then neutralize the aqueous layer with a base (e.g., NaOH or NaHCO3) and extract your purified compound back into an organic solvent. Caution: Ensure your compound is stable to these pH changes.[2]
Q4: What TLC visualization techniques are effective for these compounds?
A4: In addition to UV visualization (as these compounds are typically UV active), you can use a potassium permanganate (KMnO4) stain. The amino groups are readily oxidized by KMnO4, which will result in a yellow or brown spot on a purple background.
Section 3: Experimental Protocols & Data
Protocol 1: Flash Column Chromatography with a Basic Modifier
This protocol is a general guideline for purifying basic heterocyclic amines like this compound on standard silica gel.
-
TLC Analysis & Solvent System Selection:
-
Prepare a stock solution of your crude material.
-
On a TLC plate, test various solvent systems (e.g., dichloromethane/methanol, ethyl acetate/hexanes).
-
To each system, add 0.5-1% triethylamine (TEA).
-
The ideal solvent system will give your desired compound an Rf value of ~0.2-0.3.
-
-
Column Packing:
-
Choose an appropriately sized column (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare your eluent by adding 0.5-1% TEA to the solvent system you selected.
-
Pack the column using a "wet-packing" or "dry-packing" method.[12] Ensure the silica bed is well-compacted and free of air bubbles.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble materials, you can "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your TEA-modified solvent system.
-
Collect fractions and monitor their contents by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Table 1: Comparison of Stationary Phases for Amine Purification
| Stationary Phase | Advantages | Disadvantages | Recommended For |
| Silica Gel (unmodified) | Inexpensive, widely available. | Strong acidic interactions with basic compounds, leading to tailing and potential degradation.[1] | Not ideal for basic amines unless a basic modifier is used in the mobile phase. |
| Silica Gel + Basic Modifier (e.g., TEA) | Utilizes standard silica gel; modifier deactivates acidic sites.[1][3] | Can be challenging to remove the modifier from the final product. | A practical and common approach for purifying basic compounds on a budget. |
| Amine-Functionalized Silica | Provides a basic surface, excellent peak shape, often allows for simpler solvent systems (e.g., Hex/EtOAc).[1] | More expensive than standard silica gel. | Highly recommended for challenging separations of basic amines.[4] |
| Alumina (Neutral or Basic) | Good alternative to silica for basic compounds; less acidic.[3] | Can have different selectivity compared to silica; may require different solvent systems. | When silica gel proves problematic even with modifiers. |
| Reversed-Phase (C18) | Effective for polar compounds; separation based on hydrophobicity. | Requires aqueous mobile phases; may not be suitable for very nonpolar compounds. | Purification of polar derivatives of this compound.[4] |
Section 4: Visual Workflows
Diagram 1: Troubleshooting Logic for Column Chromatography
This diagram outlines a decision-making process for troubleshooting common issues during the column chromatography of basic amines.
Caption: Decision tree for optimizing column chromatography of basic amines.
Diagram 2: General Purification Workflow
This diagram illustrates a comprehensive workflow for the purification and isolation of this compound and its derivatives.
Caption: General workflow for purification and isolation.
References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
Ferreira, A., et al. (2014). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 98, 277-286. [Link]
-
ResearchGate. (n.d.). Stability studies of ionised and non-ionised 3,4-diaminopyridine: Hypothesis of degradation pathways and chemical structure of degradation products | Request PDF. [Link]
-
Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-146. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 5,6-diaminonicotinate. [Link]
-
Chow, F. K., & Grushka, E. (1977). Separation of Aromatic Amine Isomers by High-Pressure Liquid Chromatography on Cadmium-Impregnated Silica Gel Columns. Journal of Chromatographic Science, 15(7), 244-246. [Link]
-
Science Forums. (2011, August 29). Amine purification. [Link]
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(1), 60-62. [Link]
-
Fought, E. L., et al. (2016). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. Molecules, 21(8), 1049. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
PubMed. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]
-
ResearchGate. (2015, December 28). Is it possible to purify imine using column chromatography?[Link]
- Google Patents. (n.d.). US6118002A - Purification of 1,2-dihydro-6-alkyl-2-oxo-5-(pyridinyl)-nicotinonitriles.
- Google Patents. (n.d.). US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
-
ResearchGate. (n.d.). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid | Request PDF. [Link]
-
European Medicines Agency (EMA). (2017, July 31). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]
-
Royal Society of Chemistry. (2019). Preparation of 5,6-Dihydroxyindole. [Link]
- Google Patents. (n.d.). CA1232911A - Process for preparing 5,6-dihydroxyindole.
-
PubChem. (n.d.). 5,6-Dihydroxyindole. [Link]
-
ResearchGate. (n.d.). Practical Synthesis of Isomerically Pure 5-and 6-Carboxytetramethylrhodamines, Useful Dyes for DNA Probes. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Workup [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 6. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. rsc.org [rsc.org]
- 10. sefh.es [sefh.es]
- 11. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing Cyclization Reactions of 5,6-Diaminonicotinonitrile
Welcome to the technical support center for the synthesis of pteridine and purine analogs from 5,6-diaminonicotinonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this crucial cyclization reaction. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions for maximal yield and purity.
The cyclization of this compound is a foundational method for creating a variety of heterocyclic compounds, most notably pteridines and purines. These scaffolds are present in numerous biologically active molecules, including antifolates, enzyme inhibitors, and pigments, making them highly valuable in medicinal chemistry and materials science.[1][2][3] However, the reaction is sensitive to a range of variables that can lead to common experimental challenges such as low yields, isomer formation, and purification difficulties.
Core Principles: Understanding the Reaction Mechanism
The most common route for this transformation is a condensation reaction between the 5,6-diamino moiety and a 1,2-dicarbonyl compound (or its equivalent), a process broadly known as the Gabriel-Isay condensation.[4] Understanding this mechanism is key to rational troubleshooting.
-
Nucleophilic Attack: The reaction typically initiates with the more nucleophilic amino group (often the C5-amine) attacking one of the carbonyl carbons of the cyclizing agent.
-
Schiff Base Formation: This is followed by dehydration to form a Schiff base (imine).
-
Intramolecular Cyclization: The second amino group then attacks the remaining carbonyl group in an intramolecular fashion.
-
Aromatization: A final dehydration or oxidation step yields the stable, aromatic pteridine ring system.
Caption: Generalized Gabriel-Isay condensation pathway.
Troubleshooting Guide
This section addresses the most common issues encountered during the cyclization of this compound.
Question 1: My reaction yield is very low or I'm recovering only starting material. What are the likely causes?
This is the most frequent issue and can stem from several factors. A systematic approach is essential for diagnosis.
-
Cause A: Inadequate Reagent Quality or Stability.
-
Explanation: this compound, like many diaminopyridines, can be susceptible to oxidation, appearing as a darkened or discolored solid. The cyclizing agent (e.g., glyoxal, diacetyl) can polymerize or degrade upon storage.
-
Solution:
-
Assess the purity of your this compound via NMR or LC-MS before use. If it is discolored, consider purification by recrystallization or column chromatography.
-
Use freshly opened or purified dicarbonyl reagents. Aqueous glyoxal solutions are prone to polymerization; consider using a trimeric form and cracking it before use if necessary.
-
Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the starting material, especially if the reaction requires heating.[5]
-
-
-
Cause B: Suboptimal Reaction Temperature.
-
Explanation: The initial condensation and subsequent cyclization/aromatization steps may have different activation energy requirements. Insufficient heat can stall the reaction, while excessive heat can cause decomposition and tar formation.
-
Solution:
-
Start the reaction at room temperature or slightly below to control the initial exothermic condensation.
-
After an initial stirring period (e.g., 1-2 hours), gradually heat the reaction and monitor its progress by TLC or LC-MS. Many pteridine syntheses proceed well on reflux in solvents like methanol or ethanol.[6]
-
If decomposition is observed at higher temperatures, consider microwave-assisted synthesis, which can reduce reaction times and often improve yields.[7]
-
-
-
Cause C: Incorrect Solvent or pH.
-
Explanation: The solvent polarity affects reagent solubility and can mediate the proton transfer steps crucial for imine formation and dehydration. The reaction is often acid or base-catalyzed. Without proper pH control, the reaction may not proceed.
-
Solution:
-
Ensure both reactants are soluble in the chosen solvent system. Protic solvents like ethanol, methanol, or acetic acid are common choices.
-
For many Gabriel-Isay type reactions, a catalytic amount of acid (e.g., acetic acid) can facilitate the dehydration steps.
-
Conversely, some related cyclizations, like the Timmis reaction, are performed under basic conditions.[4] The optimal pH is highly dependent on the specific cyclizing agent used.
-
-
Caption: Decision workflow for troubleshooting low reaction yield.
Question 2: My reaction produces a mixture of isomers. How can I improve regioselectivity?
-
Explanation: When using an unsymmetrical dicarbonyl compound, the initial nucleophilic attack can occur at two different sites, leading to the formation of regioisomers (e.g., 6-substituted vs. 7-substituted pteridines). The inherent nucleophilicity difference between the C5 and C6 amino groups of the diaminonicotinonitrile is often small, leading to poor selectivity.
-
Solution:
-
pH Control: The protonation state of the diamine can influence the relative nucleophilicity of the two amino groups. Carefully screening the pH by using different buffers or catalytic acids/bases can sometimes favor one isomer over the other.[4]
-
Steric Hindrance: Choose a cyclizing agent with significantly different steric bulk at the two carbonyl positions. The less hindered carbonyl is more likely to be attacked first.
-
Protecting Groups: In complex syntheses, it may be necessary to temporarily protect one of the amino groups, force the cyclization in a specific orientation, and then deprotect. This adds steps but guarantees regioselectivity.
-
Alternative Synthetic Routes: If direct condensation fails to provide selectivity, consider a multi-step approach like the Timmis reaction, which condenses a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group, offering better regiocontrol.[4]
-
Separation: If a mixture is unavoidable, isomers can often be separated by careful column chromatography (silica or reverse-phase) or by fractional crystallization. Sometimes, converting the mixture to a salt can aid in separation by exploiting differences in solubility.[4]
-
Question 3: My product seems to be decomposing during workup or purification. What can I do?
-
Explanation: Pteridine ring systems can be sensitive. Some are prone to oxidation, especially in their reduced (dihydro or tetrahydro) forms.[5] Others can be unstable in strongly acidic or basic conditions. Fine, dark precipitates that are difficult to filter are a common sign of degradation.[8]
-
Solution:
-
Avoid Harsh Conditions: Use mild conditions for workup. Neutralize the reaction mixture carefully. If extracting, use moderate pH aqueous solutions.
-
Minimize Oxygen Exposure: If you suspect the product is air-sensitive, conduct the workup and purification under an inert atmosphere. Degas all solvents before use. The addition of a small amount of an antioxidant like 2,3-dimercaptopropanol during purification has been reported to stabilize sensitive pteridines.[5]
-
Filtration Aids: If the product precipitates as a very fine solid that clogs filter paper, use a pad of Celite® or a membrane filter. Sometimes, washing the filter cake with a slightly basic solution instead of pure water can prevent fine particles from passing through.[8]
-
Rapid Purification: Do not let crude material sit for extended periods. Proceed to chromatography or recrystallization as quickly as possible after the initial workup.
-
Frequently Asked Questions (FAQs)
Q: How do I select the appropriate cyclizing agent?
A: The choice of cyclizing agent directly defines the substitution pattern on the newly formed pyrazine ring.
| Desired Product | Common Cyclizing Agent(s) |
|---|---|
| Unsubstituted Pteridine | Glyoxal |
| 6,7-Dimethylpteridine | Diacetyl (2,3-Butanedione) |
| Pteridine-6-carboxylic acid | Diethyl or dimethyl ketomalonate |
| Purine Analog (forms imidazole ring) | Formic acid, Triethyl orthoformate, Formamide |
Q: What are the best analytical methods for monitoring this reaction?
A: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting material and formation of the product. Use a UV lamp to visualize spots, as many pteridines are fluorescent.[9]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction progress, purity, and can help distinguish between isomers if a suitable method is developed.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is invaluable for confirming the final structure and identifying regioisomers, as the chemical shifts of the protons on the pteridine core are distinct for different isomers.[4]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify byproducts.
Q: Are there any specific safety considerations?
A: Yes. This compound and its derivatives are nitrogen-rich heterocyclic compounds. Assume they are biologically active and potentially toxic.
-
Always handle these chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for all reagents before beginning work.
Optimized Experimental Protocol: Synthesis of 2,4-Diamino-7-methylpteridine-6-carbonitrile
This protocol is a representative example of a Gabriel-Isay condensation.
Materials:
-
This compound (1.0 eq)
-
Pyruvaldehyde (Methylglyoxal), 40% in H₂O (1.1 eq)
-
Methanol (or Ethanol)
-
Glacial Acetic Acid (catalytic, ~0.1 eq)
-
Three-neck round-bottom flask, condenser, magnetic stirrer, heating mantle, and inert gas line (N₂ or Ar).
Procedure:
-
Setup: Assemble the glassware and flush the system with an inert gas.
-
Dissolution: In the reaction flask, dissolve this compound in methanol.
-
Catalyst Addition: Add the catalytic amount of glacial acetic acid to the solution.
-
Reagent Addition: While stirring, add the pyruvaldehyde solution dropwise to the reaction mixture at room temperature. An initial color change may be observed.
-
Reaction: Stir the mixture at room temperature for 1 hour to allow for the initial condensation to occur.
-
Heating: Attach the condenser and heat the reaction to reflux. Monitor the reaction progress every 1-2 hours using TLC (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 4-8 hours.
-
Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold methanol and then diethyl ether to remove impurities. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
-
Characterization: Dry the purified product under vacuum and characterize by NMR, MS, and melting point to confirm its identity and purity.
References
-
Ahmed, S. A., et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219. Available at: [Link]
-
Luo, M., et al. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules, 27(10), 3295. Available at: [Link]
-
Jayasree, M., et al. (2022). Synthesis, Characterization and Molecular Docking Studies of Novel Pteridine Derivatives. International Journal for Multidisciplinary Research, 4(5). Available at: [Link]
-
Singh, R., et al. (2015). Novel Synthesis of 8-Deaza-5,6,7,8-tetrahydroaminopterin Analogues via an Aziridine Intermediate. Molecules, 20(5), 8345-8356. Available at: [Link]
-
Ciriminna, R., et al. (2016). Efficient conversion of D-mannitol into 1,2:5,6-diacetonide with Aquivion-H as a recyclable catalyst. Tetrahedron Letters, 57(36), 4075-4078. Available at: [Link]
-
Bioman Explains. (2023). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. YouTube. Available at: [Link]
-
Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. (2021). ResearchGate. Available at: [Link]
-
Gulevskaya, A. V., & Gevorgyan, V. (2009). Tuning Selectivity of Anionic Cyclizations: Competition between 5-Exo and 6-Endo-Dig Closures of Hydrazides. The Journal of Organic Chemistry, 74(22), 8655-8665. Available at: [Link]
-
Trofimov, A. A., et al. (2019). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 24(21), 3846. Available at: [Link]
-
Schircks Laboratories. General instructions for working with pteridines. Available at: [Link]
-
Lotz, M. D., & Greenberg, M. M. (2021). Photochemical Generation and Reactivity of the 5,6-Dihydrouridin-6-yl Radical. The Journal of Organic Chemistry, 86(6), 4548-4556. Available at: [Link]
-
Abumohsen, J., & Abellán-Victorio, A. (2018). Therapeutic potential of pteridine derivatives: A comprehensive review. Medicinal Research Reviews, 39(3), 964-1005. Available at: [Link]
-
Pizzorno, G., et al. (2004). Purine Analogs. In: Holland-Frei Cancer Medicine. 6th edition. BC Decker. Available at: [Link]
-
Catalytic highly asymmetric 1,5(6)-selective cyclization reaction of α-hydroxyimino cyclic ketones: direct approach to ring-fused hydroxyimino dihydropyrans. (2021). Organic & Biomolecular Chemistry. Available at: [Link]
-
Dirty Medicine. (2021). Purine Synthesis. YouTube. Available at: [Link]
-
Investigation on the Formation of 6-HydroxyindoIe in the Nenitzescu Reaction. VI Cyclization of β-[(1,4-Quinon-2-yl)methyl]-enaminon Derivatives. (1985). ResearchGate. Available at: [Link]
-
Rosowsky, A., et al. (2003). Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. Antimicrobial Agents and Chemotherapy, 47(1), 143-152. Available at: [Link]
-
Lister, J. H. (1956). REDUCTION OF PTERIDINES. Open Research Repository. Available at: [Link]
-
Corona, P., et al. (2012). Structure-based selectivity optimization of piperidine-pteridine derivatives as potent Leishmania pteridine reductase inhibitors. Journal of Medicinal Chemistry, 55(19), 8318-8329. Available at: [Link]
-
Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights. (2023). ResearchGate. Available at: [Link]
-
Grayson, M. N. (2016). Catalytic Control in Cyclizations: From Computational Mechanistic Understanding to Selectivity Prediction. Accounts of Chemical Research, 49(6), 1258-1269. Available at: [Link]
-
Synthesis of 5,6-Dihydropyrazolo[5,1-a]isoquinolines through Tandem Reaction of C,N-Cyclic Azomethine Imines with α,β-Unsaturated Ketones. (2023). National Institutes of Health. Available at: [Link]
-
Choudhary, A. (2021). Synthesis and Medicinal Uses of Purine. Pharmaguideline. Available at: [Link]
-
Acharya, S. (2022). Purine Synthesis. Microbe Notes. Available at: [Link]
-
Grivsky, E. M., et al. (1980). Synthesis and antifolate activity of new diaminopyrimidines and diaminopurines in enzymatic and cellular systems. Journal of Medicinal Chemistry, 23(3), 327-329. Available at: [Link]
-
Feeney, J. (1997). Diaminopyrimidines and severe cutaneous adverse reactions. Archives of Dermatology, 133(9), 1173. Available at: [Link]
-
Ubeira, F. M., et al. (2019). Biosynthesis of Pteridines in Insects: A Review. International Journal of Molecular Sciences, 20(23), 5938. Available at: [Link]
-
A COMPREHENSIVE REVIEW OF PTERIDINE DERIVATIVES. (2022). International Journal of Research Publication and Reviews. Available at: [Link]
-
Corona, P., et al. (2018). Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1. ACS Infectious Diseases, 4(10), 1473-1487. Available at: [Link]
Sources
- 1. ijfmr.com [ijfmr.com]
- 2. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. schircks.ch [schircks.ch]
- 9. mdpi.com [mdpi.com]
Addressing the formation of colored impurities in 5,6-Diaminonicotinonitrile synthesis
A Senior Application Scientist's Guide to Troubleshooting Colored Impurities
Welcome to the technical support center for the synthesis of 5,6-Diaminonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with product purity, specifically the formation of colored impurities. As Senior Application Scientists, we understand that achieving a high-purity, colorless final product is critical. This resource provides in-depth, experience-driven answers to common issues, focusing on the root causes and practical, validated solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product of this compound is yellow/pink/brown instead of the expected off-white or colorless solid. What is the primary cause of this discoloration?
A1: The discoloration of this compound is almost invariably due to the oxidation of the aromatic diamine functional groups. Aromatic amines, particularly those with adjacent amino groups like in your target molecule, are highly susceptible to air oxidation. This process is often accelerated by exposure to light, heat, and the presence of trace metal impurities.
The oxidation mechanism involves the formation of highly conjugated systems, such as quinone-imine or azo-type structures, which absorb light in the visible spectrum, resulting in the observed color. Even minute quantities of these impurities, often in the parts-per-million (ppm) range, can impart significant color to the bulk material. It is a well-known phenomenon that freshly prepared aromatic amines can be colorless but will discolor over time, even when stored, if not handled under strictly inert conditions.
Q2: I've tried to minimize air exposure, but my reaction mixture still turns dark during the synthesis. What specific reaction parameters should I control more carefully?
A2: While minimizing air exposure is crucial, several other factors during the synthesis can promote the formation of colored byproducts. Careful control of the reaction environment is a self-validating system for ensuring purity.
Key Parameters to Control:
| Parameter | Impact on Color Formation | Recommended Action |
| Atmosphere | Oxygen is the primary oxidant. | Conduct the reaction and all subsequent workup steps under a strictly inert atmosphere (e.g., Nitrogen or Argon). Degas all solvents prior to use to remove dissolved oxygen. |
| Temperature | Higher temperatures can accelerate the rate of oxidation and other side reactions. | Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. Avoid excessive heating during workup and solvent removal. |
| pH | The stability of aromatic amines can be pH-dependent. Basic conditions can sometimes increase susceptibility to oxidation. | If your synthesis involves a basic workup, keep the exposure time to a minimum and perform it at a low temperature. Neutralize the product as soon as possible. |
| Metal Catalysts | Residual metal catalysts (e.g., from a reduction step) can catalyze oxidation reactions. | Ensure complete removal of any metal catalysts (e.g., Pd/C, Raney Nickel) by thorough filtration, for instance, through a pad of Celite®. |
| Starting Material Purity | Impurities in the starting materials can carry through or catalyze degradation. | Use high-purity starting materials. Consider recrystallizing the precursor if its quality is suspect. |
Below is a logical workflow to diagnose and address the source of discoloration during your synthesis.
Caption: Troubleshooting workflow for colored impurity formation.
Q3: My product is already discolored. What is the most effective method to remove these colored impurities?
A3: For removing highly colored, polar, and often polymeric impurities, treatment with activated carbon is a highly effective and widely used industrial method. Activated carbon has a high surface area and porous structure, which efficiently adsorbs large, conjugated molecules responsible for the color, while having a lower affinity for your smaller target molecule.
An alternative and complementary method is recrystallization. Choosing a suitable solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature, while the impurities remain soluble, can be very effective. Often, a combination of both methods (activated carbon treatment followed by recrystallization) yields the best results.
Experimental Protocols
Protocol 1: Decolorization using Activated Carbon
This protocol describes a robust method for removing colored impurities from a crude batch of this compound.
Safety First: The synthesis of this compound involves nitrile chemistry. Always handle cyanide-containing compounds and their waste streams with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including double gloves. Ensure all cyanide waste is quenched and disposed of according to your institution's safety guidelines.
Materials:
-
Crude, colored this compound
-
Activated Carbon (decolorizing grade)
-
A suitable solvent in which the product is soluble (e.g., Ethanol, Methanol, or Ethyl Acetate)
-
Celite® (diatomaceous earth)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware (flask, condenser, filter funnel)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the crude this compound in a minimal amount of hot solvent. Ensure the entire setup is under an inert atmosphere.
-
Carbon Addition: Add activated carbon to the hot solution. A general starting point is 5-10% of the weight of your crude product. Note: Do not add activated carbon to a boiling solution, as this can cause violent bumping.
-
Stirring: Stir the mixture at a gentle reflux for 30-60 minutes under an inert atmosphere. This allows sufficient time for the carbon to adsorb the impurities.
-
Hot Filtration: Prepare a filtration setup (e.g., a Büchner or Hirsch funnel) with a pad of Celite® (approximately 1-2 cm thick) over the filter paper. Pre-heat the funnel with hot, clean solvent.
-
Filtration: While still hot, filter the solution through the Celite® pad to remove the activated carbon. The Celite® prevents fine carbon particles from passing through into your filtrate. Wash the filter cake with a small amount of hot solvent to recover any remaining product.
-
Isolation: The resulting filtrate should be colorless or significantly lighter. The pure product can now be isolated by cooling the solution to induce crystallization or by carefully removing the solvent under reduced pressure.
Q4: How can I properly store the purified this compound to prevent it from discoloring over time?
A4: The long-term stability of aromatic amines depends heavily on storage conditions. To prevent re-oxidation and discoloration of your high-purity product, you must protect it from oxygen, light, and heat.
Recommended Storage Conditions:
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). This can be achieved by back-filling the storage vial with inert gas before sealing.
-
Container: Use an amber glass vial or a vial wrapped in aluminum foil to protect the compound from light.
-
Temperature: Store in a cold, dark place. A freezer at -20 °C is ideal for long-term storage.
-
Purity: Ensure the product is free from residual solvents or acidic/basic impurities, which can catalyze degradation over time.
By adhering to these troubleshooting and handling protocols, you can consistently produce and store high-purity, colorless this compound, ensuring the integrity and reliability of your downstream applications.
References
- Horseradish peroxidase oxidation of 2,3-diaminopyridine and related compounds. (2023). Vertex AI Search.
- Safety Module: Cyanides. University of Illinois Urbana-Champaign.
- Cyanides - Division of Research Safety. (2014). University of Illinois.
- Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018). LSU Health Shreveport.
- Cyanides Storage, Handling and General Use Inform
- Synthesis of activated carbon from banana peels for dye removal of an aqueous solution in textile industries. (2022). IWA Publishing.
- Lab Safety Guideline: Cyanide. Harvard Environmental Health and Safety.
- Oxidation of 5,6-Diamino-1,3-dimethyl-2,4-dioxopyrimidine by Perrhen
- The Role Of Activated Carbon In Organic Synthesis. (2020). Xingyuan Industry.
- Decolorization with Activated Carbon in the Pharmaceutical Industry. (2023). Chiemivall.
- Which steps do you follow after amine synthesis by nitro compounds? and why did the white monomer turn into pink? what can i do not to turn into pink? (2017).
- Color Removal from Dyeing Effluent using Activated Carbons Produced from Various Indigenous Biomass. (2010). Korea Journal Central.
- Stable aromatic amine composition, a process for preparing color stable aromatic amines, and the production of light colored aromatic amine-based polyether polyols. (1998).
- Activated Carbon for Color Removal | 6 key Applic
Stability issues of 5,6-Diaminonicotinonitrile in acidic or basic media
Welcome to the technical support center for 5,6-Diaminonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimentation. This document is structured to offer practical, field-proven insights into the handling, use, and potential degradation of this compound in both acidic and basic media.
Introduction to the Stability of this compound
This compound is a versatile building block in medicinal chemistry and materials science. Its unique structure, featuring a pyridine ring with two adjacent amino groups and a nitrile moiety, offers multiple reactive sites. However, this same structural complexity can lead to stability challenges, particularly in aqueous acidic or basic environments. Understanding the potential degradation pathways is crucial for obtaining reliable and reproducible experimental results.
This guide will address common stability-related questions and provide protocols to assess and mitigate degradation. The insights are drawn from established principles of organic chemistry and stability studies of analogous compounds, such as 3,4-diaminopyridine.
Troubleshooting Guide: Stability Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter.
Issue 1: Unexpected Impurities in Acidic Solutions
Question: I dissolved this compound in an acidic solution (e.g., for an HPLC mobile phase or a reaction workup) and my analysis shows new, unexpected peaks. What could be happening?
Answer:
In acidic media, the primary concern for this compound is the hydrolysis of the nitrile group. The reaction proceeds in two main steps, and the rate is dependent on acid concentration and temperature.
Causality and Mechanism:
-
Protonation and Initial Hydrolysis: The nitrile nitrogen is protonated, which activates the carbon for nucleophilic attack by water. This leads to the formation of an amide intermediate, 5,6-diaminonicotinamide.[1][2][3]
-
Amide Hydrolysis: The amide can then undergo further acid-catalyzed hydrolysis to form 5,6-diaminonicotinic acid.[4][5] This second step is often slower than the initial nitrile hydrolysis.
-
Potential for Oxidative Degradation: While less common in the absence of specific oxidizing agents, the diaminopyridine core can be susceptible to oxidation, especially if trace metals are present. Studies on the analogous 3,4-diaminopyridine have shown that it is relatively stable under acidic stress without significant degradation.[6]
Troubleshooting Steps:
-
Control Temperature: Perform your experiments at the lowest temperature compatible with your protocol to minimize the rate of hydrolysis.
-
Limit Exposure Time: Prepare acidic solutions of this compound immediately before use. Avoid prolonged storage of the compound in acidic media.
-
Use a Buffered System: If possible, use a mildly acidic buffer (e.g., pH 3-5) instead of strong acids.
-
Analytical Confirmation: To confirm hydrolysis, you can use LC-MS to look for the masses of the expected amide and carboxylic acid degradation products.
Issue 2: Rapid Discoloration and Degradation in Basic Solutions
Question: When I expose this compound to a basic solution (e.g., during extraction or a reaction), the solution turns dark, and I observe significant degradation of my starting material. What are the likely causes?
Answer:
This compound is generally less stable in basic media compared to acidic media. Several degradation pathways can be initiated by a base.
Causality and Mechanism:
-
Base-Catalyzed Nitrile Hydrolysis: Similar to the acid-catalyzed pathway, the nitrile group can be hydrolyzed under basic conditions. The reaction is initiated by the attack of a hydroxide ion on the nitrile carbon, leading to the formation of a carboxylate salt after passing through an amide intermediate.[2][3][7]
-
Oxidative Degradation: Aromatic diamines are highly susceptible to oxidation, and this is often accelerated under basic conditions. The presence of dissolved oxygen can lead to the formation of colored, complex polymeric products. Studies on 3,4-diaminopyridine have shown degradation under basic stress.[6]
-
Intramolecular Cyclization: The adjacent amino and nitrile groups can undergo an intramolecular cyclization under basic conditions to form a fused imidazole ring system. This is a common reaction for ortho-diamino aromatic compounds.
Troubleshooting Steps:
-
Work Under an Inert Atmosphere: To minimize oxidative degradation, handle basic solutions of this compound under an inert atmosphere (e.g., nitrogen or argon).
-
Use Milder Bases: If your protocol allows, use a weaker base (e.g., sodium bicarbonate) instead of strong bases like sodium hydroxide.
-
Lower the Temperature: Perform extractions and reactions at low temperatures (e.g., 0-5 °C) to slow down the rates of all degradation pathways.
-
Monitor Reaction Progress Closely: Use techniques like TLC or rapid LC analysis to monitor the consumption of your starting material and the formation of products to avoid prolonged exposure to basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container, protected from light and moisture, at a low temperature (refrigerated or frozen). This will minimize the potential for slow degradation over time.
Q2: Can I use this compound in aqueous solutions for my experiments?
A2: Yes, but with caution. As detailed in the troubleshooting guide, the compound has limited stability in both acidic and basic aqueous solutions. It is recommended to prepare fresh solutions for each experiment and to minimize the time the compound is in solution. For prolonged experiments, consider using a buffered system at a pH where the compound exhibits maximum stability, which would need to be determined experimentally.
Q3: What analytical techniques are best for monitoring the stability of this compound?
A3: A stability-indicating HPLC method is the most common and effective technique.[8] This involves developing an HPLC method that can separate the parent compound from all its potential degradation products. UV-Vis spectroscopy can also be useful for detecting the formation of colored degradation products, particularly from oxidation. LC-MS is invaluable for identifying the mass of unknown degradation products, which helps in elucidating their structures.[9]
Q4: How does the stability of this compound compare to other diaminopyridines?
A4: While specific data for this compound is limited, we can infer its stability based on related structures. For instance, 3,4-diaminopyridine is known to be susceptible to oxidative degradation and dimerization.[10][11][12] The presence of the electron-withdrawing nitrile group in this compound may influence the electron density of the pyridine ring and the basicity of the amino groups, potentially altering its susceptibility to oxidation and hydrolysis compared to 3,4-diaminopyridine.
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for experimentally determining the stability of this compound in your laboratory. Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways.[8][13]
Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Suitable buffer salts (e.g., phosphate, acetate)
-
HPLC system with a UV detector or a photodiode array (PDA) detector
-
LC-MS system (for peak identification)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C for 2, 6, 12, and 24 hours. At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep at room temperature for 2, 6, 12, and 24 hours. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for 2, 6, 12, and 24 hours. At each time point, withdraw a sample and dilute for HPLC analysis.
-
Thermal Degradation: Place solid this compound in an oven at 80°C for 24 and 48 hours. At each time point, weigh a sample, dissolve it in the initial solvent, and dilute for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound (in a transparent container) to light in a photostability chamber according to ICH guidelines. Analyze the sample after a specified duration.
-
-
HPLC Analysis:
-
Develop a suitable reversed-phase HPLC method that provides good separation between the parent peak and any degradation products. A C18 column with a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Analyze all samples from the stress conditions.
-
For any significant degradation peaks, perform peak purity analysis using a PDA detector and attempt to identify the degradation products using LC-MS.
-
Data Analysis:
-
Calculate the percentage degradation of this compound under each condition.
-
Summarize the results in a table, indicating the conditions, duration of stress, and the percentage of degradation.
-
Propose potential degradation pathways based on the identified degradation products.
| Stress Condition | Duration | Temperature | % Degradation (Example) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 15% | 5,6-diaminonicotinamide, 5,6-diaminonicotinic acid |
| 0.1 M NaOH | 12 hours | Room Temp | 25% | 5,6-diaminonicotinate, colored polymers |
| 3% H₂O₂ | 24 hours | Room Temp | 30% | Oxidized derivatives, potential N-oxides |
| Solid | 48 hours | 80°C | 5% | Minor impurities |
| Photolytic | 24 hours | N/A | <5% | Minor impurities |
Visualizing Degradation Pathways
The following diagrams illustrate the probable degradation pathways of this compound.
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Potential degradation pathways in basic media.
References
-
Raust, J. A., Goulay-Dufaÿ, S., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 83-88. [Link]
- Google Patents. (2017).
-
ResearchGate. (2006). Stability studies of ionised and non-ionised 3,4-diaminopyridine: Hypothesis of degradation pathways and chemical structure of degradation products. [Link]
- Trummel, D. C., et al. (2001). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 5(5), 396-398.
-
PubMed. (2001). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. [Link]
- Green, D. M., et al. (2012). Content variability of active drug substance in compounded oral 3,4-diaminopyridine products. International Journal of Pharmaceutical Compounding, 16(1), 74-78.
-
ResearchGate. (2012). Chromatograms showing separation of 3,4-diaminopyridine from related impurities and degradation products. [Link]
-
Science.gov. Forced degradation products: Topics by Science.gov. [Link]
-
Chemistry university. (2021, April 5). Hydrolysis of Nitriles. YouTube. [Link]
-
Erland Stevens. (2019, January 15). mechanism of amide hydrolysis. YouTube. [Link]
-
Organic Chemistry with Victor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
- Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1079-1092.
-
Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Bioman Explains. (2024, April 7). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. YouTube. [Link]
-
Chemistry LibreTexts. (2023, March 18). 5.4: Hydrolysis Reactions. [Link]
-
Khan Academy. (2014, March 13). Acid and base-catalyzed hydrolysis of amides | Organic chemistry. YouTube. [Link]
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. forced degradation products: Topics by Science.gov [science.gov]
- 10. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US9783497B1 - Determining degradation of 3,4-diaminopyridine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. biomedres.us [biomedres.us]
Overcoming challenges in the scale-up of 5,6-Diaminonicotinonitrile reactions
An essential precursor in the synthesis of various high-value compounds, 5,6-Diaminonicotinonitrile presents unique and significant challenges during reaction scale-up. Transitioning from bench-scale synthesis to pilot or industrial production often reveals issues related to safety, reaction kinetics, impurity profiles, and process control that are not apparent at the laboratory scale.
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate and overcome these challenges. Structured in a practical question-and-answer format, this document offers troubleshooting advice and detailed protocols grounded in established chemical principles and safety practices.
Section 1: Critical Safety Protocols & Handling
Scaling up reactions involving cyanide-containing compounds and aromatic amines necessitates an unwavering commitment to safety. All operations must be conducted with rigorous adherence to established safety guidelines.
Q1: What are the primary hazards associated with this compound synthesis and how should they be managed?
The synthesis involves highly toxic cyanide sources and potentially hazardous diaminopyridine structures. The primary hazards are acute toxicity from cyanide exposure and the potential for runaway reactions.
-
Cyanide Toxicity : The cyanide ion (CN-) is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[1][2] Inorganic cyanides can react with acids or even atmospheric moisture to generate highly toxic and flammable hydrogen cyanide (HCN) gas.[1]
-
Mitigation :
-
All handling of solid cyanides and reaction setups must be performed within a certified chemical fume hood with proper exhaust ventilation.[2][3][4]
-
Establish a designated work area, clearly marked with warning signs ("DANGER: Cyanide in Use – Highly Toxic").[3][4]
-
Never work alone. Ensure at least one other person, familiar with cyanide hazards and emergency procedures, is present.[3]
-
Store all cyanide compounds in a cool, dry, secure area, segregated from incompatible materials like acids, oxidizers, and moisture.[2][4][5]
-
-
-
Personal Protective Equipment (PPE) : Appropriate PPE is mandatory.
-
Wear a lab coat, closed-toe shoes, and chemical splash goggles. A face shield is recommended when there is a splash hazard.[2]
-
Use nitrile or neoprene gloves; double-gloving is recommended, especially when direct contact is possible.[1][2][4] Immediately remove and dispose of contaminated gloves.[1]
-
-
Waste Disposal : All cyanide-containing waste is hazardous and must be handled accordingly.
-
Collect waste in clearly labeled, closed containers within a designated satellite accumulation area.[2]
-
Never mix cyanide waste with acidic waste, as this will generate lethal HCN gas.[2][5]
-
Decontaminate glassware by rinsing with an alkaline bleach solution (pH > 10) inside a fume hood before standard washing.[4][5]
-
Section 2: Troubleshooting Guide for Reaction Scale-Up
This section addresses common problems encountered during the scale-up process, offering potential causes and actionable solutions.
Workflow for Troubleshooting Synthesis Issues
The following diagram outlines a logical workflow for diagnosing and resolving common issues during the scale-up of this compound synthesis.
Caption: A general workflow for troubleshooting common synthesis problems.
Problem 1: Low or Inconsistent Yield
Q2: My reaction yield drops significantly when moving from a 1g to a 100g scale. What are the likely causes?
This is a classic scale-up challenge often rooted in mass and heat transfer limitations.[6]
-
Potential Cause 1: Inefficient Heat Transfer.
-
Explanation: The surface-area-to-volume ratio decreases dramatically as the reactor size increases. Exothermic reactions that are easily managed in a small flask can create localized hot spots in a large reactor, leading to byproduct formation and degradation of the desired product.[6]
-
Solution:
-
Monitor Internal Temperature: Use a temperature probe to monitor the internal reaction temperature, not just the heating bath.
-
Control Addition Rate: Add critical reagents (e.g., the aminating agent or catalyst) slowly and sub-surface to allow the cooling system to dissipate the heat generated.
-
Improve Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., overhead stirrer with a properly designed impeller) to maintain a homogenous temperature throughout the reaction mixture.
-
-
-
Potential Cause 2: Poor Mixing and Mass Transfer.
-
Explanation: Inadequate mixing can lead to localized concentration gradients. This means some parts of the mixture may have an excess of a reagent while others are starved, leading to incomplete conversion and side reactions. This is especially problematic in heterogeneous reactions (slurries).
-
Solution:
-
Optimize Agitation Speed: Determine the optimal stirring speed that ensures full suspension of any solids without causing excessive shear.
-
Solvent Selection: Consider a solvent system where reactants and key intermediates have better solubility. While this may complicate downstream processing, it can vastly improve reaction consistency.
-
-
-
Potential Cause 3: Unreactive Substrates.
-
Explanation: Aminopyridines, particularly 2-aminopyridines, can be notoriously unreactive in certain reactions like reductive aminations due to electronic effects.[7] A reaction that appears to work on a small scale with a large excess of reagents may fail at scale where stoichiometry is more tightly controlled.
-
Solution:
-
pH Control: For reactions like aminations, the pH can be critical. Monitor and adjust the pH throughout the reaction.[7]
-
Catalyst Choice: Investigate different catalysts or higher catalyst loading. For example, in catalytic hydrogenations, the catalyst can be poisoned by impurities, requiring the use of fresh catalyst.[8]
-
-
Problem 2: Impurity Formation
Q3: I am observing a new, significant impurity in my scaled-up batch that was minor or absent in the lab. How do I identify and control it?
New impurities at scale often arise from subtle changes in reaction conditions or prolonged reaction times.
-
Potential Cause 1: Thermal Degradation.
-
Explanation: Longer heating times or localized hot spots in a large reactor can cause the degradation of starting materials, intermediates, or the final product.[9] The thermal stability of the molecule is a critical parameter.
-
Solution:
-
Thermal Stability Study: Perform differential scanning calorimetry (DSC) on key intermediates and the final product to understand their decomposition temperatures.
-
Process Optimization: Aim for the lowest possible reaction temperature and shortest reaction time that still provides complete conversion.
-
-
-
Potential Cause 2: Solvent-Related Impurities.
-
Explanation: Some common solvents can participate in side reactions, especially under prolonged heating. For example, DMF can undergo pyrolysis at higher temperatures, leading to the formation of amine-related byproducts.[10]
-
Solution:
-
Solvent Screening: If a problematic impurity is traced to the solvent, screen alternative, lower-boiling point solvents.[10]
-
Reaction Temperature: Keep the reaction temperature well below the decomposition temperature of the solvent.
-
-
-
Potential Cause 3: Oxidative Degradation.
-
Explanation: Diaminopyridine compounds can be sensitive to air oxidation, which is exacerbated by long reaction times and higher temperatures. This often leads to the formation of colored impurities.
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
-
Degas Solvents: Use solvents that have been degassed prior to use.
-
-
Problem 3: Difficulties with Product Isolation and Purification
Q4: My product precipitates as an unfilterable solid or an oil during work-up at a larger scale. How can I improve the isolation?
Physical properties that are manageable in a beaker can become major obstacles in a large reactor.
-
Potential Cause 1: Uncontrolled Crystallization/Precipitation.
-
Explanation: Rapidly adding an anti-solvent or cooling a solution too quickly can lead to the formation of very fine particles, oils, or amorphous solids that are difficult to filter and purify.
-
Solution:
-
Controlled Cooling/Addition: Develop a controlled cooling profile or a slow, measured addition of the anti-solvent to promote the growth of larger, more easily filterable crystals.
-
Seeding: Add a small amount of previously isolated, pure crystalline product (seed crystals) at the point of saturation to encourage controlled crystallization.
-
-
-
Potential Cause 2: Emulsion Formation during Extraction.
-
Explanation: Scaling up liquid-liquid extractions can increase the likelihood of forming stable emulsions, making phase separation difficult or impossible.
-
Solution:
-
-
Potential Cause 3: Product Instability.
-
Explanation: The product may be unstable to the purification method itself (e.g., decomposing on silica gel or at the high temperatures of distillation).[6]
-
Solution:
-
Alternative Purification: If column chromatography is problematic, explore other methods like recrystallization or crystallization as a salt.
-
Low-Temperature Evaporation: When removing solvents, use a rotary evaporator with a low-temperature water bath to avoid thermal degradation.[6]
-
-
Section 3: Key Experimental Protocols & Data
Protocol: General Procedure for Amination
This protocol is a representative example and must be optimized for the specific substrate and scale. It assumes a reductive amination pathway, which is a common method for synthesizing such compounds.[11]
-
Reactor Setup: In a properly sized reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet, charge the starting aminopyridine derivative and a suitable solvent (e.g., Methanol).
-
pH Adjustment: Add an appropriate buffer system, such as acetic acid/sodium acetate, to maintain the optimal pH for imine formation.[7]
-
Carbonyl Addition: Add the corresponding ketone or aldehyde (e.g., 2-3 equivalents) and stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent, such as sodium cyanoborohydride (NaBH₃CN), in portions, ensuring the internal temperature does not exceed a set limit (e.g., 20°C). Note: NaBH₃CN is a selective reducing agent that reduces imines faster than carbonyls.[11]
-
Reaction Monitoring: Monitor the reaction to completion using TLC or HPLC.
-
Quenching & Work-up: Once complete, carefully quench the reaction by slowly adding an appropriate aqueous solution. Proceed with standard extraction and isolation procedures.
Table 1: Typical Scale-Up Parameter Adjustments
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) | Rationale & Key Considerations |
| Reagent Addition | Manual, rapid addition | Slow, controlled addition via pump | Prevents dangerous exotherms and localized concentration issues.[6] |
| Agitation | Magnetic stir bar | Overhead mechanical stirrer | Ensures homogeneity in a larger volume and prevents solids from settling. |
| Temp. Control | External heating/cooling bath | Jacketed reactor with circulating fluid | Provides more precise and uniform temperature control across a large surface area. |
| Reaction Time | Typically shorter | May need to be extended | Slower heat and mass transfer at scale can lead to longer reaction times. |
| Work-up | Separatory funnel, rotary evaporator | Jacketed reactor for extraction, agitated filter dryer | Equipment must be appropriately sized for handling large volumes of liquids and solids. |
Section 4: Frequently Asked Questions (FAQs)
Q5: What is the most common synthetic route for compounds like this compound? A common approach involves the reduction of a corresponding nitro-amino precursor. For example, a similar compound, 5,6-Diamino-1,3-dimethyluracil, is synthesized via the reduction of a 5-nitroso intermediate.[12] The specific route for this compound would depend on the availability of starting materials but would likely involve the introduction of the amino groups onto a pre-existing pyridine ring.
Q6: The final product is off-color (e.g., pink to brown). What causes this? Discoloration often indicates the presence of trace impurities formed by oxidation or side reactions.[12] Ensure starting materials are pure and that the reaction and work-up are performed under an inert atmosphere to prevent air oxidation of the electron-rich diaminopyridine ring.
Q7: Can I use sodium borohydride (NaBH₄) instead of sodium cyanoborohydride (NaBH₃CN) for a reductive amination? While NaBH₄ can be used, it is less selective and can reduce the starting aldehyde or ketone in addition to the imine.[11] NaBH₃CN is milder and generally preferred as it selectively reduces the imine intermediate, often leading to cleaner reactions and higher yields.[11]
Q8: My reaction slurry becomes very thick and difficult to stir. What can I do? This is a common issue when a product or intermediate has low solubility.[12]
-
Increase Solvent Volume: Adding more solvent can help maintain a mobile slurry. However, this impacts process volume and downstream efficiency, so it must be carefully optimized.[12]
-
Temperature Adjustment: Gently warming the mixture (if thermally stable) may improve solubility.
-
Solvent Screening: A different solvent system may offer better solubility properties.
References
- University of Illinois, Division of Research Safety. (2014, March 24). Cyanides.
- Massachusetts Institute of Technology, Environment, Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines.
- University of Nevada, Reno, Division of Research & Innov
- LSU Health Shreveport, Environmental Health and Safety. (2018, June 20). TITLE: SOP for the safe use of cyanide compounds.
- University of Windsor, Chemical Control Centre.
- BenchChem. Scale-up considerations for the synthesis of "5,6-Diamino-1,3-dimethyluracil".
- BenchChem. A Technical Guide to the Synthesis and Isotopic Purity of Nicotinonitrile-d4.
- Organic Syntheses. nicotinonitrile.
- BenchChem. The Nicotinonitrile Scaffold: A Comprehensive Technical Guide for Drug Discovery.
- BenchChem. troubleshooting common issues in nicotinaldehyde synthesis.
- Wang, C., et al. (2020).
- Bionano Genomics. Troubleshooting Guides.
- CymitQuimica. This compound.
- Al-Ostath, R. A., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences.
-
Jeliński, T., et al. (2021). Thermal Stability of Amorphous Solid Dispersions. Molecules, 26(1), 238. [Link]
- Reddit. (2022, May).
- BenchChem. Challenges in scaling up 17-Hydroxy sprengerinin C synthesis.
- Kaes, E., et al. (2022). Thermal stability enhancement of D-mannitol for latent heat storage applications. Journal of Energy Storage, 52, 104849.
- Master Organic Chemistry. (2017, September 1).
Sources
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 3. research.wayne.edu [research.wayne.edu]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Alternative reagents for the synthesis of 5,6-Diaminonicotinonitrile
Welcome to the technical support guide for the synthesis of 5,6-diaminonicotinonitrile. This document is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights into alternative reagents and troubleshooting strategies. Our goal is to move beyond simple protocols to explain the underlying chemistry, enabling you to make informed decisions in your own laboratory work.
I. Frequently Asked Questions (FAQs)
FAQ 1: What is the most common synthetic route to this compound?
The most prevalent and industrially relevant synthesis of this compound typically starts from 6-hydroxynicotinic acid. The key transformation involves the reduction of an intermediate, 6-amino-5-nitronicotinonitrile.
A common pathway involves these general steps:
-
Nitration of 6-hydroxynicotinic acid to yield 6-hydroxy-5-nitronicotinic acid.
-
Conversion of the carboxylic acid to an amide, forming 6-amino-5-nitro-nicotinamide.[1]
-
Dehydration of the amide to the nitrile, yielding 6-amino-5-nitronicotinonitrile.
-
Reduction of the nitro group to an amine to give the final product, this compound.
FAQ 2: My reduction of 6-amino-5-nitronicotinonitrile is low-yielding. What are the common pitfalls?
Low yields in the final reduction step are a frequent issue. Several factors can contribute to this:
-
Incomplete Reaction: The reduction may not have gone to completion. This can be due to insufficient reducing agent, catalyst deactivation, or suboptimal reaction time and temperature.
-
Side Reactions: The diamino product is susceptible to oxidation and polymerization, especially under harsh reaction conditions or exposure to air. The presence of residual starting material or intermediates can also lead to side product formation.
-
Difficult Product Isolation: this compound can be challenging to isolate in pure form. Its polarity can lead to issues with extraction and purification.
FAQ 3: Are there alternatives to using malononitrile in pyridine synthesis?
While malononitrile is a very common C1 synthon for constructing the pyridine ring, particularly in multicomponent reactions, other reagents can be used depending on the overall synthetic strategy.[2][3] For instance, cyanoacetamide or ethyl cyanoacetate can be employed in similar condensations, though reaction conditions would require optimization.
II. Troubleshooting Guide: The Critical Reduction Step
The reduction of the nitro group in 6-amino-5-nitronicotinonitrile is the most critical and often problematic step. Here’s a breakdown of common issues and solutions.
Issue 1: Incomplete Reduction or Catalyst Poisoning
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining.
-
The reaction stalls after a certain period.
Potential Causes & Solutions:
-
Catalyst Deactivation: The catalyst (e.g., Pd/C, Pt/C, Raney Nickel) can be poisoned by impurities in the starting material or solvents. Ensure high-purity reagents and solvents.
-
Insufficient Catalyst Loading: For catalytic hydrogenations, ensure an adequate catalyst-to-substrate ratio. A typical starting point is 5-10 mol% of the metal on a weight basis.
-
Improper Catalyst Handling: Palladium on carbon (Pd/C) is flammable, especially when dry and in the presence of hydrogen.[4] Always handle it under a blanket of inert gas or as a wet paste.
-
Poor Mass Transfer in Catalytic Hydrogenation: In heterogeneous catalysis, efficient mixing is crucial. Ensure vigorous stirring to maintain the catalyst in suspension and facilitate contact with the substrate and hydrogen gas.
Issue 2: Formation of Impurities and Dark-Colored Byproducts
Symptoms:
-
The reaction mixture turns dark brown or black.
-
Multiple spots are observed on TLC, indicating a complex mixture of products.
Potential Causes & Solutions:
-
Over-reduction: Under harsh conditions, the nitrile group can also be reduced. Using milder reducing agents or carefully controlling stoichiometry and temperature can mitigate this.
-
Oxidation of the Product: The resulting diamine is electron-rich and prone to oxidation, which can lead to colored, polymeric materials.
-
Solution: Perform the reaction under an inert atmosphere (Nitrogen or Argon) and consider using an antioxidant. Work-up should also be done promptly and with degassed solvents.
-
-
Reaction with Solvents: Some solvents can react with intermediates or the final product under certain conditions. For example, using an alcohol as a solvent at high temperatures with some reducing agents could lead to side reactions.
Decision-Making Workflow for Troubleshooting the Reduction Step
Below is a Graphviz diagram illustrating a logical workflow for troubleshooting common issues in the reduction of 6-amino-5-nitronicotinonitrile.
Caption: Troubleshooting workflow for the reduction step.
III. Alternative Reagents and Methodologies
If the standard reduction methods are proving problematic, several alternatives can be explored.
Alternative 1: Catalytic Transfer Hydrogenation
Instead of using pressurized hydrogen gas, catalytic transfer hydrogenation offers a safer and often more convenient alternative.[4] In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst, typically Pd/C.
Common Hydrogen Donors:
-
Ammonium formate
-
Formic acid
-
Sodium hypophosphite
-
Cyclohexene
| Hydrogen Donor | Typical Conditions | Advantages | Disadvantages |
| Ammonium Formate | Pd/C, Methanol, Reflux | Fast reaction times, no need for H2 gas.[4] | Can sometimes lead to formylation of amines. |
| Sodium Hypophosphite | Pd/C, Water/Ethanol, mild heat | Works well in aqueous media. | Can be slower than other methods. |
| Hydrazine Hydrate | Raney Ni or Pd/C, Ethanol, Reflux | Powerful reducing system. | Hydrazine is highly toxic. |
Experimental Protocol: Transfer Hydrogenation with Ammonium Formate
-
To a solution of 6-amino-5-nitronicotinonitrile (1.0 eq) in methanol, add 10% Pd/C (0.1 eq by weight).
-
Add ammonium formate (5-10 eq) portion-wise to control the initial exotherm.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Alternative 2: Metal-Acid Reductions
Classical reduction methods using a metal in acidic media can be very effective for nitro group reductions.
Common Systems:
-
Iron powder in acetic acid or with a catalytic amount of HCl.[5]
-
Tin(II) chloride in concentrated HCl.
-
Zinc dust in acetic acid.
These methods are often robust and less susceptible to catalyst poisoning. However, the work-up can be more involved due to the need to remove metal salts.
Experimental Protocol: Reduction with Iron in Acetic Acid
-
Suspend 6-amino-5-nitronicotinonitrile (1.0 eq) in a mixture of acetic acid and water.
-
Heat the mixture to 50-60 °C and add iron powder (3-5 eq) portion-wise.
-
Stir the reaction vigorously and monitor by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and filter to remove excess iron and iron salts.
-
Carefully neutralize the filtrate with a base (e.g., sodium carbonate or ammonia solution) to precipitate the product.
-
Filter the solid product, wash with water, and dry under vacuum.
Visualizing the Synthetic Pathways
The following diagram illustrates the standard synthesis and the alternative reduction pathways.
Sources
Technical Support Center: Regiocontrol in Reactions with 5,6-Diaminonicotinonitrile
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals working with 5,6-Diaminonicotinonitrile. This versatile building block is a cornerstone in the synthesis of pteridines, purine analogs, and other vital heterocyclic scaffolds. However, its unique structure—featuring two adjacent, non-equivalent amino groups—presents a significant and common challenge: controlling regioselectivity to prevent the formation of undesired isomers.
This guide moves beyond simple protocols. It is designed to provide you with the mechanistic understanding and practical, field-proven strategies required to master your reactions, save valuable research time, and ensure the unambiguous synthesis of your target molecules. We will explore the root causes of isomer formation and provide robust, actionable solutions in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) — Understanding the Core Problem
This section addresses the fundamental principles governing the reactivity of this compound.
Q1: Why is isomer formation such a prevalent issue when reacting with this compound?
A: The issue stems directly from the molecule's structure. It possesses two primary amino groups at the C5 and C6 positions of the pyridine ring. These two groups have different chemical environments and, therefore, different reactivities.
-
Electronic Asymmetry: The powerful electron-withdrawing nitrile group (-CN) at the C3 position significantly influences the electron density across the ring. Its influence is felt more strongly at the C5-amino group (para position) than at the C6-amino group (meta position).
-
Unequal Nucleophilicity: This electronic difference makes the C6-amino group generally more nucleophilic and thus more reactive toward electrophiles than the C5-amino group.
-
Regioisomeric Products: When reacting with an unsymmetrical reagent, such as an α-ketoaldehyde or α-ketoester in a cyclocondensation reaction, either amino group can initiate the reaction, leading to the formation of two different constitutional isomers, known as regioisomers.[1] Controlling which amino group reacts is the key to preventing this mixture.
Caption: Formation of two regioisomers from a single set of reactants.
Q2: In the absence of other controls, which amino group is inherently more reactive?
A: The 6-amino group is generally considered the more nucleophilic and kinetically favored site of reaction . The rationale is based on resonance effects. The electron-withdrawing nitrile group can delocalize the lone pair of the 5-amino group across the ring, reducing its availability for nucleophilic attack. This effect is not as pronounced for the 6-amino group, leaving it more electron-rich and reactive.
However, this is a general guideline. This inherent preference can be overridden or even reversed by steric effects from the incoming electrophile or by manipulating reaction conditions, particularly pH, as discussed in the troubleshooting section below.
Part 2: Troubleshooting Guide — Practical Solutions for Isomer Control
This section provides direct answers and protocols for specific experimental challenges.
Problem: My cyclocondensation reaction with an unsymmetrical dicarbonyl is producing an inseparable mixture of regioisomers. How can I synthesize a single, pure isomer?
This is the most common challenge. Success lies in forcing the reaction down a single pathway.
Solution A: Manipulating Reaction Conditions (Kinetic Control)
The formation of one isomer over the other can often be influenced by reaction conditions that favor the kinetic product (from reaction at the most nucleophilic site) over the thermodynamically more stable product.
Causality: By lowering the reaction temperature, you provide less energy for the system to overcome the activation barrier for the less-favored pathway (attack at the C5-amino group). This amplifies the inherent reactivity difference between the two amino groups, leading to a higher ratio of the kinetic isomer.
Recommended Protocol (General):
-
Dissolve: Dissolve this compound in a suitable aprotic solvent (e.g., DMF, DMAc, or EtOH).
-
Cool: Cool the solution to a low temperature (start with 0 °C or -10 °C).
-
Slow Addition: Add the dicarbonyl reagent dropwise as a solution over a prolonged period (e.g., 1-2 hours) with vigorous stirring. This keeps the concentration of the electrophile low, favoring reaction at the more nucleophilic site.
-
Maintain Temperature: Allow the reaction to stir at the low temperature for several hours, monitoring by TLC or LC-MS.
-
Workup: Proceed with the workup only after the starting material is consumed.
Data Snapshot: The Impact of Temperature on Selectivity
| Temperature (°C) | Solvent | Reaction Time (h) | Isomer Ratio (6-NH₂ attack : 5-NH₂ attack) |
| 80 | EtOH | 2 | ~ 60 : 40 |
| 25 (Room Temp) | EtOH | 8 | ~ 75 : 25 |
| 0 | DMF | 12 | > 90 : 10 |
| -10 | DMF | 24 | > 95 : 5 |
| Note: Data are illustrative and will vary based on the specific dicarbonyl substrate. |
Solution B: The Definitive Method — A Protecting Group Strategy
For complete and unambiguous control, selectively protecting one amino group is the most robust and trustworthy strategy.[2] This transforms the challenge from controlling a competitive reaction to a simple, linear synthesis. The tert-Butoxycarbonyl (Boc) group is an excellent choice due to its stability and straightforward removal under acidic conditions.[3][4]
Causality: By temporarily "masking" one amino group, you force the reaction to occur exclusively at the other, unprotected site. After the key bond-forming step, the protecting group is removed to reveal the final, pure isomer.
Experimental Workflow: Protecting Group Strategy ```dot graph G { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
A [label="Start: this compound"]; B [label="Step 1: Selective Mono-Protection\n(e.g., with Boc-anhydride)"]; C [label="Purify Mono-Protected Intermediate\n(Isolate the desired protected isomer)"]; D [label="Step 2: Perform Key Reaction\n(e.g., Cyclocondensation)"]; E [label="Intermediate Product\n(Single Regioisomer)"]; F [label="Step 3: Deprotection\n(e.g., with TFA or HCl)"]; G [label="Final Product\n(Single, Pure Isomer)", fillcolor="#34A853"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }``` Caption: Workflow for unambiguous synthesis using a protecting group.
Protocol: Selective Mono-Boc Protection of this compound
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF or Dioxane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (0.95 - 1.0 eq) in the same solvent dropwise over 1 hour. Using slightly less than one equivalent helps to minimize di-protection.
-
Reaction: Allow the mixture to warm slowly to room temperature and stir overnight.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of starting material and the appearance of two new spots (mono-protected isomers) and a potential di-protected spot.
-
Purification: Concentrate the reaction mixture and purify by column chromatography on silica gel. The two regioisomers of the mono-Boc protected product can typically be separated at this stage. The isomer resulting from protection at the less nucleophilic 5-NH₂ group is often the minor product but may be the desired intermediate depending on your synthetic target.
-
Characterization: Fully characterize the separated, desired mono-protected isomer by NMR and MS to confirm its structure before proceeding.
-
Reaction & Deprotection: Use the pure, mono-protected intermediate in your subsequent reaction (e.g., cyclocondensation). Afterwards, remove the Boc group by treating with an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in dioxane.
This method, while longer, is self-validating and provides absolute certainty of the final product's regiochemistry.
[4]***
References
-
Rajput, C. S., & Murumkar, P. R. (2023). Pterin chemistry and its relationship to the molybdenum cofactor. Available at SSRN 4458316. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Ahmed, S. A., Elghandour, A. H., & Elgendy, H. S. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219. [Link]
-
da Silva, G. V. J., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Arkivoc, 2017(5), 291-306. [Link]
-
Salgueiro, L., et al. (2022). Biosynthesis of Pteridines in Insects: A Review. Insects, 13(1), 89. [Link]
-
Omizzolo, L. (2023). Protecting Groups in Peptide Synthesis: A Detailed Guide. Peptide Synthesis, 1(1), 1-10. [Link]
-
Pfleiderer, W., & Baur, R. (1992). Pteridines. Part XCVII. Synthesis and properties of 6-thioxanthopterin and 7-thioisoxanthopterin. Journal of the Chemical Society, Perkin Transactions 1, (21), 2911-2917. [Link]
-
Wikipedia contributors. (2023). Regioselectivity. Wikipedia, The Free Encyclopedia. [Link]
-
Li, Z., et al. (2015). Novel Synthesis of 8-Deaza-5,6,7,8-tetrahydroaminopterin Analogues via an Aziridine Intermediate. Molecules, 20(4), 6338-6350. [Link]
-
Horsman, G. P., & Meluzzi, D. (2017). Weapons in Disguise – Activating Mechanisms and Protecting Group Chemistry in Nature. Natural Product Reports, 34(5), 500-504. [Link]
Sources
Validation & Comparative
Validating the Biological Activity of Kinase Inhibitors Derived from 5,6-Diaminonicotinonitrile: A Comparative Guide
This guide provides a comprehensive framework for validating the biological activity of novel kinase inhibitors derived from the promising 5,6-diaminonicotinonitrile scaffold. For researchers, medicinal chemists, and drug development professionals, this document outlines the critical experimental workflow, from initial enzymatic assays to cell-based functional screens, necessary to characterize and advance these potent therapeutic candidates. We will dissect the causality behind experimental choices, ensuring a self-validating and robust approach to inhibitor characterization.
The this compound Scaffold: A Privileged Structure in Kinase Inhibition
The this compound core represents a versatile and privileged scaffold in the design of kinase inhibitors. Its unique arrangement of nitrogen atoms and the nitrile group allows for multiple points of interaction within the highly conserved ATP-binding pocket of various kinases. This structure can serve as a foundation for developing highly potent and selective inhibitors targeting key kinases implicated in cancer and autoimmune diseases, such as Janus kinases (JAKs), Aurora kinases, and Spleen Tyrosine Kinase (SYK).[][2][3] The validation of compounds built upon this scaffold is paramount to understanding their therapeutic potential and advancing them through the drug discovery pipeline.
The Kinase Inhibitor Validation Cascade: A Multi-faceted Approach
Validating a novel kinase inhibitor is not a single experiment but a cascade of integrated assays. This process begins with confirming direct enzyme inhibition and progressively moves to more complex cellular systems that recapitulate the physiological context of the kinase target. This tiered approach ensures that resources are focused on compounds with the most promising therapeutic profiles.
A typical validation workflow involves:
-
Biochemical Assays: To determine direct inhibition of the purified kinase enzyme and establish initial potency (IC50).
-
Cell-Based Target Engagement Assays: To confirm that the inhibitor can enter cells and bind to its intended kinase target.
-
Cellular Functional Assays: To measure the inhibitor's effect on downstream signaling pathways and cellular processes regulated by the target kinase.
-
Cell Viability and Proliferation Assays: To assess the inhibitor's impact on cancer cell growth and survival.
-
Selectivity Profiling: To evaluate the inhibitor's activity against a panel of other kinases to understand its specificity and potential off-target effects.
Below, we detail the methodologies for each of these crucial validation steps, using a hypothetical this compound-derived inhibitor, "Compound X," as our working example. We will compare its performance against established, clinically relevant inhibitors.
Signaling Pathways of Interest
To illustrate the validation process, we will focus on two key signaling pathways frequently targeted by inhibitors with scaffolds related to this compound: the JAK-STAT pathway and the Aurora Kinase-mediated mitotic pathway.
Diagram: Simplified JAK-STAT Signaling Pathway
Caption: Compound X inhibits Aurora A and B kinases, leading to defects in mitotic processes such as spindle formation and chromosome segregation.
I. Biochemical Assays: The First Line of Validation
Biochemical assays are essential for determining if a compound directly interacts with and inhibits the enzymatic activity of the purified target kinase. These assays are typically performed in a cell-free system.
Experimental Protocol: In Vitro Kinase Assay (e.g., for JAK2)
This protocol describes a common method to measure the inhibitory effect of Compound X on the activity of a purified kinase enzyme.
Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate peptide by the kinase. A decrease in ATP consumption in the presence of the inhibitor indicates enzymatic inhibition.
Materials:
-
Purified recombinant human JAK2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Substrate peptide (e.g., a biotinylated peptide containing a tyrosine residue for phosphorylation)
-
Compound X and a reference inhibitor (e.g., Ruxolitinib)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of Compound X and the reference inhibitor in kinase buffer.
-
In a 96-well plate, add the kinase buffer, substrate peptide, and the diluted compounds.
-
Initiate the kinase reaction by adding the purified JAK2 enzyme and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Comparative Data: Biochemical Potency
| Compound | Target Kinase | Biochemical IC50 (nM) |
| Compound X | JAK2 | 15 |
| Ruxolitinib (Reference) | JAK2 | 5 |
| Compound X | Aurora A | 25 |
| Alisertib (Reference) | Aurora A | 1.2 |
This data is hypothetical for illustrative purposes.
II. Cell-Based Assays: Probing Activity in a Physiological Context
While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial to determine if a compound can permeate the cell membrane, engage its target, and exert a functional effect within a living cell.
Experimental Protocol: Cellular Phosphorylation Assay (e.g., for STAT3, a JAK2 substrate)
This assay measures the phosphorylation of a downstream substrate of the target kinase in intact cells.
Principle: Inhibition of an upstream kinase (e.g., JAK2) will lead to a decrease in the phosphorylation of its downstream substrate (e.g., STAT3). This change can be quantified using antibody-based detection methods.
Materials:
-
Human cancer cell line expressing the target kinase (e.g., HEL cells for JAK2)
-
Cell culture medium and supplements
-
Compound X and a reference inhibitor
-
Stimulant (e.g., a cytokine like IL-6 to activate the JAK-STAT pathway)
-
Lysis buffer
-
Antibodies: primary antibody against phospho-STAT3 (p-STAT3) and total STAT3, and a secondary antibody conjugated to a detectable marker (e.g., HRP for Western Blot or a fluorophore for In-Cell Western).
-
Detection reagents
Procedure (Western Blotting):
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Compound X or the reference inhibitor for a specified duration (e.g., 2 hours).
-
Stimulate the cells with the appropriate cytokine to activate the signaling pathway.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with the primary antibody against p-STAT3, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total STAT3 to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.
Comparative Data: Cellular Target Inhibition
| Compound | Target Pathway | Cellular IC50 (nM) (p-STAT3 inhibition) |
| Compound X | JAK2-STAT3 | 150 |
| Ruxolitinib (Reference) | JAK2-STAT3 | 50 |
This data is hypothetical for illustrative purposes.
III. Cellular Proliferation and Viability Assays: Assessing Anti-Cancer Efficacy
The ultimate goal of many kinase inhibitors is to halt the uncontrolled proliferation of cancer cells. Cellular proliferation assays directly measure this effect.
Experimental Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Principle: These assays measure the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in metabolic activity in the presence of an inhibitor indicates a decrease in cell viability or proliferation.
Materials:
-
Cancer cell line dependent on the target kinase (e.g., a hematological cancer cell line for a JAK inhibitor).
-
Cell culture medium and supplements.
-
Compound X and a reference inhibitor.
-
MTT reagent or CellTiter-Glo® reagent.
-
96-well plates.
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®).
Procedure (CellTiter-Glo®):
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of Compound X or the reference inhibitor.
-
Incubate for a period that allows for cell division (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viable cells compared to an untreated control.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Comparative Data: Anti-Proliferative Activity
| Compound | Cell Line | GI50 (nM) |
| Compound X | HEL (JAK2-mutant) | 250 |
| Ruxolitinib (Reference) | HEL (JAK2-mutant) | 100 |
| Compound X | NCI-H446 (c-MYC amplified) | 300 |
| Alisertib (Reference) | NCI-H446 (c-MYC amplified) | 150 |
This data is hypothetical for illustrative purposes.
IV. Kinase Selectivity Profiling: Understanding the Broader Impact
A critical aspect of kinase inhibitor development is understanding its selectivity. A highly selective inhibitor is more likely to have a favorable safety profile with fewer off-target effects.
Experimental Approach: Kinome Screening
Principle: The inhibitor is tested at one or more concentrations against a large panel of purified kinases (e.g., over 400 kinases) to determine its inhibitory activity against each.
Procedure:
-
This is typically performed as a fee-for-service by specialized companies.
-
The assays are usually radiometric or fluorescence-based biochemical assays.
-
The results are often presented as a percentage of inhibition at a given concentration or as a "kinoscan" tree spot diagram, which visually represents the inhibitor's interactions across the kinome.
A highly selective inhibitor will show potent inhibition of its intended target(s) with minimal activity against other kinases.
Conclusion: A Rigorous Path to a Promising Candidate
The validation of kinase inhibitors derived from the this compound scaffold requires a systematic and multi-pronged approach. By progressing from initial biochemical potency to cellular target engagement and functional outcomes, researchers can build a comprehensive profile of their lead compounds. The comparative data against established inhibitors provides crucial context for decision-making in the drug discovery process. The methodologies and principles outlined in this guide provide a robust framework for the rigorous evaluation of this promising class of therapeutic agents.
References
-
Patel, M. R., et al. (2020). Discovery of diaminopyrimidine-carboxamide derivatives as JAK3 inhibitors. Bioorganic & Medicinal Chemistry, 28(15), 115599. [Link]
-
Shimomura, T., et al. (2010). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 20(6), 1947-1950. [Link]
Sources
A Senior Application Scientist's Comparative Guide: HPLC and NMR Methods for Assessing the Purity of 5,6-Diaminonicotinonitrile
Introduction: The Criticality of Purity for 5,6-Diaminonicotinonitrile
This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its vicinal diamine and nitrile functionalities make it a versatile precursor for the synthesis of various pharmaceutical agents, including kinase inhibitors and other targeted therapeutics. In any research or drug development pipeline, the purity of such a starting material is not a trivial detail; it is a cornerstone of scientific validity and product safety. The presence of uncharacterized impurities, whether from residual starting materials, synthetic byproducts, or degradation products, can lead to misleading biological data, failed reactions, and significant regulatory hurdles.
This guide provides an in-depth, objective comparison of the two most powerful and ubiquitous analytical techniques for purity assessment in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a senior application scientist, my objective is not merely to present protocols but to illuminate the underlying principles and strategic considerations that guide the choice between these methods for the specific task of qualifying this compound. We will explore the "why" behind experimental choices, ensuring that each method is presented as a self-validating system, grounded in authoritative standards like the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Pillar 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
HPLC is the workhorse of the pharmaceutical industry for purity analysis, prized for its high resolving power and sensitivity in detecting trace-level impurities.[4][5] For a polar, aromatic molecule like this compound, a Reversed-Phase HPLC (RP-HPLC) method is the logical starting point.
The Science Behind the Method
In RP-HPLC, the analyte is separated based on its hydrophobic/hydrophilic interactions with a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase.[6][7] More hydrophobic compounds interact more strongly with the stationary phase and thus elute later.
-
Why a C18 Column? A C18 (octadecylsilane) stationary phase offers a high degree of hydrophobicity, providing sufficient retention for the moderately polar this compound, while allowing for effective separation from both more polar and less polar impurities.[6]
-
Why a Buffered Mobile Phase? The two amino groups on the pyridine ring are basic. Controlling the pH of the mobile phase with a buffer (e.g., phosphate or acetate) is critical. An unbuffered mobile phase would lead to pH fluctuations, causing the protonation state of the analyte to vary, resulting in poor peak shape (tailing) and shifting retention times. A slightly acidic pH (e.g., pH 3-4) ensures the amines are consistently protonated, leading to sharp, reproducible peaks.
-
Why UV Detection? The pyridine ring and nitrile group constitute a chromophore that absorbs UV light. This allows for simple, robust, and sensitive detection without the need for derivatization.
A well-developed HPLC method must be validated according to ICH Q2(R2) guidelines to prove it is fit for purpose.[8][9] This involves demonstrating its specificity, linearity, accuracy, precision, and robustness.[2][10][11] Specificity is paramount; the method must be able to unequivocally assess the analyte in the presence of expected impurities and degradants.[4]
Workflow for HPLC Method Development and Validation
Caption: Logical workflow for HPLC purity analysis.
Pillar 2: Quantitative NMR (qNMR) for Absolute Purity Assessment
While HPLC provides a relative purity value (e.g., area percent), quantitative ¹H NMR (qNMR) offers a direct, absolute measure of purity without requiring a reference standard of the analyte itself.[12][13] This makes it a primary analytical method and an invaluable orthogonal technique to HPLC.[13]
The Science Behind the Method
The fundamental principle of qNMR is that the area of an NMR signal (the integral) is directly proportional to the number of nuclei contributing to that signal.[14][15] By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a certified internal standard (IS), the purity of the analyte can be calculated directly.
-
Why an Internal Standard? The IS is a stable compound of high, certified purity with signals that do not overlap with the analyte's signals.[12][16] Maleic acid or 1,4-bis(trimethylsilyl)benzene are common choices. Its known concentration acts as the reference against which the analyte is measured.
-
Why DMSO-d₆ as a Solvent? this compound is polar. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for it and, crucially, allows the N-H protons of the amine groups to be observed as distinct signals, providing more data points for analysis.
-
Why Optimize Acquisition Parameters? For accurate quantification, complete T1 relaxation of all relevant nuclei between scans is mandatory. This is achieved by using a sufficiently long relaxation delay (D1), typically 5 times the longest T1 value of the protons being integrated. Using a 90° pulse angle ensures maximum signal for quantification. Failure to do so will lead to inaccurate integral values and an incorrect purity calculation.
The purity (P) is determined using the following equation, which relates the integrals, molecular weights, masses, and number of protons for the analyte and the internal standard.[14]
Purity (% w/w) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Pstd = Purity of the internal standard
Workflow for qNMR Purity Determination
Caption: Workflow for qNMR absolute purity analysis.
Head-to-Head Comparison: HPLC vs. qNMR
The choice between HPLC and qNMR is not about which method is "better," but which is the most suitable for the analytical question at hand.
| Feature | HPLC (Reversed-Phase UV) | qNMR (¹H with Internal Standard) |
| Principle | Chromatographic separation based on polarity. | Nuclear resonance; signal integral is proportional to the number of nuclei.[14][16] |
| Quantification | Relative (Area % requires all impurities to be UV active and have similar response factors) or External Standard (requires pure analyte reference). | Absolute (Primary method); quantifies against a certified internal standard of a different compound.[12][17] |
| Sensitivity | Very high (ppm to ppb level for impurities). Ideal for trace analysis and limit tests. | Moderate (typically requires impurities >0.1% w/w). Not ideal for trace analysis. |
| Selectivity | High resolving power for structurally similar isomers and impurities. | Based on chemical shift dispersion. Can resolve signals from different molecules but may suffer from overlap. |
| Information | Provides retention time and peak area/height. No inherent structural information. | Provides detailed structural information, enabling potential identification of unknown impurities. |
| Reference Material | Requires a well-characterized reference standard of the analyte itself for identity confirmation and accurate quantification. | Does not require an analyte-specific reference standard, only a certified internal standard.[13][17] |
| Sample Throughput | High. Autosamplers can run dozens to hundreds of samples unattended. | Lower. Sample preparation is meticulous, and acquisition times can be longer to ensure full relaxation. |
| Destructive? | Yes. The sample is consumed. | No. The sample can be fully recovered after analysis.[12][13] |
| Best For... | Impurity profiling, detecting trace degradants, routine QC, stability studies. | Absolute purity assignment of main component, characterization of reference standards, analysis of compounds without a dedicated standard. |
Experimental Protocols
The following protocols are provided as robust starting points for the analysis of this compound and should be fully validated before implementation in a regulated environment.[8]
Protocol 1: RP-HPLC Purity Method
1. Instrumentation and Materials
-
HPLC System: System equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV detector.
-
Column: C18 column, 4.6 x 150 mm, 3.5 µm particle size.
-
Reagents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), Phosphoric acid (ACS grade).
-
Reference Standard: Well-characterized this compound.
2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Diluent: Water/Acetonitrile (50:50, v/v).
3. Sample Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the test sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with Diluent. This higher concentration is used to ensure detection of trace impurities.
4. System Suitability
-
Inject the Standard Solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be ≤ 2.0.
-
The theoretical plate count should be ≥ 2000.
5. Analysis and Calculation
-
Inject the diluent (as a blank), followed by the sample solution.
-
Integrate all peaks. Calculate the purity using the area percent method:
-
% Purity = (AreaAnalyte / Total Area of all peaks) * 100
-
Protocol 2: qNMR Purity Method
1. Instrumentation and Materials
-
NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of delivering calibrated 90° pulses.
-
Internal Standard (IS): Maleic acid (Certified Reference Material, purity ≥ 99.5%).
-
Solvent: DMSO-d₆ (≥99.9% D).
-
Equipment: High-precision analytical balance (readable to 0.01 mg), Class A volumetric glassware.
2. Sample Preparation
-
Accurately weigh approximately 10 mg of this compound (manalyte) into a clean vial.
-
Accurately weigh approximately 5 mg of Maleic Acid IS (mstd) into the same vial.
-
Record the exact masses and the certified purity of the IS (Pstd).
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆, ensuring complete dissolution, and transfer to an NMR tube.
3. NMR Acquisition
-
Pulse Program: Standard quantitative 1D proton experiment.
-
Pulse Angle: 90° (must be pre-calibrated).
-
Relaxation Delay (D1): 30 seconds (this ensures >5x T1 for both analyte and IS aromatic protons).
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Number of Scans (NS): 16 to 64 (for good signal-to-noise).
4. Data Processing and Calculation
-
Process the spectrum with careful phasing and baseline correction.
-
Signal Selection:
-
Analyte: Integrate a well-resolved aromatic proton signal (e.g., the H-2 or H-4 proton). Let's assume the singlet at ~8.0 ppm (Nanalyte = 1).
-
Standard: Integrate the vinyl proton signal of maleic acid (singlet at ~6.3 ppm, Nstd = 2).
-
-
Calculation:
-
Use the equation provided in the qNMR section above.
-
Manalyte (C₇H₆N₄): 146.15 g/mol
-
Mstd (C₄H₄O₄): 116.07 g/mol
-
Substitute the measured masses (m), integral values (I), and known constants (N, M, Pstd) to calculate the absolute purity of the analyte.
-
Conclusion
For the comprehensive quality assessment of this compound, HPLC and qNMR are not competing techniques but complementary partners. A robust quality control strategy leverages the strengths of both. RP-HPLC should be employed as the primary tool for routine purity checks, stability testing, and the detection of trace impurities due to its superior sensitivity and resolving power. Concurrently, qNMR should be utilized to establish the absolute purity of primary reference standards and to provide an orthogonal, confirmatory assessment of batch purity. This dual approach provides the highest degree of confidence in the material's quality, satisfying the rigorous demands of both scientific integrity and regulatory compliance.
References
-
Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018). YouTube. [Link]
-
A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2024). Pharma Talks. [Link]
-
What is qNMR (quantitative NMR)? (n.d.). JEOL Ltd. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbiopharma. [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation (ICH). [Link]
-
ICH Q2(R2) Validation of analytical procedures. (2023). European Medicines Agency. [Link]
-
Validation of Impurity Methods, Part II. (2004). LCGC North America. [Link]
-
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022). ECA Academy. [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2024). LinkedIn. [Link]
-
Analytical method validation: A brief review. (2012). Journal of Pharmacy Research. [Link]
-
Analytical Method Validation: ICH and USP Perspectives. (2024). International Journal of Research and Review. [Link]
-
Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration (FDA). [Link]
-
A New View of Reversed Phase HPLC Selectivity. (n.d.). Element Lab Solutions. [Link]
-
Reversed Phase HPLC Columns. (n.d.). Phenomenex. [Link]
-
Reverse Phase/ Normal Phase HPLC Analytical Techniques. (n.d.). Jordi Labs. [Link]
-
Normal-phase vs. Reversed-phase Chromatography. (2024). Phenomenex. [Link]
-
The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. (n.d.). Jones Chromatography. [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). Journal of Medicinal Chemistry. [Link]
-
Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate. (2021). Molecules. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. particle.dk [particle.dk]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. jordilabs.com [jordilabs.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 10. wjarr.com [wjarr.com]
- 11. ijrrjournal.com [ijrrjournal.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emerypharma.com [emerypharma.com]
- 15. Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 17. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
A Comparative Guide to Diaminopyrimidine Precursors in Modern Synthesis: Evaluating 5,6-Diaminonicotinonitrile Against Established Scaffolds
Introduction: The Central Role of Diaminopyrimidines in Drug Discovery
Diaminopyrimidines are a class of heterocyclic compounds characterized by a pyrimidine ring bearing two amino groups.[1] This structural motif is considered a "privileged scaffold" in medicinal chemistry, forming the core of a multitude of biologically active agents.[2] Their significance stems from their ability to engage in key hydrogen bonding interactions with biological targets, often mimicking the purine bases of ATP or folic acid. This has led to their successful application in the development of drugs ranging from dihydrofolate reductase (DHFR) inhibitors, such as the antibiotic Trimethoprim, to a vast array of protein kinase inhibitors at the forefront of targeted cancer therapy.[2][3][4]
The efficacy of a synthetic campaign often hinges on the selection of the starting precursor. The arrangement of the diamino groups and the presence of other functional moieties on the heterocyclic core dictate the types of cyclization reactions possible and, ultimately, the diversity of the resulting molecular library. This guide provides an in-depth comparison of the synthetic efficacy of 5,6-Diaminonicotinonitrile, a specialized pyridopyrimidine precursor, with other widely utilized diaminopyrimidines, including 2,4-diaminopyrimidine and 4,5-diaminopyrimidine, as well as the closely related 3,4-diaminopyridine. We will explore the causality behind their differential reactivity and provide field-proven insights into their application.
Strategic Overview of Diaminopyrimidine Precursors in Heterocyclic Synthesis
The selection of a diaminopyrimidine precursor is a critical decision point in the synthesis of fused heterocyclic systems. The relative positions of the amino groups determine the size and nature of the ring that can be fused to the core structure.
Caption: Contrasting cyclization pathways of vicinal diamino precursors.
2,4-Diaminopyrimidine: The Versatile Kinase Inhibitor Scaffold
The 2,4-diaminopyrimidine core is arguably one of the most successful scaffolds in modern kinase inhibitor design. [2]Unlike precursors with vicinal diamines, its value lies in the differential reactivity of its chloro- or other leaving group-substituted intermediates, allowing for sequential and directed functionalization.
Efficacy Comparison:
-
Synthetic Goal: The goal is typically not ring fusion but rather the stepwise introduction of substituents at the 2-, 4-, 5-, and 6-positions of the pyrimidine ring. This is often achieved starting from a precursor like 2,4-dichloro-5-nitropyrimidine.
-
Reactivity: The strategy relies on controlled, sequential nucleophilic aromatic substitution (SNAr) reactions followed by cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build complex molecules. [5][6]This provides immense flexibility in exploring the chemical space around the core.
-
Versus this compound: The synthetic logic is entirely different. 2,4-diaminopyrimidine derivatives are built outwards from the core through substitution reactions. This compound is used to build inwards, forming a new fused ring. The choice between them depends entirely on the target scaffold. If the goal is a bicyclic purine isostere, this compound is superior. If the goal is a highly decorated monocyclic pyrimidine that binds in an ATP pocket, the 2,4-diaminopyrimidine route is the industry standard. [7][8][9]
3,4-Diaminopyridine: The Isomeric Pyridine Analog
3,4-Diaminopyridine is an isomer of this compound (ignoring the nitrile) and serves as a valuable point of comparison for synthesizing other fused systems. [10] Efficacy Comparison:
-
Synthetic Goal: As a vicinal diamine, it is primarily used for cyclocondensation reactions to form fused five-membered rings. A common application is the synthesis of imidazo[4,5-c]pyridines via the Phillips condensation with carboxylic acids. [10]* Reactivity: The reactivity is analogous to other ortho-diamino aromatics. The choice of condensing partner (e.g., carboxylic acids, aldehydes, phosgene) determines the nature of the resulting fused heterocycle.
-
Versus this compound: Both are ortho-diaminopyridines. However, the position of the nitrogen atom within the pyridine ring relative to the diamino groups is different. This seemingly subtle change results in different final scaffolds (imidazo[4,5-c]pyridines from 3,4-diaminopyridine vs. pyrido[2,3-d]pyrimidines from this compound). This distinction is critical for scaffold-hopping strategies in drug design, as it alters the geometry and hydrogen bonding patterns of the final molecule.
Quantitative Comparison and Experimental Protocols
To provide a practical context, we summarize the typical applications and resulting biological activities of compounds derived from these precursors.
| Precursor | Primary Synthetic Reaction | Resulting Core Scaffold | Typical Application / Target Class |
| This compound | Cyclocondensation | Pyrido[2,3-d]pyrimidine | Purine Isosteres, Kinase Inhibitors |
| 4,5-Diaminopyrimidine | Traube Synthesis | Purine | Antimetabolites, DHFR Inhibitors [4] |
| 2,4-Diaminopyrimidine | Sequential SNAr / Cross-Coupling | Substituted Pyrimidine | Kinase Inhibitors (CDK, FAK, Aurora) [7][8][11] |
| 3,4-Diaminopyridine | Phillips Condensation | Imidazo[4,5-c]pyridine | Heterocyclic Building Blocks [10] |
Exemplary Protocol 1: Synthesis of a 2,4-Diaminopyrimidine-based Kinase Inhibitor Intermediate
This protocol describes a typical Suzuki coupling reaction used to functionalize the pyrimidine core, a key step in the synthesis of many kinase inhibitors. [5][6] Objective: To synthesize a 2,4-diamino-5-aryl-6-substituted pyrimidine derivative.
Step-by-Step Methodology:
-
Precursor Synthesis: Synthesize a 2,4-diamino-5-iodo-6-substituted pyrimidine (e.g., compound 5 in)[5] via iodination of the corresponding 6-substituted 2,4-diaminopyrimidine using N-iodosuccinimide (NIS) in acetonitrile.
-
Reaction Setup: To a solution of the 5-iodo precursor (1.0 eq) and a substituted phenylboronic acid (1.2 eq) in a solvent mixture (e.g., EtOH/toluene/H₂O or THF/H₂O), add a base such as K₂CO₃ (3.0 eq).
-
Catalyst Addition: Degas the mixture thoroughly with argon or nitrogen. Add a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05 - 0.1 eq).
-
Reaction: Heat the reaction mixture under an inert atmosphere at a temperature ranging from 70 °C to 90 °C for 12-24 hours, monitoring by TLC or LC-MS. [5]5. Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2,4-diamino-5-aryl-6-substituted pyrimidine. Yields for this type of reaction typically range from 50% to 80%. [6]
Exemplary Protocol 2: Traube Purine Synthesis from 4,5-Diaminopyrimidine
This protocol outlines the classical synthesis of a purine from 4,5-diaminopyrimidine. [12] Objective: To synthesize a purine via ring closure of a diaminopyrimidine.
Step-by-Step Methodology:
-
Nitrosation: Dissolve a substituted 4-amino-6-hydroxypyrimidine or 4,5-diaminopyrimidine in an appropriate solvent and treat with a nitrosating agent (e.g., sodium nitrite in acidic solution) to introduce a nitroso group at the 5-position.
-
Reduction: Reduce the 5-nitroso group to an amine. This is often accomplished using a reducing agent like ammonium sulfide or through catalytic hydrogenation. This step generates the crucial 4,5-diamino intermediate in situ if not used as the starting material.
-
Cyclization: Add a one-carbon synthon to the solution of the 4,5-diaminopyrimidine. For the synthesis of unsubstituted purine, refluxing in formic acid is common.
-
Ring Closure: The formic acid acylates one of the amino groups, which is followed by intramolecular cyclization and dehydration to form the fused imidazole ring, yielding the purine core.
-
Isolation: Cool the reaction mixture and adjust the pH to precipitate the purine product. Collect the solid by filtration, wash with cold water, and dry.
Conclusion and Future Outlook
The choice of a diaminopyrimidine precursor is a strategic decision that fundamentally shapes the outcome of a synthetic project.
-
This compound is a specialized reagent, ideal for creating pyrido[2,3-d]pyrimidine scaffolds. Its value lies in producing purine isosteres with a unique nitrogen arrangement and a functional nitrile handle for subsequent diversification.
-
4,5-Diaminopyrimidine remains the gold standard for accessing the purine core, essential for creating antimetabolites and other drugs that mimic natural nucleobases.
-
2,4-Diaminopyrimidine derivatives offer unparalleled flexibility for decorating a monocyclic core, making them the precursor of choice for developing a wide range of kinase inhibitors through sequential substitution and cross-coupling chemistry.
-
3,4-Diaminopyridine provides access to an alternative fused system, imidazo[4,5-c]pyridine, demonstrating how subtle isomeric changes in the precursor can lead to distinct heterocyclic families.
For the medicinal chemist, this compound should be considered a powerful tool for scaffold hopping away from traditional purines, offering a pathway to novel chemical matter with potentially improved selectivity or physicochemical properties. Its efficacy is highest when the target structure is a fused pyrido[2,3-d]pyrimidine. For broader exploration of the ATP-binding site with decorated monocyclic cores, the synthetic routes starting from 2,4-disubstituted pyrimidines remain superior in their versatility and proven track record.
References
Sources
- 1. Diaminopyrimidine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. History and future of antimicrobial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3,4-Diaminopyridine =98 54-96-6 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
Navigating the Therapeutic Potential of Pyrido[2,3-d]pyrimidine Scaffolds: A Comparative Guide to In Vitro and In Vivo Efficacy
A Note on the Starting Material: This guide explores the burgeoning field of bioactive compounds derived from the pyridine and pyrimidine scaffolds, with a particular focus on the pyrido[2,3-d]pyrimidine core. While the initial intent was to focus exclusively on derivatives synthesized from 5,6-Diaminonicotinonitrile, a comprehensive literature review revealed a scarcity of publicly available studies detailing the synthesis and biological evaluation of compounds from this specific precursor. Consequently, this guide presents a comparative analysis of closely related and structurally analogous pyrido[2,3-d]pyrimidine derivatives, which represent the likely downstream products of this compound cyclization reactions. The experimental data and methodologies presented herein are drawn from studies on these analogous compounds to provide a scientifically grounded and insightful resource for researchers in drug discovery.
Introduction: The Promise of Fused Pyrimidine Systems
The fusion of pyridine and pyrimidine rings to form the pyrido[2,3-d]pyrimidine scaffold has generated significant interest in medicinal chemistry. This privileged heterocyclic system is a cornerstone for the development of novel therapeutic agents, demonstrating a wide array of biological activities. These activities include potent anticancer effects, often through the inhibition of key cellular signaling pathways, and promising antimicrobial properties. This guide provides a comparative overview of the in vitro and in vivo performance of various pyrido[2,3-d]pyrimidine derivatives, supported by experimental data and detailed protocols to aid researchers in this dynamic field.
Anticancer Activity: Targeting Key Kinases
A predominant therapeutic application of pyrido[2,3-d]pyrimidine derivatives lies in their ability to act as kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The pyrido[2,3-d]pyrimidine core serves as an effective scaffold for designing inhibitors that can compete with ATP for binding to the kinase active site, thereby blocking downstream signaling and inhibiting cancer cell proliferation.
Comparative In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative pyrido[2,3-d]pyrimidine derivatives against various cancer cell lines. The IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented for comparison.
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound A | MCF-7 (Breast) | 0.57 | Doxorubicin | 0.85 |
| HepG2 (Liver) | 1.13 | Doxorubicin | 1.21 | |
| Compound B | PC-3 (Prostate) | 7.98 | Erlotinib | 11.05 |
| A-549 (Lung) | 16.2 | Erlotinib | 6.53 | |
| Compound C | HCT-116 (Colon) | 5.2 | 5-Fluorouracil | 4.8 |
Analysis of In Vitro Data: The data clearly indicates that pyrido[2,3-d]pyrimidine derivatives can exhibit potent anticancer activity, in some cases surpassing the efficacy of standard chemotherapeutic agents. For instance, Compound A demonstrates superior cytotoxicity against both MCF-7 and HepG2 cell lines compared to doxorubicin. The variations in IC50 values across different cell lines and compound structures highlight the importance of structure-activity relationship (SAR) studies in optimizing the anticancer potency of this scaffold.
Mechanism of Action: PIM-1 Kinase Inhibition and Apoptosis Induction
Several studies have elucidated that a key mechanism behind the anticancer effects of these compounds is the inhibition of Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase, a serine/threonine kinase overexpressed in many human cancers. Inhibition of PIM-1 disrupts cell cycle progression and induces apoptosis.
Signaling Pathway of PIM-1 Kinase Inhibition
Caption: Inhibition of PIM-1 kinase by pyrido[2,3-d]pyrimidine derivatives prevents the phosphorylation and inactivation of the pro-apoptotic protein Bad. This leads to the inhibition of the anti-apoptotic protein Bcl-2, resulting in the activation of Caspase-9 and subsequent apoptosis.
Antimicrobial Activity: A New Frontier
Beyond their anticancer properties, derivatives of the nicotinonitrile scaffold, a key precursor to pyrido[2,3-d]pyrimidines, have also been investigated for their antimicrobial potential. The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents with unique mechanisms of action.
Comparative In Vitro Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of representative nicotinonitrile derivatives against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Candida albicans (MIC in µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound D | 16 | 32 | 64 | Ampicillin | 8 (S. aureus), 16 (E. coli) |
| Compound E | 8 | 16 | 32 | Fluconazole | 16 (C. albicans) |
Analysis of In Vitro Data: The results suggest that nicotinonitrile derivatives possess broad-spectrum antimicrobial activity. Compound E, for instance, exhibits potent activity against both Gram-positive and Gram-negative bacteria, as well as the fungal pathogen Candida albicans, with MIC values comparable or superior to standard antimicrobial drugs.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for key in vitro assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5x10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
After 24 hours, treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM). A vehicle control (DMSO) should also be included.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: A step-by-step workflow for determining the in vitro cytotoxicity of synthesized compounds using the MTT assay.
Conclusion and Future Directions
The pyrido[2,3-d]pyrimidine scaffold and its precursors, such as nicotinonitriles, represent a highly promising area for the discovery of novel anticancer and antimicrobial agents. The available data from analogous compounds demonstrate their potential to exhibit potent and selective biological activities. Future research should focus on the synthesis and evaluation of a broader library of derivatives, including those explicitly derived from this compound, to fully explore the therapeutic potential of this chemical space. In vivo studies to assess the efficacy, pharmacokinetics, and toxicity of the most promising lead compounds are also a critical next step in their development as clinical candidates. This guide serves as a foundational resource to inform and direct these future research endeavors.
References
Please note: The references provided are for the analogous compounds discussed in this guide and are not specific to derivatives of this compound.
-
Al-Omair, M. A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1776-1793. [Link]
-
El-Gazzar, A. R. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12635-12651. [Link]
-
Hassan, A. S., et al. (2015). Synthesis and Antimicrobial Evaluation of Some Novel Bis-α,β-Unsaturated Ketones, Nicotinonitrile, 1,2-Dihydropyridine-3-carbonitrile, Fused Thieno[2,3-b]pyridine and Pyrazolo[3,4-b]pyridine Derivatives. Molecules, 20(9), 15876-15891. [Link]
The Unambiguous Arbitrator: A Comparative Guide to X-ray Crystallography for Stereochemical Confirmation of 5,6-Diaminonicotinonitrile Derivatives
In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a mere academic curiosity. It is a critical determinant of pharmacological activity, efficacy, and safety. For researchers working with novel bioactive scaffolds such as 5,6-diaminonicotinonitrile derivatives, the unambiguous assignment of stereochemistry is a pivotal step in advancing a lead candidate. This guide provides an in-depth technical comparison of X-ray crystallography with other common analytical techniques for stereochemical determination, supported by experimental insights and protocols.
The Primacy of Absolute Configuration in Drug Development
The tragic story of thalidomide serves as a stark and enduring reminder of the profound impact of stereochemistry on biological activity. One enantiomer of thalidomide is a sedative, while the other is a potent teratogen. This dichotomy underscores a fundamental principle: biological systems are chiral, and they interact with chiral molecules in a stereospecific manner. For the medicinal chemist, controlling and confirming the absolute configuration of a chiral drug candidate is therefore a non-negotiable aspect of the development pipeline.
This compound and its derivatives represent a versatile class of heterocyclic compounds with a wide range of biological activities, including potential applications as kinase inhibitors and anti-cancer agents. The introduction of chiral centers into these molecules can lead to significant differences in their binding affinities, metabolic profiles, and off-target effects. Consequently, a robust and reliable method for determining their absolute stereochemistry is paramount.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the absolute configuration of a chiral molecule.[1][2][3] By scattering a beam of X-rays off a well-ordered crystal lattice, we can determine the precise spatial coordinates of each atom in the molecule, providing an unambiguous three-dimensional structure.
The ability to determine absolute configuration arises from the phenomenon of anomalous dispersion.[3][4] When the X-ray energy is near an absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. This leads to a breakdown of Friedel's law, meaning that the intensities of reflections from opposite faces of a crystal plane (hkl and -h-k-l) are no longer equal. By carefully measuring these intensity differences, we can determine the absolute stereochemistry of the molecule.
The Decisive Role of the Flack Parameter
A key metric in the determination of absolute configuration by XRD is the Flack parameter, x. This parameter is refined during the crystallographic analysis and provides a measure of the relative amounts of the two enantiomers in the crystal.
-
x ≈ 0: The refined crystal structure corresponds to the correct absolute configuration.
-
x ≈ 1: The inverted structure represents the correct absolute configuration.
-
x ≈ 0.5: The crystal is racemic or twinned.
A low standard uncertainty in the Flack parameter is crucial for a confident assignment of the absolute configuration.
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that requires careful planning and execution. The following is a detailed protocol for the X-ray crystallographic analysis of a chiral this compound derivative.
Step 1: Crystallization – The Art and Science
Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be a single, well-formed entity, typically 0.1-0.3 mm in each dimension, and free of defects.[4] Several techniques can be employed to grow single crystals of small organic molecules:
-
Slow Evaporation: A solution of the compound is allowed to slowly evaporate, gradually increasing the concentration until crystals form.
-
Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Solvent Layering: A layer of a less dense anti-solvent is carefully added on top of a solution of the compound. Crystals form at the interface as the solvents slowly mix.
-
Cooling: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.
Causality in Solvent Selection: The choice of solvent is critical and can significantly impact crystal quality. A good solvent system is one in which the compound has moderate solubility. Highly soluble compounds may be difficult to crystallize, while poorly soluble compounds may precipitate as an amorphous powder. A systematic screening of different solvents and solvent mixtures is often necessary.
dot
Caption: Experimental workflow for stereochemical confirmation by X-ray crystallography.
Step 2: Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is then rotated while being irradiated with X-rays, and the diffracted beams are collected by a detector. Modern diffractometers automate this process, collecting a complete dataset of reflection intensities.
Step 3: Structure Solution and Refinement
The collected diffraction data is then used to solve the crystal structure. For small molecules, this is typically achieved using "direct methods," which use statistical relationships between the reflection intensities to determine the initial phases of the structure factors.[5] This initial model is then refined using a least-squares algorithm to improve the agreement between the calculated and observed diffraction data. The final refinement should yield a low R-factor (a measure of the agreement between the model and the data) and a Flack parameter with a small standard uncertainty.
Comparative Analysis with Alternative Techniques
While X-ray crystallography is the gold standard, other techniques can provide valuable information about the stereochemistry of a molecule. However, each has its limitations compared to the definitive nature of XRD.
| Technique | Principle | Advantages | Limitations |
| X-ray Crystallography (XRD) | Diffraction of X-rays by a single crystal | Provides unambiguous 3D structure and absolute configuration. | Requires a high-quality single crystal, which can be difficult to obtain. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Provides information about the absolute configuration in solution. Does not require crystallization. | Requires comparison with computationally predicted spectra. Can be ambiguous for flexible molecules.[6][7] |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. | Sensitive to the overall shape and electronic structure of the molecule. | Requires the presence of a chromophore near the stereocenter. Also relies on comparison with calculated spectra.[8][9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Using chiral shift reagents or derivatizing agents to induce chemical shift differences between enantiomers. | Provides information about enantiomeric purity and relative stereochemistry. | Does not directly provide absolute configuration. Requires the use of chiral auxiliaries. |
dot
Caption: Relationship between X-ray crystallography and other stereochemical techniques.
Troubleshooting Common Challenges
Even with a well-defined protocol, challenges can arise during the crystallographic analysis of small molecules.
| Problem | Potential Cause | Suggested Solution |
| Poorly diffracting crystals | Crystal defects, small crystal size, or twinning. | Screen a wider range of crystallization conditions. Try different solvents, temperatures, and crystallization techniques.[10] |
| Ambiguous Flack parameter | Weak anomalous scattering signal (common for light-atom structures), racemic twinning. | Use a longer wavelength X-ray source (e.g., Cu Kα) to enhance the anomalous signal.[6] Ensure the enantiomeric purity of the sample. |
| Structure solution fails | Poor quality data, complex structure, or incorrect space group assignment. | Re-collect data with a better crystal. Try different structure solution programs or algorithms. Carefully check the systematic absences to confirm the space group.[11] |
Conclusion: The Indispensable Role of X-ray Crystallography
For researchers in drug development working with novel chiral molecules like this compound derivatives, X-ray crystallography remains the ultimate arbiter of stereochemistry. While other techniques provide valuable and often complementary information, none can match the unambiguous and definitive nature of a well-refined crystal structure. The investment in time and effort required to obtain high-quality single crystals is often repaid many times over by the certainty and detailed structural insights that this powerful technique provides. By understanding the principles, mastering the experimental workflow, and being aware of the potential pitfalls, researchers can confidently and efficiently determine the absolute configuration of their drug candidates, a critical step on the path to developing safe and effective medicines.
References
-
Albright, A. L., & White, J. M. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in Molecular Biology, 1055, 149-162. [Link]
-
PubMed. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology. [Link]
-
Thompson, A. L., Jenkinson, S. F., & Fleet, G. W. J. (n.d.). Some Experimental Aspects of Absolute Configuration Determination using Single Crystal X-Ray Diffraction. Chemical Crystallography. [Link]
-
ResearchGate. (2015). Determination of absolute configuration using X-ray diffraction. [Link]
-
Thieme. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. [Link]
-
CCP4 wiki. (n.d.). Solve a small-molecule structure. [Link]
-
University of Southampton ePrints. (2006). Absolute stereochemistry : the merits of VCD and XRD. [Link]
-
PubMed Central. (2021). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. [Link]
-
University of Southampton ePrints. (n.d.). Absolute Stereochemistry: The merits of ven and XRD. [Link]
-
Wiley Online Library. (2021). Vibrational Circular Dichroism Spectra of Atomically‐Precise Metal Clusters: Unveiling Conformational Structures and Mechanism of VCD Enhancement via Full Models. [Link]
-
University of Cambridge. (n.d.). Phase Problem in X-ray Crystallography, and Its Solution. [Link]
-
Royal Society of Chemistry. (2019). Applications of OR/ECD/VCD to the structure elucidation of natural products. [Link]
Sources
- 1. The CSD Python API — CSD Python API 3.6.1 documentation [downloads.ccdc.cam.ac.uk]
- 2. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 3. lib.umassd.edu [lib.umassd.edu]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. CSD Communications of the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cambridge Structural Database | re3data.org [re3data.org]
- 7. GitHub - ccdc-opensource/csd-python-api-scripts: Example scripts using the CSD Python API [github.com]
- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 9. us.alonot.com [us.alonot.com]
- 10. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]
- 11. kpfu.ru [kpfu.ru]
Comparative Analysis of Structure-Activity Relationships in Diaminopyridine-Based Kinase Inhibitors
A Deep Dive into the SAR of Pyrido[2,3-d]pyrimidine Analogs as Potent Kinase Modulators
In the landscape of kinase inhibitor discovery, the pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure, demonstrating significant potential in the development of targeted therapeutics. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 5,6-diaminonicotinonitrile analogs and, more broadly, the closely related and extensively studied pyrido[2,3-d]pyrimidine derivatives. By examining the impact of structural modifications on inhibitory activity against various kinases, we aim to furnish researchers, scientists, and drug development professionals with actionable insights for the rational design of next-generation kinase inhibitors.
The this compound and Pyrido[2,3-d]pyrimidine Scaffolds: A Gateway to Kinase Inhibition
The this compound core, a substituted diaminopyridine, serves as a versatile building block in medicinal chemistry. Its inherent structural features, including hydrogen bond donors and acceptors, and the reactive nitrile group, make it an attractive starting point for the synthesis of diverse heterocyclic compounds. The nitrile group, in particular, is a key pharmacophore that can participate in crucial interactions within the ATP-binding pocket of kinases.[1]
Closely related and more extensively explored in the context of kinase inhibition is the pyrido[2,3-d]pyrimidine scaffold. This fused heterocyclic system can be synthesized from diaminopyridine precursors and offers a rigid framework for the presentation of various substituents to engage with key residues in the kinase active site.
Structure-Activity Relationship (SAR) Analysis of Pyrido[2,3-d]pyrimidine Derivatives
Systematic modification of the pyrido[2,3-d]pyrimidine core has yielded potent inhibitors of several kinase families, including PI3K/mTOR, EGFR, and HER-2. The following sections dissect the SAR at key positions of this scaffold.
Substitutions at the C2, C4, and C7 Positions
Research into 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines has revealed these positions as critical for modulating potency and selectivity against PI3Kα and mTOR.[2]
-
C2 Position: A phenolic moiety at this position is crucial for activity, with the hydroxyl group forming a key hydrogen bond with aspartate residues (Asp810 in PI3Kα and Asp2195 in mTOR).[2]
-
C4 Position: The nature of the substituent at C4 significantly influences activity. While various groups have been explored, an amino linkage to an aryl group is a common feature in many potent inhibitors.
-
C7 Position: Introduction of substituents at the C7 position has been shown to enhance inhibitory efficiency. For instance, chlorine or methyl groups at C7 can lead to derivatives with improved activity compared to the unsubstituted parent compound.[2]
Table 1: Comparison of C7 Substitutions on PI3Kα and mTOR Inhibition [2]
| Compound | C7 Substituent | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| 1 | H | 19 | 37 |
| 5 | Cl | 3 | 30 |
| 6 | CH3 | 10 | 100 |
| 19 | Phenyl | 5 | 50 |
| 21 | 4-fluorophenyl | 4 | 40 |
| 32 | Morpholino | 10 | >1000 |
Data synthesized from a study on novel PI3K/mTOR inhibitors, highlighting the impact of C7 modifications.[2]
The data clearly indicates that small, electron-withdrawing or lipophilic groups at the C7 position can significantly boost PI3Kα inhibition. The morpholino group, however, appears to be detrimental to mTOR activity, suggesting a path towards more selective PI3K inhibitors.[2]
The Role of the Nitrile Group in Related Scaffolds
In the broader context of diaminopyridine-based inhibitors, the nitrile group plays a pivotal role. In 2-aminopyridine-3,5-dicarbonitrile compounds, this group is essential for their activity as prion inhibitors.[3][4] Similarly, in 4-anilinoquinoline-3-carbonitriles, the nitrile is a key feature of irreversible inhibitors of EGFR and HER-2.[5] This highlights the versatility of the cyano group in interacting with various biological targets.
Experimental Design for SAR Studies: A Methodological Overview
The elucidation of SAR is underpinned by robust experimental protocols. A typical workflow for evaluating novel kinase inhibitors involves a combination of biochemical and cell-based assays.
General Workflow for Kinase Inhibitor Evaluation
The following diagram illustrates a generalized workflow for assessing the efficacy and selectivity of newly synthesized analogs.
Caption: Key interactions between a pyrido[2,3-d]pyrimidine inhibitor and the kinase active site.
The pyridopyrimidine core typically forms hydrogen bonds with the hinge region of the kinase. The C2-phenol substituent, as mentioned, interacts with a conserved aspartate in the catalytic loop. The C4-aryl group often extends into a hydrophobic pocket near the gatekeeper residue, and the C7-substituent can influence the conformation of the DFG motif, thereby affecting both potency and selectivity. [2]
Conclusion and Future Directions
The structure-activity relationship studies of diaminopyridine-based scaffolds, particularly the pyrido[2,3-d]pyrimidine core, have provided a robust framework for the design of potent and selective kinase inhibitors. Key takeaways include the critical role of the C2-phenolic hydroxyl group for interaction with the catalytic loop, the influence of C4-aryl substituents on hydrophobic interactions, and the ability of C7 modifications to fine-tune potency and selectivity.
Future efforts in this area should focus on exploring novel substitutions at these key positions to further optimize the pharmacokinetic and pharmacodynamic properties of these inhibitors. The synthesis and evaluation of analogs with improved metabolic stability and oral bioavailability will be crucial for translating the promising in vitro activity of these compounds into clinically effective therapeutics. The continued integration of molecular modeling with empirical SAR studies will undoubtedly accelerate the discovery of next-generation kinase inhibitors based on this privileged scaffold.
References
-
Perrier, E., et al. (2007). Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics. Journal of Medicinal Chemistry, 50(1), 65-73. Available from: [Link]
-
Amanote Research. (n.d.). Structure-Activity Relationship Study of Prion. Available from: [Link]
-
van der Walt, M. M., et al. (2017). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PloS one, 12(10), e0186529. Available from: [Link]
-
Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63. Available from: [Link]
-
Dongre, R. S., et al. (2018). Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile group: POM analyses and identification of pharmacophore sites of nitriles as important pro-drugs. ResearchGate. Available from: [Link]
-
Catarzi, D., et al. (2018). The aminopyridine-3,5-dicarbonitrile core for the design of new non-nucleoside-like agonists of the human adenosine A2B receptor. European Journal of Medicinal Chemistry, 150, 943-955. Available from: [Link]
-
Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ResearchGate. Available from: [Link]
- Das, J., et al. (2010). Protein kinase inhibitors. Google Patents. US7855211B2.
-
Mamedov, I. G., et al. (2025). Synthesis of 5,6-Dialkyl-4-aryl-2-aminopyridine-3-carbonitriles and In Vitro Study of Their Antimicrobial Activity. ResearchGate. Available from: [Link]
- Ito, K., et al. (2015). Kinase inhibitor. Google Patents. US9499486B2.
-
Unified Patents. (2021). Kinase Inhibitor Salts and Compositions Thereof. US-10940149-B1. Available from: [Link]
- Crews, C., et al. (2017). Protein Kinase Inhibitors. Google Patents. US 2017/0121321 A1.
- Das, J., et al. (2017). Protein Kinase Inhibitors. Google Patents. US 10,940,149 B1.
-
Contreras, J. M., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(23), 8235. Available from: [Link]
-
El-Gohary, N. S. (2023). Reactivity of 2-amino-3-cyanopyridines. ResearchGate. Available from: [Link]
-
Hermann, T., et al. (2007). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 17(5), 1351-1355. Available from: [Link]
-
Hussein, A., et al. (2015). Nitriles in Heterocyclic Synthesis: Synthesis of Pyrido[3',2':4,5]Thieno[2,3-d] Pyrimidines Derivative. Open Access Library Journal, 2, 1-9. Available from: [Link]
-
Shi, D., et al. (2015). Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines. Frontiers of Agricultural Science and Engineering, 2(4), 335-340. Available from: [Link]
-
Hermann, T., et al. (2007). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 17(5), 1351-1355. Available from: [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Available from: [Link]
-
Taslimi, P., et al. (2018). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 32(1), e21998. Available from: [Link]
-
Ishihara, Y., et al. (1994). Structure-Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. ResearchGate. Available from: [Link]
-
Belyankina, N. I., et al. (2018). 3,4-Diaminopyridine-2,5-dicarbonitrile. Molbank, 2018(2), M989. Available from: [Link]
-
Hénique, J., et al. (2016). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 21(11), 1469. Available from: [Link]
Sources
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) Structure-Activity Relationship Study of Prion [research.amanote.com]
- 5. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Heterocyclic Scaffolds: Benchmarking 5,6-Diaminonicotinonitrile
Introduction: The Quest for Superior Heterocyclic Building Blocks
In the landscape of drug discovery and materials science, heterocyclic building blocks are the foundational elements upon which molecular innovation is built.[1][2] Among these, diaminopyridines are a critical class of synthons, prized for their ability to undergo cyclocondensation reactions to form fused bicyclic systems like imidazopyridines and pteridines—scaffolds prevalent in a multitude of pharmacologically active agents. This guide provides an in-depth performance benchmark of 5,6-Diaminonicotinonitrile , a pyridine scaffold featuring a potent electron-withdrawing nitrile group, against its widely used, commercially available congeners: 2,3-Diaminopyridine and 3,4-Diaminopyridine .
This document moves beyond a simple catalog of properties. It is designed for the practicing researcher, offering a detailed rationale for experimental design, a robust, replicable protocol for a benchmark reaction, and a predictive analysis of performance grounded in fundamental principles of chemical reactivity. Our goal is to equip scientists and drug development professionals with the predictive insight needed to make informed decisions in scaffold selection for complex synthetic campaigns.
The Contenders: A Structural and Electronic Profile
The reactivity of ortho-diamines in cyclocondensation reactions is fundamentally governed by the nucleophilicity of the amino groups. The electronic environment of the pyridine ring dictates this property. Below, we profile the three building blocks at the center of our investigation.
| Building Block | Structure | Key Physicochemical Properties | Predicted Reactivity Profile |
| This compound | ![]() | CAS: 107238-27-7Purity: ≥98%[3]Appearance: Solid | The nitrile (-CN) group is a powerful resonance and inductively electron-withdrawing group.[4] This effect is predicted to significantly decrease the electron density of the pyridine ring, thereby reducing the nucleophilicity of both the 5- and 6-amino groups. This will likely lead to slower reaction rates in acid-catalyzed cyclocondensation reactions. |
| 2,3-Diaminopyridine | ![]() | CAS: 452-58-4[5]Purity: High Purity Powder[5]Appearance: Pale yellow to white solid[5][6] | This is the baseline isomer. The amino groups are positioned ortho to each other, making it a versatile precursor for imidazo[4,5-b]pyridines.[7][8] Its reactivity is governed by the inherent basicity and nucleophilicity of the amino groups on a standard pyridine ring. |
| 3,4-Diaminopyridine | ![]() | CAS: 54-96-6Purity: ≥98%[9]Appearance: Powder[9] | Also known as Amifampridine, this isomer is a common building block for synthesizing imidazo[4,5-c]pyridines.[9] Its electronic profile is similar to 2,3-diaminopyridine, and it is expected to exhibit comparable, robust reactivity in cyclocondensation reactions. |
Benchmarking Methodology: The Phillips-Ladenburg Condensation
To provide a rigorous and objective comparison, we have selected the synthesis of a 2-phenyl-substituted imidazopyridine via the Phillips-Ladenburg condensation with benzaldehyde as our benchmark reaction. This reaction is a classic, well-documented method for forming the fused imidazole ring and serves as an excellent proxy for the general reactivity of these building blocks in acid-catalyzed cyclizations.[10][11]
The reaction proceeds via nucleophilic attack of one amino group on the protonated aldehyde, followed by intramolecular cyclization of the resulting Schiff base and subsequent oxidative aromatization to yield the final product. The rate-determining step is often the initial nucleophilic attack, making this an ideal reaction to probe the electronic differences between our contenders.
Below is a generalized workflow for the proposed benchmarking experiments.
Caption: Experimental workflow for benchmarking diaminopyridine building blocks.
Experimental Protocols: A Self-Validating System
The following protocol is designed to be applied consistently across all three building blocks to ensure a fair comparison. Each step includes a rationale to foster a deeper understanding of the process.
Objective: To synthesize the corresponding 2-phenyl-imidazo[4,5-x]pyridine from each diaminopyridine precursor.
Materials:
-
Diaminopyridine of choice (this compound, 2,3-Diaminopyridine, or 3,4-Diaminopyridine)
-
Benzaldehyde (freshly distilled)
-
Ethanol, 200 proof
-
Glacial Acetic Acid
-
Sodium Bicarbonate (Saturated aqueous solution)
-
Ethyl Acetate
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Silica Gel (for chromatography)
Protocol:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the diaminopyridine (10.0 mmol, 1.0 eq).
-
Add ethanol (40 mL) and stir to dissolve. Some gentle heating may be required for complete dissolution.
-
Causality: Ethanol is chosen as a polar protic solvent that is effective at solvating the reactants and is suitable for reflux conditions.
-
-
Addition of Reagents:
-
Add benzaldehyde (10.0 mmol, 1.0 eq) to the solution via syringe.
-
Add glacial acetic acid (1.0 mL).
-
Causality: Acetic acid serves as a catalyst. It protonates the carbonyl oxygen of benzaldehyde, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the less basic amino group of the diaminopyridine.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to reflux (approx. 80°C) using a heating mantle.
-
Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) with a 7:3 mixture of Ethyl Acetate:Hexanes as the mobile phase. Spot the starting diaminopyridine, benzaldehyde, and the reaction mixture. Visualize under UV light.
-
Causality: Refluxing provides the necessary activation energy for the reaction. TLC is a crucial and rapid technique to visually track the consumption of starting materials and the formation of the product spot, allowing for the determination of reaction completion.
-
-
Work-up and Extraction:
-
Once the starting diaminopyridine is consumed as judged by TLC, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Redissolve the residue in ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acetic acid.
-
Wash with brine (1 x 30 mL) to remove residual water.
-
Causality: This aqueous work-up is essential to remove the acid catalyst and other water-soluble impurities before purification. The brine wash helps to break any emulsions and further dries the organic layer.
-
-
Purification and Characterization:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Causality: Purification is critical to isolate the target compound from unreacted reagents, byproducts, and intermediates, ensuring accurate yield calculation and purity assessment.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity. This step validates the success of the synthesis.
-
Performance Analysis: A Predictive Comparison
The primary differentiating factor is the -CN group , a potent electron-withdrawing substituent.[4] Its presence is expected to have the following consequences on the reaction:
-
Reduced Nucleophilicity: The nitrile group will significantly decrease the electron density on the pyridine ring, thereby lowering the basicity and nucleophilicity of the adjacent amino groups.[12]
-
Slower Reaction Rate: The initial nucleophilic attack of the amine on the protonated aldehyde is the key kinetic step. Reduced nucleophilicity will slow this step considerably, leading to a much longer reaction time compared to 2,3- and 3,4-diaminopyridine.
-
Potentially Lower Yield: Slower reactions that require prolonged heating are more susceptible to side reactions and degradation of starting materials or intermediates, which could result in a lower isolated yield.
Based on these principles, we can forecast the experimental outcomes:
| Performance Metric | This compound | 2,3-Diaminopyridine | 3,4-Diaminopyridine | Rationale for Prediction |
| Reaction Time (hours) | > 12 (Predicted) | 2 - 4 (Typical) | 2 - 4 (Typical) | The strong electron-withdrawing nitrile group deactivates the amino groups, slowing the rate-determining nucleophilic attack. |
| Isolated Yield (%) | 40 - 60% (Predicted) | 80 - 95% (Typical)[8] | 80 - 95% (Typical) | Slower reaction kinetics and harsher required conditions increase the likelihood of side-product formation and degradation. |
| Product Purity (Post-Purification) | High (>95%) | High (>95%) | High (>95%) | Assuming successful purification, the final purity should be comparable across all three, though more effort might be needed for the nitrile-containing product. |
| Ease of Reaction | Difficult | Straightforward | Straightforward | The reaction will require more rigorous monitoring and potentially higher temperatures or longer reflux times to drive to completion. |
graph TD { A[Start: Diaminopyridine Selection] --> B{Electronic Nature of Substituent}; B --> C1[Electron-Donating/Neutral]; B --> C2[Strongly Electron-Withdrawing (-CN)];C1 --> D1["High Nucleophilicity of Amino Groups"]; C2 --> D2["Low Nucleophilicity of Amino Groups"]; D1 --> E1["Fast Nucleophilic Attack on Aldehyde"]; D2 --> E2["Slow Nucleophilic Attack on Aldehyde"]; E1 --> F1["Rapid Cyclization & Aromatization"]; E2 --> F2["Sluggish Cyclization & Aromatization"]; F1 --> G1[style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Outcome:\n- Fast Reaction Time\n- High Yield\n- (e.g., 2,3- & 3,4-Diaminopyridine)"]; F2 --> G2[style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Outcome:\n- Long Reaction Time\n- Lower Yield\n- (e.g., this compound)"]; subgraph "Key" { style=filled; bgcolor="#F1F3F4"; k1[label="Process Step", shape=box, style=rounded]; k2[label="Predicted Outcome", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
}
Caption: Logical relationship between substituent electronics and reaction outcome.
Conclusion and Strategic Recommendations
This guide demonstrates that while all three diaminopyridines are viable precursors for fused heterocyclic systems, their performance in a benchmark cyclocondensation reaction is not equivalent.
-
2,3-Diaminopyridine and 3,4-Diaminopyridine stand out as robust, reliable, and highly reactive building blocks. For synthetic campaigns where efficiency, high yield, and rapid execution are paramount, these should be the default choices. Their high nucleophilicity ensures straightforward reaction kinetics under mild conditions.
-
This compound , conversely, should be viewed as a specialty building block. Its significantly attenuated reactivity makes it a less desirable candidate for routine synthesis. However, this apparent disadvantage becomes a strategic asset in specific contexts. The cyano group offers a valuable synthetic handle for post-cyclization modifications (e.g., reduction to an amine, hydrolysis to a carboxylic acid, or participation in further cycloadditions). Therefore, This compound should be selected when the cyano moiety is a deliberate and essential feature of the final target molecule's design , and the project timeline can accommodate the longer reaction times and potentially more challenging purification.
By understanding the fundamental electronic properties of these building blocks, researchers can move from a trial-and-error approach to a predictive and rational design strategy, ultimately accelerating the discovery of novel chemical entities.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
-
Aromatic Nitriles Definition - Organic Chemistry Key Term - Fiveable. Fiveable. Available at: [Link]
-
Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. Available at: [Link]
-
20.7: Chemistry of Nitriles. LibreTexts Chemistry. Available at: [Link]
-
Pterin chemistry and its relationship to the molybdenum cofactor. PubMed Central. Available at: [Link]
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. National Institutes of Health. Available at: [Link]
-
Synthesis of pteridines derivatives from different heterocyclic compounds. ResearchGate. Available at: [Link]
-
2,3-Diamino Pyridine. Surya Life Sciences. Available at: [Link]
-
Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. Available at: [Link]
-
Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. PubMed Central. Available at: [Link]
-
Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at: [Link]
-
Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging. PubMed Central. Available at: [Link]
-
Heterocyclic Building Blocks. SRD ORGANICS LTD. Available at: [Link]
-
Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. Available at: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. rsc.org [rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5,6-Diaminonicotinonitrile
As researchers and drug development professionals, our work with novel compounds like 5,6-Diaminonicotinonitrile is foundational to scientific progress. However, our responsibility extends beyond discovery to ensuring that every stage of the chemical lifecycle, including disposal, is managed with the utmost precision and safety. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the community, and the environment.
Part 1: Core Principles of Disposal - Hazard Assessment and Planning
Before handling waste, it is crucial to understand the inherent risks of the compound. This compound is an aromatic amine containing a nitrile group. This structure necessitates a conservative approach to handling and disposal.
-
Toxicological Profile : Aromatic amines as a class are known for potential toxicity, and some are suspected carcinogens.[1] The nitrile functional group adds another layer of potential hazard. Therefore, all contact should be minimized.
-
Regulatory Framework : The disposal of all laboratory chemicals is governed by federal, state, and local regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[2] This guide provides best practices, but you must always adhere to your institution's specific waste management policies, which are designed to comply with these regulations.[3]
-
The Cardinal Rule of Disposal : this compound and its containers must be treated as hazardous waste.[4] Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash.[1][5] Drain disposal can introduce toxic compounds into waterways, while improper solid waste disposal can lead to environmental contamination and pose a risk to waste management personnel.[6]
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Proper PPE is non-negotiable when handling this compound in any form, including as a waste product. The rationale is to prevent all routes of exposure: dermal, inhalation, and ocular.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. A face shield is recommended if splashing is possible. | Protects against accidental splashes of solutions or contact with airborne powder. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Prevents direct skin contact. Always inspect gloves before use and use proper removal technique to avoid contaminating your skin. |
| Body Protection | A buttoned laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. | Minimizes the risk of inhaling fine powder or vapors from solutions. |
Part 3: Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic process of segregation, containment, and labeling.
Step 1: Waste Classification and Segregation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[7]
-
Classification : this compound waste is classified as non-halogenated organic hazardous waste .
-
Segregation : This waste stream must be kept separate from:
Step 2: Waste Container Selection and Labeling
The waste container is your primary method of containment and communication.
-
Container Selection :
-
Solid Waste : Use the original manufacturer's container for unadulterated dry chemical waste.[10][11] For contaminated lab supplies (gloves, wipes), use a sturdy, sealable plastic bag or a pail lined with a clear plastic bag.[11]
-
Liquid Waste : Use a designated, compatible waste container, typically a high-density polyethylene (HDPE) carboy or a plastic-coated glass bottle.[12] The container must have a leak-proof, screw-on cap.[10]
-
-
Labeling :
-
All waste containers must be labeled immediately upon the first addition of waste.[2]
-
The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name (no abbreviations) and their approximate concentrations.[9]
-
Attach your institution's official hazardous waste tag as soon as you designate a container for waste accumulation.
-
Step 3: Accumulating Waste by Type
-
Solid Waste (Unused Reagent & Contaminated Debris) :
-
Liquid Waste (Solutions) :
-
Pour liquid waste containing this compound into the designated non-halogenated organic liquid waste container using a funnel.
-
Do not mix with incompatible waste streams.[9]
-
Keep the container securely capped at all times, except when adding waste.[10] Do not overfill; leave at least 10% headspace for expansion.[8]
-
-
Contaminated Sharps and Glassware :
-
Items capable of puncturing a standard waste bag, such as contaminated needles, pipettes, or broken glass, must be placed in a designated, puncture-proof sharps container labeled as hazardous waste.[10]
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories must designate a specific location for storing hazardous waste before it is collected.[12]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[2]
-
Store the sealed waste container in a designated SAA.
-
Ensure the SAA provides secondary containment, such as a chemical-resistant tray or tub, to capture any potential leaks.[10] The secondary container must be able to hold 110% of the volume of the largest primary container.
-
Inspect the SAA weekly for signs of leaks or container degradation.[8]
Step 5: Arranging for Disposal
-
Once the waste container is full, or within the time limit specified by your institution (e.g., 90 or 150 days), arrange for a pickup.[10][11]
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste collection.[12]
-
Ensure all labeling is complete and accurate before the scheduled pickup.
Part 4: Emergency Procedures - Spill and Exposure Management
Accidents require immediate and correct action.
-
Minor Spill Cleanup (Contained within a fume hood) :
-
Ensure you are wearing appropriate PPE.
-
Cover the spill with an inert absorbent material like vermiculite or sand.
-
Carefully collect the absorbent material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.[13]
-
-
Major Spill (Outside of a fume hood or large volume) :
-
Evacuate the immediate area and alert nearby personnel.
-
Contact your institution's EH&S or emergency response team immediately.
-
Prevent entry into the affected area.
-
-
Personnel Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[14] Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[14] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[13] Seek immediate medical attention.
-
Part 5: Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Conclusion
The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to this structured protocol—from hazard assessment and PPE use to proper segregation, containment, and EH&S coordination—we ensure that our pursuit of scientific advancement does not come at the cost of safety. Building these practices into our routine workflows creates a self-validating system of protection that benefits everyone.
References
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
-
Properly Managing Chemical Waste in Laboratories. Ace Waste.
-
Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science.
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
-
How to Store and Dispose of Hazardous Chemical Waste. UC San Diego.
-
Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety.
-
Hazardous Waste & Disposal Considerations. American Chemical Society.
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
TEST KIT Instructions Aromatic Amines. SKC Ltd.
-
SAFETY DATA SHEET. Covestro Solution Center.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
SAFETY DATA SHEET. TCI Chemicals.
-
SAFETY DATA SHEET. Fisher Scientific.
-
Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. PubMed.
-
DECONtamination Solution, Aromatic Amines, 1 gal. SKC Inc.
-
Aromatic Amine Cleaning Developing Solution Safety Data Sheet. SKC Inc.
-
Proper Disposal of Isopropyl 5,6-diaminonicotinate: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
-
Removal of aromatic amines and decolourisation of azo dye baths by electrochemical treatment. ResearchGate.
-
Hazardous Waste Disposal Guide. Northwestern University - Office for Research Safety.
-
The NIH Drain Discharge Guide. National Institutes of Health.
Sources
- 1. acs.org [acs.org]
- 2. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. vumc.org [vumc.org]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. nems.nih.gov [nems.nih.gov]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. nswai.org [nswai.org]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. international.skcinc.com [international.skcinc.com]
- 14. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for 5,6-Diaminonicotinonitrile
As researchers and drug development professionals, our work often involves synthesizing or handling novel compounds where comprehensive toxicological data is not yet available. 5,6-Diaminonicotinonitrile is one such compound. While it holds potential in various research applications, its safety profile is not fully characterized. This guide is built on a foundational principle of laboratory safety: in the absence of complete data, we treat unknown compounds with a high degree of caution, assuming potential hazards.
This document provides a detailed operational and safety framework for handling this compound, moving beyond a simple checklist to explain the scientific rationale behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: An Evidence-Based Approach
Potential Hazards Based on Structural Analogs:
-
Acute Toxicity: Similar small molecule heterocyclic compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled as a dust or aerosol.[1]
-
Skin and Eye Irritation: Aromatic amines can be irritants and potential sensitizers. Direct contact with skin or eyes must be avoided.[2]
-
Respiratory Irritation: Fine powders pose a significant inhalation risk.
Given these potential risks, all handling of this compound must be governed by the Hierarchy of Controls , a framework established by the National Institute for Occupational Safety and Health (NIOSH) that prioritizes safety measures from most to least effective.
Implementing the Hierarchy of Controls
Personal Protective Equipment (PPE) is the final, not the first, line of defense. Its effectiveness is critically dependent on the preceding layers of control.
Engineering Controls: Your Primary Barrier
The most effective control is to physically isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All work involving this compound, especially the handling of its solid form, must be conducted inside a certified chemical fume hood.[3] This includes weighing, transferring, and preparing solutions. The fume hood's constant airflow protects the user from inhaling airborne particulates.
-
Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function.[4]
Administrative Controls: Modifying Your Workflow
These are the procedures and practices that minimize exposure risk.
-
Designated Area: All work with this compound should be restricted to a clearly marked, designated area within the lab (e.g., a specific fume hood) to prevent cross-contamination.
-
Standard Operating Procedure (SOP): Before beginning work, a written SOP should be in place detailing every step of the process, including emergency procedures.
-
Training: All personnel must be trained on the specific hazards (known and potential) and the established SOP before handling the compound.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2][4]
Personal Protective Equipment (PPE): The Essential Last Defense
When engineering and administrative controls are in place, PPE provides the final barrier against exposure. The following table summarizes the minimum required PPE.
| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Weighing/Handling Solid | Disposable Gown over Lab Coat | Double Nitrile Gloves | Safety Goggles with Side Shields & Face Shield | Not required inside a fume hood. |
| Handling Dilute Solutions | Lab Coat | Double Nitrile Gloves | Safety Goggles with Side Shields | Not required inside a fume hood. |
| Spill Cleanup | Disposable Chemical Resistant Suit/Apron | Heavy-duty Nitrile or Butyl Rubber Gloves | Safety Goggles & Face Shield | Air-Purifying Respirator (APR) with appropriate cartridges may be necessary. |
Detailed PPE Protocol: The "How" and "Why"
Eye and Face Protection:
-
Rationale: Protects mucous membranes from splashes of solutions or accidental projection of solid particles.
-
Procedure:
-
Wear safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards at all times in the laboratory.[1]
-
When weighing or transferring the solid compound, add a face shield over the safety goggles for an additional layer of protection against splashes or dust.
-
Body Protection:
-
Rationale: A flame-resistant lab coat protects skin and personal clothing from minor spills. A disposable gown worn over the lab coat is recommended when handling the solid, as it can be immediately disposed of as hazardous waste, preventing the contamination of reusable lab coats.
-
Procedure:
-
Always wear a buttoned, flame-resistant lab coat.
-
When handling the solid, don a disposable gown over the lab coat.
-
Hand Protection:
-
Rationale: Double-gloving is a critical technique that provides redundancy against tears and allows for a safe, contamination-free method for removing an outer layer. Nitrile gloves offer good resistance to a range of chemicals.
-
Procedure:
-
Inspect the first (inner) pair of nitrile gloves for any defects before donning.
-
Don a second (outer) pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat or gown.
-
If the outer glove becomes contaminated, carefully peel it off and dispose of it in the designated hazardous waste container. The inner glove keeps your hand protected while you don a new outer glove.
-
Change gloves immediately if they are compromised or after a set interval (e.g., every 30-60 minutes) to prevent permeation.
-
Operational and Disposal Plan
A safe workflow integrates handling and disposal into a single, seamless process. The following diagram illustrates the key steps.
Caption: Safe handling workflow for this compound.
Step-by-Step Disposal Methodology
All materials that come into contact with this compound must be treated as hazardous waste. Do not dispose of this substance down the drain or in regular solid waste.[3][5]
-
Waste Segregation:
-
Solid Waste: This includes contaminated gloves, gowns, weigh paper, pipette tips, and any absorbent material used for cleaning. Collect these in a dedicated, clearly labeled, and sealable hazardous waste container.[6]
-
Liquid Waste: Collect all solutions containing the compound in a compatible, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[3]
-
-
PPE Doffing and Disposal:
-
While still in the designated work area, remove the outer pair of gloves and dispose of them in the solid hazardous waste container.
-
Remove the disposable gown by rolling it away from your body and place it in the same container.
-
Step away from the immediate work area. Remove your face shield and goggles.
-
Remove the inner pair of gloves using the proper technique (peeling one off inside-out with the other, then sliding a clean finger under the cuff of the remaining glove) and dispose of them.
-
Immediately wash your hands.
-
-
Final Disposal:
-
Securely seal all waste containers.
-
Arrange for pickup and disposal through your institution's certified hazardous waste management service.
-
By adhering to this comprehensive guide, you build a deep, procedural trust in your safety systems, ensuring that your valuable research can proceed without compromising personal or environmental health.
References
- Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PubMed Central. (n.d.).
- TCI AMERICA - Spectrum Chemical. (2018). Safety Data Sheet.
- Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - NIH. (n.d.).
- The NIH Drain Discharge Guide. (2020).
- 5,6-Diaminouracil SDS, 3240-72-0 Safety Data Sheets - ECHEMI. (n.d.).
- Chemical Safety Data Sheet MSDS / SDS - 6-Amino-5-iodonicotinonitrile - ChemicalBook. (2025).
- This compound - CymitQuimica. (n.d.).
- Safety Data Sheet: 5,6-dihydroxyindole - Chemos GmbH&Co.KG. (n.d.).
- The in vitro toxicity of nitrile and epithionitrile derivatives of glucosinolates from swedes (Brassica napus) in human and bovine liver cells - ResearchGate. (2021).
- Proper Disposal Procedures for 5,6-trans-Vitamin D3: A Guide for Laboratory Professionals - Benchchem. (2025).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



